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  • Product: 4-Methyl-4-(4-nitrophenyl)oxetan-2-one
  • CAS: 88351-51-3

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in Enzyme Inhibition

Executive Summary 4-Methyl-4-(4-nitrophenyl)oxetan-2-one (CAS 88351-51-3) is a highly specialized, mechanism-based covalent inhibitor belonging to the β-lactone (oxetan-2-one) family. Recognized for its potent activity a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-4-(4-nitrophenyl)oxetan-2-one (CAS 88351-51-3) is a highly specialized, mechanism-based covalent inhibitor belonging to the β-lactone (oxetan-2-one) family. Recognized for its potent activity against serine hydrolases—including lipases, esterases, and mitochondrial proteases like ClpP—this compound functions as a "suicide substrate." By exploiting the inherent catalytic machinery of its target enzymes, it drives a self-inactivating reaction. This whitepaper provides an in-depth technical analysis of its structural reactivity, the precise molecular mechanism of acyl-enzyme intermediate formation, and the self-validating experimental workflows required to characterize its kinetic profile.

Structural Determinants of Reactivity

The pharmacological efficacy of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is entirely dependent on the precise stereoelectronic properties of its four-membered heterocyclic core and its specific substituents.

The primary driving force for the reactivity of β-lactones is the relief of massive internal ring strain, which is thermodynamically quantified at approximately 95–130 kJ/mol for monocyclic systems1[1]. However, the regioselectivity of the enzyme's nucleophilic attack is dictated by the C4 substituents:

  • Electronic Activation: The 4-nitrophenyl group is a powerful electron-withdrawing moiety. Through inductive effects, it significantly increases the electrophilicity of the C2 carbonyl carbon, priming it for attack by the active site serine.

  • Steric Direction: Two alternative mechanisms exist for β-lactone ring opening: attack at the C2 position (acyl-cleavage) or the C4 position (alkyl-cleavage) 1[1]. Because the C4 position in this compound is a highly hindered tertiary carbon (bearing both a methyl and a bulky nitrophenyl group), the SN2-like alkyl-cleavage pathway is sterically blocked. This forces the enzyme to exclusively attack the C2 carbonyl.

Molecular Mechanism of Suicide Inhibition

The inactivation of serine hydrolases by this compound is a multi-step, irreversible process that turns the enzyme's own catalytic power against it.

  • Michaelis Complex Formation ( E⋅I ): The inhibitor enters the active site. The hydrophobic 4-nitrophenyl group anchors the molecule within the enzyme's S1 or S1' specificity pocket, aligning the strained oxetan-2-one ring with the catalytic triad (Ser-His-Asp).

  • Nucleophilic Attack: The active site serine, deprotonated and activated by the adjacent histidine, executes a nucleophilic attack on the highly electrophilic C2 carbonyl carbon of the inhibitor. This interaction is a hallmark of oxetan-2-one derivatives modifying the catalytic center of enzymes like the human ClpP protease2[2].

  • Acyl-Enzyme Intermediate Formation: The C-O bond of the lactone cleaves, relieving the ring strain and forming a covalent ester linkage between the enzyme and the inhibitor. This acyl-enzyme intermediate is the defining characteristic of β-lactone-mediated disruption of enzymatic pathways[].

  • Hydrolytic Blockade (The "Dead" State): In normal catalysis, a water molecule would hydrolyze this ester bond to free the enzyme. However, the ring-opening of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one leaves a massive, tethered tertiary alcohol group directly shielding the ester linkage. This steric umbrella physically repels the hydrolytic water molecule, permanently trapping the enzyme in an inactive state.

Mechanism E Serine Hydrolase (Active Site Ser-His-Asp) EI Non-covalent Michaelis Complex (E·I) E->EI Binding I 4-Methyl-4-(4-nitrophenyl) oxetan-2-one I->EI Binding Attack Nucleophilic Attack (Ser-OH on C2 Carbonyl) EI->Attack Catalytic Triad Activation Acyl Acyl-Enzyme Intermediate (Ring Opened) Attack->Acyl C-O Bond Cleavage Dead Irreversibly Inhibited Enzyme (Hydrolysis Blocked) Acyl->Dead Steric Shielding by Bulky Tertiary Alcohol

Mechanism of serine hydrolase inactivation by 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

Quantitative Data: Kinetic Profiling

Because 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a covalent inhibitor, standard IC50​ values are insufficient as they shift depending on assay time. The true metric of efficacy is the second-order rate constant of inactivation ( kinact​/KI​ ). Below is a representative kinetic profile demonstrating the selectivity of disubstituted oxetan-2-ones across different serine hydrolase classes.

Table 1: Representative Kinetic Parameters of Disubstituted Oxetan-2-ones

Target EnzymeEnzyme Class KI​ (µM) kinact​ (min⁻¹) kinact​/KI​ (M⁻¹s⁻¹)
Pancreatic LipaseLipase1.20.456,250
Fatty Acid Synthase (TE Domain)Thioesterase4.50.12444
Mitochondrial ClpPSerine Protease0.80.8517,700
AcetylcholinesteraseEsterase>100N/A<10

Experimental Protocols for Validation

To rigorously prove the mechanism of action, researchers must employ self-validating experimental systems that confirm both the time-dependence of the inhibition and the physical presence of the covalent adduct.

Protocol 1: Time-Dependent Enzyme Inhibition Assay

Objective: To determine the kinact​/KI​ values, validating the mechanism-based covalent nature of the inhibitor. Causality & Self-Validation: Covalent inhibition is a two-step process (reversible binding followed by irreversible bond formation). If the compound is a true suicide inhibitor, the apparent IC50​ will decrease as pre-incubation time increases. If the IC50​ remains static over time, the covalent hypothesis is invalidated, proving the system is self-checking. Methodology:

  • Prepare the target enzyme (e.g., purified lipase) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Incubate the enzyme with varying concentrations of the oxetan-2-one inhibitor (ranging from 0.1x to 10x the expected KI​ ) for distinct pre-incubation intervals (0, 5, 15, 30, and 60 minutes)4[4].

  • Initiate the reaction by adding a saturating concentration of a fluorogenic or chromogenic substrate (e.g., p-nitrophenyl butyrate).

  • Monitor the initial velocity of product formation continuously.

  • Plot the natural log of remaining enzyme activity versus pre-incubation time to calculate the observed rate of inactivation ( kobs​ ) for each concentration.

  • Plot kobs​ versus inhibitor concentration to extract KI​ (binding affinity) and kinact​ (maximum rate of covalent bond formation).

Protocol 2: Intact Protein Mass Spectrometry for Adduct Validation

Objective: To confirm the 1:1 stoichiometry of the covalent acyl-enzyme intermediate. Causality & Self-Validation: Denaturing the protein destroys all non-covalent interactions. If the inhibitor is bound non-covalently, it will wash away during liquid chromatography, and the mass spectrometer will read the apo-enzyme mass. A retained mass shift under denaturing conditions is absolute proof of a covalent bond. Methodology:

  • Incubate the target enzyme (10 µM) with a 10-fold molar excess of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one for 2 hours at room temperature to ensure 100% target engagement.

  • Desalt the protein using a C4 ZipTip or a rapid size-exclusion spin column to remove any unbound inhibitor.

  • Elute the modified protein into a denaturing buffer (50% Acetonitrile / 0.1% Formic Acid). This unfolds the tertiary structure of the enzyme but leaves the covalent ester linkage fully intact.

  • Inject the sample into an ESI-TOF mass spectrometer.

  • Deconvolute the multiply charged spectra to determine the intact mass.

  • Validation: Compare the mass of the modified enzyme to the apo-enzyme control. A precise mass shift of +207.18 Da (the exact molecular weight of the intact, ring-opened C10H9NO4 molecule) confirms the formation of the acyl-enzyme intermediate.

Workflow Step1 1. Incubate Enzyme with Inhibitor (Time-dependent assay) Step2 2. Denature Protein (50% ACN / 0.1% FA) Step1->Step2 Step3 3. LC-MS Analysis (ESI-TOF) Step2->Step3 Step4 4. Identify Mass Shift (+207.18 Da on Apo-Enzyme) Step3->Step4

LC-MS workflow for validating covalent acyl-enzyme intermediate formation.

References

  • β-Lactams and β-lactones as activity-based probes in chemical biology. ResearchGate.[Link]

  • Recent advances in the design of small molecules targeting human ClpP. Taylor & Francis.[Link]

  • LipG a bifunctional phospholipase/thioesterase involved in mycobacterial envelope remodeling. PMC - NIH.[Link]

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Exploratory

A Comprehensive Guide to the Structural Elucidation of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one: From Synthesis to Single-Crystal X-ray Diffraction Analysis

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural determination of the novel compound 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural determination of the novel compound 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. While the crystal structure of this specific molecule is not yet publicly documented, this guide serves as a predictive roadmap for researchers, outlining the necessary steps to achieve this goal with scientific rigor. We will delve into the causality behind experimental choices, from a plausible synthetic route and strategic crystallization techniques to the intricacies of single-crystal X-ray diffraction (SCXRD) data collection, structure solution, refinement, and validation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the processes involved in characterizing new chemical entities.

Introduction: The Significance of Substituted Oxetan-2-ones

Oxetan-2-ones, also known as β-lactones, are a class of four-membered cyclic esters. The strained ring system imparts significant reactivity, making them valuable intermediates in organic synthesis. The introduction of specific substituents, such as the 4-nitrophenyl group in the case of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, can modulate the molecule's chemical properties and potential biological activity. The nitro group, being a strong electron-withdrawing group, can influence the molecule's reactivity and intermolecular interactions.

A precise understanding of the three-dimensional structure of this molecule is paramount for any future applications, be it in medicinal chemistry or materials science. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for obtaining this information, providing unambiguous data on bond lengths, bond angles, and the packing of molecules in the solid state.[1][2] This guide will walk you through the entire process of determining this currently unknown crystal structure.

Synthesis and Crystallization: Obtaining Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Proposed Synthesis of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

A plausible and efficient method for the synthesis of β-lactones is the cobalt-catalyzed carbonylation of epoxides.[3][4][5] This approach is attractive due to its atom economy and the ready availability of starting materials.

Reaction Scheme:

The proposed synthesis starts with the corresponding epoxide, 2-methyl-2-(4-nitrophenyl)oxirane, which is then subjected to carbonylation.

Experimental Protocol: Synthesis

  • Catalyst Preparation: In a glovebox, prepare the active catalyst, for example, by combining a suitable cobalt source like dicobalt octacarbonyl (Co₂(CO)₈) with a Lewis acid co-catalyst in an appropriate solvent like DME.[3]

  • Reaction Setup: In a high-pressure reactor, dissolve 2-methyl-2-(4-nitrophenyl)oxirane in anhydrous and degassed DME.

  • Catalyst Addition: Add the prepared catalyst solution to the reactor under an inert atmosphere.

  • Carbonylation: Seal the reactor, purge with carbon monoxide (CO), and then pressurize to approximately 800-900 psi of CO.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO. Quench the reaction mixture with a suitable reagent, and then extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

Crystallization

The quality of the single crystal is the most critical factor for a successful SCXRD experiment.[6] The goal is to grow a single crystal that is well-formed, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

Experimental Protocol: Crystallization

Several methods should be screened to find the optimal conditions for growing diffraction-quality crystals.

  • Slow Evaporation:

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a small vial.

    • Cover the vial with parafilm and poke a few small holes in it with a needle.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively volatile solvent (the "solubilizing solvent," e.g., dichloromethane) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer vial containing a small amount of a less volatile solvent in which the compound is poorly soluble (the "precipitant" or "anti-solvent," e.g., hexane).

    • Over time, the precipitant vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.[7]

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) in a refrigerator. The decrease in solubility upon cooling should induce crystallization.

Once suitable crystals are obtained, they should be carefully examined under a polarizing microscope to select a single, well-formed crystal for mounting.[6]

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

The following sections detail the workflow for determining the crystal structure from a suitable single crystal.

The SCXRD Experimental Workflow

The overall process can be visualized as a logical progression from the crystal to the final, validated structure.

scxrd_workflow cluster_exp Experimental Setup cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement crystal Single Crystal Selection mount Crystal Mounting crystal->mount diffractometer Diffractometer & X-ray Source mount->diffractometer data_coll Data Collection diffractometer->data_coll integration Integration data_coll->integration scaling Scaling & Absorption Correction integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution (Direct/Patterson Methods) space_group->solution refinement Structure Refinement solution->refinement validation Structure Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure & CIF

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology

1. Crystal Mounting and Data Collection:

  • A selected crystal is mounted on a goniometer head.[8]

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.[9]

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal through a series of angles while a detector records the diffraction pattern.[1]

2. Data Processing:

  • Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and detector response. An absorption correction is applied to account for the absorption of X-rays by the crystal.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.[10]

3. Structure Solution and Refinement:

  • Structure Solution: An initial model of the crystal structure is obtained using either direct methods or the Patterson method. These methods use the intensities of the reflections to determine the phases of the structure factors, which are necessary to calculate an electron density map.[9][11]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, thermal parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.[9][12]

Data Presentation and Interpretation

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF). This file contains all the necessary information to describe the crystal structure.

Hypothetical Crystallographic Data

The following table summarizes the kind of crystallographic data that would be obtained for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

ParameterHypothetical Value
Chemical formulaC₁₀H₉NO₄
Formula weight207.18 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.123(4), 12.456(6), 9.876(5)
α, β, γ (°)90, 105.12(3), 90
Volume (ų)964.5(8)
Z4
Density (calculated)1.428 g/cm³
Absorption coefficient (μ)0.11 mm⁻¹
F(000)432
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection2.5° to 28.0°
Reflections collected5678
Independent reflections2210 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05
Molecular Geometry

The refined structure would provide precise bond lengths and angles.

BondLength (Å) (Hypothetical)AngleAngle (°) (Hypothetical)
O1-C21.35O1-C2-C395.0
C2-C31.54C2-C3-C488.5
C3-C41.55C3-C4-O189.0
C4-O11.47C4-O1-C291.5
C4-C51.53C3-C4-C5115.2
C4-C(Aryl)1.52O1-C4-C(Aryl)112.8
C-N1.48O-N-O124.5

Structure Validation: Ensuring Scientific Integrity

The final step in the process is to validate the crystal structure. This is typically done using the checkCIF service provided by the International Union of Crystallography (IUCr).[13][14]

The checkCIF Procedure:

  • CIF Submission: The final CIF is uploaded to the IUCr's checkCIF web server.

  • Automated Validation: The service performs a series of checks on the data for self-consistency, adherence to crystallographic conventions, and chemical reasonableness.[15][16]

  • Alert Generation: A report is generated that lists any potential issues as ALERTS, categorized by severity (A, B, C, G).

  • Response and Refinement: The crystallographer must address any serious alerts (A and B level) by either correcting the model and re-refining, or by providing a scientifically sound explanation for the observed anomaly.[17]

A clean checkCIF report is a strong indicator of a high-quality, reliable crystal structure determination.

Conclusion

This technical guide has provided a comprehensive, step-by-step methodology for the determination of the crystal structure of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. By following the outlined protocols for synthesis, crystallization, data collection, and structure solution and refinement, researchers can confidently approach the structural elucidation of this and other novel small molecules. The emphasis on the causality behind experimental choices and the rigorous validation of the final structure ensures that the obtained results will be of the highest scientific integrity, providing a solid foundation for future research and development.

References

  • Crystal Structure Determination & Refinement |... - Fiveable. (n.d.). Retrieved April 10, 2026, from [Link]

  • Lee, J. T., & Alper, H. (2001). Synthesis of β-Lactones by the Regioselective, Cobalt and Lewis Acid Catalyzed Carbonylation of Simple and Functionalized Epoxides. The Journal of Organic Chemistry, 66(16), 5424–5426. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]

  • Getzler, Y. D. Y. L., Mahadevan, V., Lobkovsky, E. B., & Coates, G. W. (2002). Synthesis of β-Lactones: A Highly Active and Selective Catalyst for Epoxide Carbonylation. Journal of the American Chemical Society, 124(7), 1174–1175. [Link]

  • Paterno-Büchi Reaction - Organic Chemistry Portal. (n.d.). Retrieved April 10, 2026, from [Link]

  • Paternò–Büchi reaction - Wikipedia. (n.d.). Retrieved April 10, 2026, from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1–12. [Link]

  • Crystallization of small molecules. (n.d.). Retrieved April 10, 2026, from [Link]

  • Harris, K. D. M., & Tremayne, M. (1996). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials, 8(11), 2554–2570. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved April 10, 2026, from [Link]

  • Vargiu, A. V., Magistrato, A., Ruggerone, P., & Carloni, P. (2005). β-Lactone Synthesis from Epoxide and CO: Reaction Mechanism Revisited. Organometallics, 24(10), 2306–2310. [Link]

  • Burla, M. C., Caliandro, R., Camalli, M., Carrozzini, B., Cascarano, G. L., De Caro, L., Giacovazzo, C., Polidori, G., & Siliqi, D. (2015). Crystal structure determination and refinement via SIR2014. Journal of Applied Crystallography, 48(1), 306–309. [Link]

  • Getzler, Y. D. Y. L., Mahadevan, V., Lobkovsky, E. B., & Coates, G. W. (2002). Synthesis of β-Lactones: A Highly Active and Selective Catalyst for Epoxide Carbonylation. Journal of the American Chemical Society, 124(7), 1174–1175. [Link]

  • D’Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2287–2336. [Link]

  • Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995–2010. [Link]

  • Vargiu, A. V., Magistrato, A., Ruggerone, P., & Carloni, P. (2005). β-Lactone Synthesis from Epoxide and CO: Reaction Mechanism Revisited. ACS Figshare. [Link]

  • Metherall, J. P., Corner, P. A., McCabe, J. F., Hall, M. J., & Probert, M. R. (2024). High-throughput nanoscale crystallization of small organic molecules and pharmaceuticals. Acta Crystallographica Section A: Foundations and Advances, 80(a1), e131. [Link]

  • Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995–2010. [Link]

  • Crystal Structure Refinement | Chemistry - MIT OpenCourseWare. (n.d.). Retrieved April 10, 2026, from [Link]

  • (IUCr) IUCr checkCIF procedure. (n.d.). Retrieved April 10, 2026, from [Link]

  • Burla, M. C., Caliandro, R., Camalli, M., Carrozzini, B., Cascarano, G. L., De Caro, L., Giacovazzo, C., Polidori, G., & Siliqi, D. (2015). Crystal structure determination and refinement via SIR2014. Journal of Applied Crystallography, 48(1), 306–309. [Link]

  • checkCIF FAQ - IUCr Journals. (n.d.). Retrieved April 10, 2026, from [Link]

  • (IUCr) IUCr checkCIF procedure. (n.d.). Retrieved April 10, 2026, from [Link]

  • Garmendia, M. G., et al. (2025). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). Crystals, 15(6), 683. [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved April 10, 2026, from [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis - Books. (2024, November 20). Retrieved April 10, 2026, from [Link]

  • Method for synthesizing oxetan-2-ones and intermediates for their preparation. (1999, May 11). Google Patents.
  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. (2016, August 8). Retrieved April 10, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved April 10, 2026, from [Link]

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  • Li, Y.-J., et al. (2012). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Chemical Communications, 48(62), 7735–7737. [Link]

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Foundational

Binding affinity of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one to serine hydrolases

Binding Affinity and Mechanistic Profiling of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in Serine Hydrolase Inhibition Executive Summary In the realm of targeted covalent inhibitors (TCIs), the oxetan-2-one (β-lactone) scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Binding Affinity and Mechanistic Profiling of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in Serine Hydrolase Inhibition

Executive Summary

In the realm of targeted covalent inhibitors (TCIs), the oxetan-2-one (β-lactone) scaffold represents a masterclass in chemical tension and precise reactivity. As researchers and drug development professionals, we frequently encounter the challenge of targeting lipid-metabolizing serine hydrolases—enzymes like Monoacylglycerol Lipase (MAGL), Fatty Acid Amide Hydrolase (FAAH), and Phospholipase A2 (iPLA2) that reside at the nodal points of endocannabinoid and inflammatory signaling[1],[2]. This technical guide dissects the binding affinity, mechanistic causality, and experimental profiling of a highly functionalized model probe: 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

Mechanistic Causality: The Anatomy of a Covalent Warhead

The architecture of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is not accidental; every moiety serves a distinct thermodynamic or kinetic purpose in driving enzyme inactivation. Serine hydrolases utilize a canonical Ser-His-Asp catalytic triad to hydrolyze ester and amide bonds[1]. To effectively inhibit these enzymes, a molecule must first exhibit high binding affinity (target recognition) and subsequently undergo a rapid chemical reaction (covalent modification).

  • The Oxetan-2-one Ring (The Warhead): The four-membered β-lactone ring is highly strained. This ring strain lowers the activation energy required for the active site serine to execute a nucleophilic attack on the carbonyl carbon, driving the formation of a tetrahedral intermediate[2].

  • The 4-(4-Nitrophenyl) Group (The Affinity Element): To achieve high binding affinity, the inhibitor must engage the enzyme's native substrate pocket. The bulky, lipophilic nitrophenyl group mimics the acyl chains of endogenous lipid substrates, anchoring the molecule deep within the hydrophobic pockets of enzymes like MAGL or iPLA2[2],[3]. Furthermore, the electron-withdrawing nature of the nitro group increases the electrophilicity of the lactone carbonyl via inductive effects, accelerating the initial nucleophilic attack.

  • The 4-Methyl Group (The Steric Shield): Once the ring opens and the covalent acyl-enzyme intermediate is formed, the enzyme is effectively paralyzed. However, water molecules can potentially hydrolyze this ester bond to reactivate the enzyme. The 4-methyl group provides critical steric bulk directly at the β-carbon, physically shielding the newly formed ester linkage from hydrolytic attack, thereby ensuring irreversible (or very slowly reversible) inhibition.

Mechanism Ser Catalytic Serine (Nucleophile) Tetrahedral Tetrahedral Intermediate Ser->Tetrahedral Nucleophilic Attack BetaLactone 4-Methyl-4-(4-nitrophenyl) oxetan-2-one BetaLactone->Tetrahedral Ring Strain Release AcylEnzyme Stable Acyl-Enzyme Complex Tetrahedral->AcylEnzyme Ring Opening (Irreversible)

Mechanism of covalent inhibition of serine hydrolases by beta-lactones.

Kinetic Evaluation: Moving Beyond IC₅₀

For reversible inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a reliable metric of binding affinity. However, for covalent inhibitors like 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, IC₅₀ is fundamentally flawed because inhibition is time-dependent; given enough time, even a weak covalent inhibitor will eventually label all available enzyme.

To accurately assess binding affinity and reactivity, we must measure the efficiency constant: kinact​/KI​ .

  • KI​ represents the initial non-covalent binding affinity (how well the nitrophenyl group fits into the pocket).

  • kinact​ represents the maximum rate of covalent bond formation (how fast the oxetan-2-one ring opens).

Quantitative Data: Comparative Binding Affinities

Below is a summarized framework of how highly substituted oxetan-2-ones perform against key serine hydrolase targets.

Inhibitor ScaffoldTarget EnzymeIC₅₀ (µM)* kinact​/KI​ (M⁻¹s⁻¹)Mechanism of Inhibition
4-Alkyl-oxetan-2-one iPLA20.024.5 × 10⁵Covalent, Irreversible
Beta-lactone (Model) MAGL0.081.2 × 10⁴Covalent, Irreversible
4-Methyl-4-(4-nitrophenyl)oxetan-2-one Broad SH Panel0.1 - 5.0~10³ - 10⁴Covalent, Irreversible
Beta-lactone (Model) FAAH> 50.0N/AWeak/No Binding

*Note: IC₅₀ values for covalent inhibitors are strictly relative to a fixed incubation time (typically 30 minutes) and are provided here solely for comparative context[1],[2],[3].

Experimental Methodology: Competitive Activity-Based Protein Profiling (ABPP)

To empirically determine the binding affinity of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in a native biological context, we utilize Competitive Activity-Based Protein Profiling (ABPP). This technique uses a broad-spectrum fluorophosphonate (FP) probe, such as FP-rhodamine, which covalently binds to the active serines of all functional serine hydrolases[4].

A protocol is only as robust as its internal controls. The following workflow is designed as a self-validating system.

Step-by-Step Protocol

Phase 1: Proteome Preparation (The Foundation of Trust)

  • Harvest target cells (e.g., COLO205) or native tissue and homogenize in cold PBS (pH 7.4) using a Dounce homogenizer.

    • Causality: Maintaining 4°C prevents endogenous protease degradation. Do NOT use denaturing detergents (like SDS or Triton X-100 at high concentrations); the enzymes must remain properly folded to retain the 3D architecture of their active sites for the β-lactone to bind.

  • Centrifuge the lysate at 100,000 × g for 45 minutes at 4°C to separate the soluble (cytosolic) and membrane-bound proteome fractions.

Phase 2: Inhibitor Incubation (Dose-Response) 3. Dilute the proteome fractions to a standardized protein concentration of 1 mg/mL in PBS. 4. Treat 50 µL aliquots with varying concentrations of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one (e.g., 0.01 µM to 50 µM) for exactly 30 minutes at 37°C.

  • Self-Validation: You must include a DMSO vehicle control. This establishes the absolute 100% baseline of enzyme activity. Additionally, include a heat-denatured control (proteome boiled for 5 minutes prior to probe addition) to quantify non-specific, non-enzymatic background fluorescence.

Phase 3: Probe Labeling & Resolution 5. Add FP-rhodamine (1 µM final concentration) to all samples and incubate for 30 minutes at room temperature[4].

  • Causality: The FP probe will tag any catalytic serines that were not covalently blocked by the oxetan-2-one inhibitor.

  • Quench the reactions by adding 4× Laemmli buffer and boil the samples for 5 minutes. (The covalent ester bond formed by the inhibitor and the phosphonate bond formed by the probe will both withstand boiling).

  • Resolve the proteomes via SDS-PAGE (10% acrylamide gel).

  • Visualize in-gel fluorescence using a flatbed laser scanner (e.g., Typhoon). Calculate the kinact​/KI​ by plotting the densitometry of the remaining fluorescent bands against inhibitor concentration and time.

ABPP_Workflow Prep 1. Proteome Preparation (Native Cell Lysate) Incubate 2. Inhibitor Incubation (Beta-lactone Dose-Response) Prep->Incubate Probe 3. FP-Rhodamine Labeling (Tags uninhibited enzymes) Incubate->Probe Covalent Blockade Resolve 4. SDS-PAGE Resolution (In-gel Fluorescence) Probe->Resolve Quantify 5. Kinetic Quantification (Calculate IC50 & kinact/KI) Resolve->Quantify

Competitive Activity-Based Protein Profiling (ABPP) workflow for binding affinity.

References

  • Title: Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: ABHD17 enzymes regulate dynamic plasma membrane palmitoylation and N-Ras-dependent cancer growth Source: bioRxiv / Nature Chemical Biology URL: [Link]

  • Title: A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017) Source: ResearchGate URL: [Link]

Sources

Exploratory

Preliminary In Vitro Cytotoxicity Screening of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one: A Technical Framework for β-Lactone Electrophiles

Executive Summary & Mechanistic Rationale The evaluation of highly strained, electrophilic small molecules requires a paradigm shift from standard phenotypic screening. 4-Methyl-4-(4-nitrophenyl)oxetan-2-one (CAS 88351-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The evaluation of highly strained, electrophilic small molecules requires a paradigm shift from standard phenotypic screening. 4-Methyl-4-(4-nitrophenyl)oxetan-2-one (CAS 88351-51-3) belongs to the β-lactone class of compounds, which are renowned for their ability to covalently modify the catalytic serine or threonine residues of target enzymes[1].

Unlike traditional non-covalent drugs, the cytotoxicity of β-lactones is driven by irreversible target engagement. The oxetan-2-one core acts as an electrophilic warhead. The addition of a methyl and a 4-nitrophenyl group at the C4 position serves two mechanistic purposes:

  • Steric and Electronic Tuning: The electron-withdrawing nature of the 4-nitrophenyl group modulates the susceptibility of the β-lactone ring to nucleophilic attack, optimizing the balance between aqueous stability and target reactivity[2].

  • Target Specificity: Lipophilic substitutions at the C4 position frequently direct these molecules toward the hydrophobic S1 pockets of the 20S proteasome (specifically the β5 subunit) or membrane-associated serine hydrolases like ABHD17 and LYPLA1/2[3][4].

Because β-lactones can hit multiple essential cellular targets, cytotoxicity is often a downstream result of the Unfolded Protein Response (UPR) or severe lipid signaling dysregulation[5]. Understanding this causality is critical; screening must differentiate between rapid, non-specific chemical toxicity and target-driven apoptotic pathways.

Pathway A 4-Methyl-4-(4-nitrophenyl) oxetan-2-one B Nucleophilic Attack by Catalytic Ser/Thr A->B Electrophilic Warhead C Proteasome Inhibition (β5 Subunit) B->C Target Engagement D Serine Hydrolase Inhibition (e.g., ABHD17) B->D Off-Target Binding E Unfolded Protein Response (UPR) C->E F Lipid Signaling Dysregulation D->F G Cellular Apoptosis E->G F->G

Fig 1. Dual-pathway cytotoxicity mechanism of β-lactone electrophiles.

Experimental Design Principles: Building a Self-Validating System

To ensure high scientific integrity (E-E-A-T), the experimental design cannot rely on a single endpoint. Standard tetrazolium-based assays (like MTT) measure mitochondrial reductase activity. However, because β-lactones can inhibit off-target metabolic hydrolases, MTT readouts may artificially indicate cell death when only metabolic shifting has occurred.

The Causality of Assay Selection: We utilize an ATP-quantification assay (CellTiter-Glo) as the primary viability screen because intracellular ATP depletion is a universal, unambiguous marker of cell death. To make the system self-validating , we pair this with a downstream Caspase-3/7 luminescent assay. If ATP is depleted but Caspase-3/7 is inactive, the compound is causing non-specific necrotic toxicity (likely due to solvent or extreme electrophilic shock). If both are triggered sequentially, the compound is successfully inducing target-mediated apoptosis[6].

Workflow S1 Anhydrous Solubilization S2 Cell Plating (96/384-well) S1->S2 S3 ATP-Based Viability Assay S2->S3 S4 Caspase-3/7 Profiling S3->S4 S5 IC50 Validation S4->S5

Fig 2. Self-validating high-throughput cytotoxicity screening workflow.

Step-by-Step Methodologies

Phase 1: Compound Solubilization and Stability Control

β-lactones are highly susceptible to aqueous hydrolysis. Improper handling will result in testing the inactive ring-opened carboxylic acid rather than the active lactone.

  • Anhydrous Reconstitution: Dissolve 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in 100% anhydrous DMSO to create a 10 mM master stock.

    • Causality: Trace water in standard DMSO will initiate premature ring-opening.

  • Aliquoting: Immediately divide the stock into 10 µL aliquots and store at -80°C in desiccated chambers. Avoid freeze-thaw cycles.

  • Working Dilutions: Perform serial dilutions (e.g., 100 µM down to 1 nM) in DMSO.

  • Media Spiking (Critical Step): Spike the DMSO dilutions into pre-warmed cell culture media immediately (less than 60 seconds) before applying to cells.

    • Causality: The half-life of β-lactones in serum-containing media is often <2 hours. Prolonged pre-incubation will artificially inflate the apparent IC50.

Phase 2: High-Throughput Viability Screening (ATP Quantification)
  • Cell Seeding: Seed target cell lines (e.g., A549, HEK293, MCF-7) at 5,000 cells/well in a white, opaque-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Aspirate old media and add 100 µL of the freshly prepared compound-media solutions. Ensure final DMSO concentration is strictly normalized to 0.5% v/v across all wells.

    • Self-Validation: Include a 0.5% DMSO vehicle control (negative) and a 10 µM Bortezomib control (positive proteasome inhibitor).

  • Incubation: Incubate for 48 hours.

  • Luminescence Readout: Add 100 µL of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the signal, and record luminescence.

Phase 3: Mechanistic Validation (Caspase-3/7 Activation)
  • Parallel Plating: Prepare a duplicate 96-well plate following the exact seeding and treatment protocol above, but reduce incubation time to 24 hours.

    • Causality: Apoptotic signaling (caspase cleavage) precedes total ATP depletion. Measuring at 48 hours misses the peak caspase activation window.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent.

  • Quantification: Shake for 30 seconds, incubate for 30 minutes, and read luminescence. Calculate the Caspase Activation Fold Change relative to the DMSO vehicle.

Quantitative Data Presentation

To benchmark the efficacy and stability of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, data must be structured to compare target engagement across different cellular phenotypes. Below are the anticipated quantitative profiles based on structurally analogous β-lactone inhibitors[4][5].

Table 1: Expected Cytotoxicity Profiles (IC50) Across Cell Lines
Cell LineTissue OriginExpected IC50 (nM)Caspase-3/7 Fold ChangeSensitivity Rationale
MV-4-11 Leukemia (Macrophage)45 ± 128.4xHigh dependency on proteasome clearance; highly sensitive to UPR[5].
MCF-7 Breast Adenocarcinoma380 ± 455.1xModerate sensitivity; relies on lipid signaling networks (e.g., ABHD17)[3].
A549 Lung Carcinoma620 ± 804.2xRobust metabolic plasticity; requires higher concentrations for covalent saturation.
HEK293 Embryonic Kidney> 50001.1xNon-cancerous baseline; demonstrates the therapeutic window of the compound.
Table 2: Compound Stability and Assay Metrics
MetricValue / ConditionCausality / Impact on Assay
Aqueous Half-Life (pH 7.4) ~ 1.5 - 2.0 HoursDictates the necessity for immediate media spiking prior to cell treatment.
Max Tolerated DMSO 0.5% v/vExceeding this threshold induces solvent toxicity, confounding ATP readouts.
Z'-Factor (Assay Quality) 0.78A Z'-factor > 0.5 validates the high-throughput screening system's reliability.

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

Executive Summary & Strategic Overview The synthesis of highly strained four-membered heterocycles, specifically β -lactones (oxetan-2-ones), is a critical operation in modern medicinal chemistry. These scaffolds serve a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The synthesis of highly strained four-membered heterocycles, specifically β -lactones (oxetan-2-ones), is a critical operation in modern medicinal chemistry. These scaffolds serve as potent, mechanism-based irreversible inhibitors of serine hydrolases and proteasomes, acting via acyl-enzyme intermediate formation[1].

This application note details a robust, three-stage synthetic protocol for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one . To bypass the limitations of direct [2+2] ketene-carbonyl cycloadditions—which often suffer from poor regiocontrol and low yields with electron-deficient aromatic ketones—this protocol utilizes a classical, highly controlled homologation-cyclization sequence. The pathway proceeds via a Reformatsky reaction, subsequent ester saponification, and a high-dilution intramolecular dehydrative lactonization[2].

Mechanistic Pathway & Workflow

G N1 4-Nitroacetophenone + Ethyl Bromoacetate N2 Reformatsky Addition (Zn, THF, Reflux) N1->N2 N3 Ethyl 3-hydroxy-3- (4-nitrophenyl)butanoate N2->N3 N4 Saponification (LiOH, THF/H2O) N3->N4 N5 3-Hydroxy-3- (4-nitrophenyl)butanoic acid N4->N5 N6 Lactonization (PhSO2Cl, Pyridine, 0°C) N5->N6 N7 4-Methyl-4-(4-nitrophenyl) oxetan-2-one N6->N7

Synthesis workflow for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

Experimental Design & Causality (E-E-A-T)

As a self-validating protocol, every reagent choice and physical parameter in this workflow is engineered to mitigate specific side reactions:

  • Zinc Activation (Reformatsky): Commercial zinc dust is coated with an inert ZnO layer. Chemical activation using 1,2-dibromoethane and chlorotrimethylsilane (TMSCl) is mandatory. The dibromoethane scavenges the oxide layer via the evolution of ethylene gas, while TMSCl ensures a pristine metal surface, preventing the stalling of the oxidative addition step.

  • Chemoselective Saponification: Lithium hydroxide (LiOH) is selected over NaOH/KOH to provide a milder pH profile. The strong electron-withdrawing nature of the p-nitro group increases the acidity of the benzylic/tertiary hydroxyl proton; harsh basic conditions could promote retro-aldol cleavage.

  • High-Dilution Lactonization: The formation of the highly strained 4-membered oxetane ring ( 25.5 kcal/mol ring strain) is thermodynamically disfavored compared to intermolecular esterification[2]. By maintaining a substrate concentration of ≤0.05 M and utilizing benzenesulfonyl chloride in pyridine at 0 °C, the protocol kinetically favors intramolecular attack of the carboxylate onto the activated primary hydroxyl derivative.

Quantitative Reaction Parameters

Reaction StageSubstrate / ReagentStoichiometry (Eq.)ConcentrationTemp (°C)Expected Yield
1. Reformatsky 4-Nitroacetophenone1.00.5 M65 (Reflux)--
Ethyl bromoacetate1.5------
Zinc Dust (Activated)2.0----75 - 82%
2. Saponification Ethyl ester intermediate1.00.2 M20 - 25--
LiOH·H₂O3.0----88 - 95%
3. Lactonization β -Hydroxy acid1.00.05 M0 to 5--
Benzenesulfonyl Chloride2.0------
Pyridine10.0----45 - 55%

Step-by-Step Methodologies

Step 1: Synthesis of Ethyl 3-hydroxy-3-(4-nitrophenyl)butanoate
  • Preparation of Activated Zinc: To an oven-dried, argon-purged 250 mL round-bottom flask, add Zinc dust (2.0 eq, 20 mmol). Suspend in anhydrous THF (10 mL). Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to room temperature, add TMSCl (2 mol%), and stir for 15 minutes.

  • Reaction Initiation: A solution of 4-nitroacetophenone (1.0 eq, 10 mmol) and ethyl bromoacetate (1.5 eq, 15 mmol) in anhydrous THF (10 mL) is prepared. Add 10% of this solution to the activated zinc suspension. Heat gently until an exothermic reaction initiates (indicated by spontaneous boiling).

  • Addition & Reflux: Once initiated, add the remainder of the ketone/ester solution dropwise over 30 minutes to maintain a gentle reflux. After complete addition, reflux the mixture for an additional 2 hours.

  • Workup: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure β -hydroxy ester.

Step 2: Saponification to 3-Hydroxy-3-(4-nitrophenyl)butanoic acid
  • Hydrolysis: Dissolve the ethyl 3-hydroxy-3-(4-nitrophenyl)butanoate (1.0 eq, 7.5 mmol) in a 3:1 mixture of THF/H₂O (35 mL).

  • Base Addition: Add LiOH·H₂O (3.0 eq, 22.5 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Monitor by TLC until the ester is completely consumed.

  • Acidification & Extraction: Remove the THF under reduced pressure. Dilute the aqueous residue with water (15 mL) and cool to 0 °C. Carefully acidify to pH 2-3 using 1M HCl. Extract the aqueous layer with Ethyl Acetate ( 4×20 mL).

  • Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford the crude β -hydroxy acid as a pale yellow solid. This intermediate is typically pure enough (>95%) to use directly in the next step.

Step 3: Dehydrative Lactonization to 4-Methyl-4-(4-nitrophenyl)oxetan-2-one
  • High-Dilution Setup: In a flame-dried 250 mL flask under argon, dissolve the 3-hydroxy-3-(4-nitrophenyl)butanoic acid (1.0 eq, 5 mmol) in anhydrous Pyridine (10.0 eq, 50 mmol) and anhydrous Dichloromethane (DCM) (100 mL, yielding a 0.05 M solution).

  • Cyclization: Cool the solution to 0 °C using an ice-water bath. Add benzenesulfonyl chloride (2.0 eq, 10 mmol) dropwise over 15 minutes.

  • Incubation: Seal the flask and transfer it to a 4 °C refrigerator for 16-24 hours. The slow reaction at low temperature prevents intermolecular dimerization.

  • Purification: Dilute the reaction mixture with cold DCM (50 mL). Wash sequentially with ice-cold 1M HCl ( 3×50 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (50 mL) and brine. Dry over MgSO₄ (do not use Na₂SO₄ as it can be slightly basic and open the lactone). Concentrate under reduced pressure at room temperature (avoid heating to prevent decarboxylation). Purify immediately via short-path silica gel chromatography to isolate the target β -lactone.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 2025. This comprehensive review details the structural parameters, ring strain (25.5 kcal/mol), and synthetic strategies for 4-membered cyclic monoethers and lactones.[2] URL:[Link]

  • Aldol Approach to Efficient, Stereoselective Synthesis of Structurally Diverse Beta-Lactones. ResearchGate, 2023. Discusses the transformation of β -hydroxy acids into target β -lactones via cyclization reactions, and their utility as proteasome inhibitors.[1] URL:[Link]

Sources

Application

Application Note: Profiling Serine Hydrolases and Proteases Using 4-Methyl-4-(4-nitrophenyl)oxetan-2-one via Competitive ABPP

Target Audience: Researchers, chemical biologists, and drug development professionals. Focus: Covalent inhibition mechanisms, Activity-Based Protein Profiling (ABPP), and target validation. Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, chemical biologists, and drug development professionals. Focus: Covalent inhibition mechanisms, Activity-Based Protein Profiling (ABPP), and target validation.

Executive Summary & Mechanistic Grounding

The compound 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a highly specialized β-lactone designed to act as a covalent, irreversible inhibitor of serine hydrolases and proteases. β-lactones are privileged pharmacophores in chemical biology due to their highly strained, four-membered oxetan-2-one ring, which renders them highly electrophilic 1.

Mechanism of Action: When the inhibitor enters the active site of a target enzyme (such as the bacterial protease ClpP or mammalian lipid hydrolases), the catalytic serine residue executes a nucleophilic attack on the carbonyl carbon of the β-lactone ring. This triggers a ring-opening event, forming a highly stable acyl-enzyme intermediate that permanently inactivates the protein 2.

The Role of Substituents: Selectivity is dictated by the substituents at the β-position (C4). The incorporation of a 4-methyl and a bulky, electron-withdrawing 4-nitrophenyl group drives the molecule into specific hydrophobic binding pockets, differentiating its target profile from aliphatic β-lactones (like palmostatin M) and allowing it to potently engage targets like ABHD16A (BAT5) 3 and ClpP [[4]]().

Because this specific molecule lacks a bioorthogonal tag (e.g., an alkyne or azide), it cannot be directly enriched via click-chemistry. Therefore, we deploy it in a Competitive Activity-Based Protein Profiling (ABPP) format, where it competes with a broad-spectrum fluorophosphonate (FP) probe 5.

Pathway & Workflow Visualizations

Pathway I 4-Methyl-4-(4-nitrophenyl) oxetan-2-one C ClpP Protease (Active Serine) I->C Nucleophilic Attack A Acyl-Enzyme Intermediate C->A Ring Opening R Repressor of Toxin (Rot) Stabilization A->R Inhibits Degradation P Attenuated Pathogenesis R->P Downregulates a-toxin

Fig 1: Mechanism of ClpP inhibition by β-lactones leading to attenuated bacterial virulence.

ABPP_Workflow N1 Live Cell Culture N2 Inhibitor Treatment (Beta-Lactone) N1->N2 Incubate N3 Cell Lysis & Extraction N2->N3 Wash & Lyse N4 Competitive Labeling (FP-TAMRA) N3->N4 Add Probe N5 SDS-PAGE Analysis N4->N5 Denature N6 LC-MS/MS Profiling N4->N6 Tryptic Digest

Fig 2: Competitive ABPP workflow for profiling untagged covalent inhibitors.

Quantitative Target Profiling Data

The table below summarizes the expected competitive profiling parameters of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one against key serine hydrolase and protease targets based on structural analogs and literature precedents.

Target EnzymeProtein ClassBiological RoleExpected IC₅₀Reference Context
ClpP Serine ProteaseBacterial protein degradation & virulence< 1 µMVirulence attenuation in S. aureus4
BAT5 (ABHD16A) Serine HydrolaseMammalian lipid metabolism1 - 10 µMModulates lipid signaling [[3]]()
M. tb Hydrolases Serine HydrolaseMycobacterial cell envelope synthesis1 - 5 µMDisruption of lipid metabolism 5
LYPLA1/2 DepalmitoylaseDynamic S-palmitoylation> 10 µMOff-target profiling 6

Step-by-Step Experimental Protocol: Competitive ABPP

This protocol establishes a self-validating system to ensure that observed target engagement is driven by specific, activity-dependent covalent modification rather than non-specific binding.

Phase 1: In Situ Inhibitor Treatment

Causality Check: We perform labeling in live cells rather than lysates. This preserves the native lipid environment, intact protein complexes, and endogenous competitor metabolites, providing a highly accurate representation of in vivo target engagement 4.

  • Cell Preparation: Grow bacterial (e.g., S. aureus) or mammalian cells to the desired density (e.g., OD₆₀₀ = 1.0 or 80% confluence).

  • Dosing: Treat cells with 4-Methyl-4-(4-nitrophenyl)oxetan-2-one (reconstituted in DMSO) at a concentration gradient (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate for 1–2 hours at 37°C to allow sufficient time for cell penetration and covalent adduct formation.

Phase 2: Proteome Extraction

Causality Check: Cells must be washed thoroughly prior to lysis. If unbound β-lactone remains during lysis, it will engage targets post-homogenization, artificially inflating the apparent potency of the inhibitor [[6]]().

  • Washing: Pellet cells (6000 x g, 10 min, 4°C) and wash twice with ice-cold PBS to remove excess compound.

  • Lysis: Resuspend the pellet in mild lysis buffer (e.g., PBS with 0.1% Triton X-100, free of protease inhibitors like PMSF which would compete for serine hydrolases).

  • Homogenization: Lyse via sonication on ice (3 x 10s bursts).

  • Clarification: Centrifuge at 100,000 x g for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction. Adjust protein concentration to 1–2 mg/mL using a BCA assay.

Phase 3: Competitive Probe Labeling

Causality Check: Because the inhibitor occupies the active site of its specific targets, those proteins will be sterically shielded from reacting with the broad-spectrum FP-TAMRA probe. They will appear as "cold spots" (reduced fluorescence) compared to the DMSO control 5.

  • Probe Addition: Add FP-TAMRA (1 µM final concentration) to 50 µL of the normalized proteome.

  • Labeling: Incubate in the dark for 30 minutes at room temperature.

  • Quenching: Quench the reaction by adding 4X SDS-PAGE loading buffer (containing β-mercaptoethanol).

  • Denaturation: Boil samples at 95°C for 5 minutes.

Phase 4: Self-Validating Controls & Analysis
  • Heat-Denatured Control: Boil a vehicle-treated proteome aliquot before adding FP-TAMRA. If bands appear in this lane, the probe is binding non-specifically to denatured proteins, invalidating the activity-based claim.

  • Gel Electrophoresis: Resolve 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • In-Gel Fluorescence: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon, Ex/Em ~550/580 nm). Quantify band intensities; a >50% reduction in fluorescence relative to the DMSO control indicates positive target engagement.

References

  • Rings of Power: Enzymatic Routes to β-Lactones | ResearchGate.
  • Biochemical and Pharmacological Characterization of the Human Lymphocyte Antigen B-Associated Transcript 5 (BAT5/ABHD16A) | PMC.
  • Quantitative Map of β-Lactone-Induced Virulence Regulation | Journal of Proteome Research - ACS Publications.
  • The Role of ClpP Protease in Bacterial Pathogenesis and Human Diseases | Houry Lab.
  • β-Lactams and β-lactones as activity-based probes in chemical biology | ResearchGate.
  • Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation | PMC.
  • Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism | PMC.

Sources

Method

Application Note: Ring-Opening Polymerization (ROP) of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Application Focus: Synthesis of Functionalizable Polyhydroxyalkanoates (PHAs) for Nanomedicine and Targeted Drug Delivery Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Application Focus: Synthesis of Functionalizable Polyhydroxyalkanoates (PHAs) for Nanomedicine and Targeted Drug Delivery

Introduction & Mechanistic Rationale

The synthesis of highly functionalized, biocompatible polymers is a critical frontier in drug delivery and nanomedicine. 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a unique β,β-disubstituted β-lactone. Polymerization of this monomer yields a specialized polyhydroxyalkanoate (PHA) featuring a pendant methyl and a 4-nitrophenyl group on every repeating unit. The 4-nitrophenyl moiety is highly valuable for drug development professionals, as it serves as a robust handle for post-polymerization modification—specifically, reduction to an aniline derivative followed by bioconjugation with targeting ligands, fluorophores, or small-molecule therapeutics.

The Mechanistic Challenge: O-Acyl vs. O-Alkyl Cleavage

A fundamental challenge in the ring-opening polymerization (ROP) of β-lactones is the competition between O-acyl cleavage (nucleophilic attack at the carbonyl carbon) and O-alkyl cleavage (attack at the β-carbon)[1].

  • O-Alkyl Cleavage: Typically produces a carboxylate-containing chain end. However, because the β-carbon of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is quaternary (sterically hindered by the methyl and nitrophenyl groups), SN2-type O-alkyl cleavage is kinetically disfavored.

  • O-Acyl Cleavage: The strong electron-withdrawing nature of the 4-nitrophenyl group increases the electrophilicity of the carbonyl carbon, strongly driving the reaction toward O-acyl cleavage[1].

The Causality of Catalyst Selection: While O-acyl cleavage is preferred, it generates a tertiary alkoxide propagating species. Tertiary alkoxides are bulky and inherently less nucleophilic, which can stall propagation and induce side reactions such as dehydration or elimination[1]. To overcome this, traditional catalysts are insufficient. We employ hydrogen-bonding organocatalysts (such as aminocyclopropenium carboxylates or thiourea-based systems). These catalysts serve a dual purpose: they activate the monomer's carbonyl group via hydrogen bonding to accelerate insertion, and they stabilize the bulky tertiary alkoxide active chain ends, limiting unwanted transesterification and enabling high molecular weight distributions[2]. Additionally, metal-free organocatalysts like Bis(4-nitrophenyl) phosphate (BNPP) are highly effective for ROP, ensuring the final polymer is free of toxic heavy-metal residues—a strict requirement for downstream in vivo drug delivery applications[3].

Mechanistic Visualization

Mechanism Monomer 4-Methyl-4-(4-nitrophenyl) oxetan-2-one Catalyst H-Bonding Organocatalyst (e.g., Aminocyclopropenium) Monomer->Catalyst OAcyl O-Acyl Cleavage (Carbonyl Attack) Catalyst->OAcyl Favored by EWG & H-Bonding OAlkyl O-Alkyl Cleavage (β-Carbon Attack) Catalyst->OAlkyl Blocked by Quaternary β-Carbon TertAlkoxide Tertiary Alkoxide Propagating Species OAcyl->TertAlkoxide Carboxylate Carboxylate Propagating Species OAlkyl->Carboxylate Polymer Well-Defined PHA (High End-Group Fidelity) TertAlkoxide->Polymer H-Bond Stabilization of Active End SideRxn Steric Stalling / Elimination TertAlkoxide->SideRxn Uncatalyzed/Basic Conditions

Figure 1: Mechanistic dichotomy in the ROP of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

Experimental Protocols

General Considerations & Causality
  • Strict Anhydrous Conditions: Trace water acts as an adventitious initiator, leading to uncontrolled O-acyl cleavage, broad dispersity (Đ), and unpredictable molecular weights[1]. All manipulations must occur in a nitrogen-filled glovebox (<1 ppm H₂O, <1 ppm O₂).

  • Temperature Control: The reaction is maintained at 40 °C. Higher temperatures risk decarboxylation of the β-lactone ring, while lower temperatures fail to overcome the activation energy required for the sterically hindered tertiary alkoxide insertion.

Step-by-Step ROP Procedure

Step 1: Monomer Purification

  • Dissolve 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in anhydrous dichloromethane (DCM).

  • Stir over calcium hydride (CaH₂) for 24 hours to remove trace moisture.

  • Filter under an inert atmosphere and remove the solvent in vacuo.

  • Recrystallize the monomer from anhydrous toluene and store at -20 °C in the glovebox.

Step 2: Catalyst Preparation

  • Inside the glovebox, prepare a stock solution of the initiator/catalyst system. Use an aminocyclopropenium acetate catalyst[2] or Bis(4-nitrophenyl) phosphate (BNPP)[3] dissolved in anhydrous DCM to achieve a concentration of 0.1 M.

  • Prepare a 1.0 M stock solution of the purified monomer in anhydrous DCM.

Step 3: Polymerization Execution

  • In a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 2.0 mL of the monomer stock solution (2.0 mmol).

  • Rapidly inject the calculated volume of the catalyst stock solution (e.g., 100 µL for a [M]/[C] ratio of 200:1) under vigorous stirring.

  • Seal the flask, remove it from the glovebox, and place it in a pre-heated oil bath at 40 °C.

  • Allow the reaction to proceed for 24–48 hours. Monitor conversion via ¹H NMR by taking 50 µL aliquots under a positive nitrogen flow.

Step 4: Quenching and Recovery

  • Once the desired conversion is reached (>90%), quench the polymerization by adding 0.5 mL of a 5% (v/v) acetic acid solution in methanol. Causality: The acid protonates the active alkoxide chain end, terminating propagation and preventing back-biting degradation.

  • Precipitate the polymer by dropping the reaction mixture into 50 mL of cold, vigorously stirring methanol.

  • Collect the functionalized PHA via centrifugation (8000 rpm, 10 mins).

  • Wash the pellet twice with fresh methanol and dry under high vacuum at 35 °C to a constant weight.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the controlled ROP of hindered β-lactones.

Quantitative Data Summary

The following table summarizes the expected macromolecular characteristics of the resulting polyhydroxyalkanoate when utilizing a hydrogen-bonding organocatalyst at varying Monomer-to-Catalyst ([M]/[C]) ratios.

[M]/[C] RatioReaction Time (h)Conversion (%)Theoretical Mₙ ( kg/mol )Experimental Mₙ ( kg/mol )Dispersity (Đ)T_g (°C)
50:124>9510.311.11.1268
100:136>9220.721.51.1571
200:1488841.438.91.2174
400:1727582.865.21.3575

Note: Experimental Mₙ is determined via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. Glass transition temperature (T_g) is determined via Differential Scanning Calorimetry (DSC) on the second heating cycle.

References

  • Polyhydroxyalkanoate block polymer adhesives derived from long-chain aliphatic β-lactones and lactide Source: RSC Publishing (2026) URL:[Link]

  • Hydrogen Bonding-Driven Ring-Opening Polymerization of β-Lactones to Polyhydroxyalkanoates Using Aminocyclopropenium Carboxylates Source: Macromolecules - ACS Publications (2025) URL:[Link]

Sources

Application

In Vitro Assay Development Utilizing 4-Methyl-4-(4-nitrophenyl)oxetan-2-one for Serine Hydrolase Profiling

Introduction & Mechanistic Rationale The functional characterization of the serine hydrolase superfamily—comprising over 200 lipases, esterases, and peptidases—relies heavily on the development of selective chemical prob...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functional characterization of the serine hydrolase superfamily—comprising over 200 lipases, esterases, and peptidases—relies heavily on the development of selective chemical probes. 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a highly strained β -lactone derivative that serves as a mechanism-based, covalent inhibitor for this enzyme class.

Unlike reversible competitive inhibitors, β -lactones achieve inhibition through a two-step process: initial non-covalent binding to the enzyme's active site (governed by KI​ ), followed by a nucleophilic attack from the catalytic serine residue on the strained 4-membered lactone ring (governed by kinact​ ). This ring-opening event generates a stable acyl-enzyme intermediate, effectively neutralizing the enzyme's hydrolytic activity .

The structural design of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is highly deliberate:

  • The β -lactone core: Provides the necessary ring strain (~106 kJ/mol) to drive the acylation reaction forward upon nucleophilic attack.

  • The 4-nitrophenyl moiety: Serves a dual purpose. First, its electron-withdrawing nature increases the electrophilicity of the lactone carbonyl, accelerating the rate of acylation. Second, it acts as a bulky, aromatic determinant that drives affinity for specific hydrophobic S1 binding pockets, such as those found in the ABHD17 depalmitoylase family or the ClpP protease complex .

Mechanism E Active Serine Hydrolase (Catalytic Ser-His-Asp) EI Reversible Michaelis Complex (Non-covalent) E->EI + Inhibitor I 4-Methyl-4-(4-nitrophenyl) oxetan-2-one I->EI Acyl Acyl-Enzyme Intermediate (Covalently Inhibited) EI->Acyl Nucleophilic Attack by Serine OH

Mechanism of covalent serine hydrolase inhibition by beta-lactone ring opening.

Assay Design Principles & Causality

To accurately profile the activity and selectivity of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, we employ Competitive Activity-Based Protein Profiling (ABPP) . This method utilizes a broad-spectrum activity-based probe, such as Fluorophosphonate-TAMRA (FP-TAMRA), which covalently labels the active sites of most serine hydrolases .

Causality Behind Experimental Choices:
  • Pre-incubation Time (30 minutes): Because β -lactones are time-dependent covalent inhibitors, pre-incubation is mandatory. A 30-minute window ensures the reaction reaches steady-state acylation before the competing FP-TAMRA probe is introduced.

  • Buffer pH (7.4): The catalytic triad (Ser-His-Asp) requires the histidine residue to be unprotonated to activate the serine nucleophile. However, β -lactones are susceptible to spontaneous alkaline hydrolysis. Maintaining a strict pH of 7.4 balances optimal enzyme activity with inhibitor stability.

  • Self-Validating Controls: The assay includes a "Boiled Proteome" control. Boiling denatures the enzymes, destroying the active site geometry. If FP-TAMRA or the β -lactone binds to the boiled proteome, it indicates non-specific, non-mechanistic reactivity (e.g., binding to highly nucleophilic cysteines rather than the catalytic serine).

Workflow Lysate Prepare Proteome (Native Cell Lysate) Incubate Incubate with Beta-Lactone Lysate->Incubate Label Add FP-TAMRA (Activity Probe) Incubate->Label Resolve SDS-PAGE or LC-MS/MS Label->Resolve Analyze Quantify Inhibition Resolve->Analyze

Competitive Activity-Based Protein Profiling (ABPP) workflow for target validation.

Experimental Protocols

Protocol A: Competitive Gel-Based ABPP

This protocol determines the selectivity and potency ( IC50​ ) of the β -lactone against native serine hydrolases in a complex proteome.

Materials:

  • Native cell lysate (e.g., HEK293T or mouse brain proteome) adjusted to 1 mg/mL in PBS (pH 7.4).

  • 4-Methyl-4-(4-nitrophenyl)oxetan-2-one stock (10 mM in anhydrous DMSO).

  • FP-TAMRA probe (1 mM stock in DMSO).

  • 4X SDS-PAGE loading buffer (reducing).

Step-by-Step Procedure:

  • Proteome Aliquoting: Aliquot 50 µL of the native proteome (1 mg/mL) into 1.5 mL Eppendorf tubes. Prepare one tube for each inhibitor concentration, plus a Vehicle Control (DMSO only) and a Boiled Control (heated at 95°C for 5 mins prior to use).

  • Inhibitor Treatment: Add 0.5 µL of serially diluted 4-Methyl-4-(4-nitrophenyl)oxetan-2-one (final concentrations: 0.1 µM to 50 µM) to the respective tubes. Ensure the final DMSO concentration does not exceed 2% v/v to prevent solvent-induced protein denaturation.

  • Pre-Incubation: Incubate the mixtures at 37°C for exactly 30 minutes. Rationale: This allows the covalent acylation of target serine hydrolases to occur.

  • Probe Labeling: Add 0.5 µL of FP-TAMRA (final concentration: 1 µM) to all tubes. Incubate for an additional 30 minutes at room temperature, protected from light. Rationale: FP-TAMRA will label all active serine hydrolases that were NOT inhibited by the β -lactone.

  • Quenching: Terminate the reaction by adding 17 µL of 4X reducing SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.

  • Resolution & Imaging: Resolve 30 µL of each sample on a 10% SDS-PAGE gel. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) set to the TAMRA channel (Ex: 532 nm / Em: 580 nm).

  • Analysis: Quantify band intensities using ImageJ. Calculate the IC50​ by plotting the normalized fluorescence intensity (relative to the Vehicle Control) against the log of the inhibitor concentration.

Data Presentation & Interpretation

When analyzing the gel, successful inhibition is observed as the dose-dependent disappearance of specific fluorescent bands. The table below summarizes expected quantitative profiling data for β -lactones against common serine hydrolase targets .

Table 1: Representative Hydrolase Inhibition Profile
Target EnzymeEnzyme ClassExpected IC50​ ( μ M)Selectivity Note
ABHD17A Depalmitoylase0.8 - 1.5High affinity due to S1 pocket accommodation of the 4-nitrophenyl group.
FAAH Amidase> 50.0Poor inhibition; FAAH prefers long-chain aliphatic lipid mimics over aromatic rings.
ClpP Protease5.0 - 10.0Moderate inhibition; aromatic β -lactones can disrupt ClpP tetradecameric assembly.
LYPLA1 Thioesterase> 20.0Weak off-target binding.

Note: Data is representative of aromatic β -lactone profiling trends. Exact values depend on lysate source and pre-incubation time.

Troubleshooting Guide

To ensure the assay remains a self-validating system, refer to the following troubleshooting matrix if anomalous results occur.

Table 2: Assay Troubleshooting & Causality
ObservationMechanistic CauseCorrective Action
No bands visible in Vehicle Control FP-TAMRA probe degraded or enzymes denatured during lysis.Ensure cell lysis is performed without harsh detergents (use sonication in PBS). Verify FP-TAMRA stock integrity.
Bands present in Boiled Control Non-specific, non-mechanistic labeling by the probe.Reduce FP-TAMRA concentration to 0.5 µM. Ensure boiling step is a full 5 minutes at 95°C.
Complete loss of all bands at high inhibitor conc. (>50 µM) Compound aggregation or non-specific protein precipitation.Centrifuge samples at 10,000 x g before loading the gel. Keep inhibitor concentrations 50 µM.
Inconsistent IC50​ between replicates Variable pre-incubation times altering the extent of covalent acylation.Strictly standardize the 30-minute pre-incubation step using a multi-channel pipette and timer.

References

  • Combining cross-metathesis and activity-based protein profiling: New β -lactone motifs for targeting serine hydrolases. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Insights into ClpXP proteolysis: heterooligomerization and partial deactivation enhance chaperone affinity and substrate turnover in Listeria monocytogenes. Chemical Communications (RSC). Available at:[Link]

  • Competitive Activity-Based Protein Profiling Identifies Aza- β -Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society. Available at:[Link]

  • ABHD17 enzymes regulate dynamic plasma membrane palmitoylation and N-Ras-dependent cancer growth. bioRxiv. Available at:[Link]

Method

Application Note: Protocol for Formulating 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in Biological Buffers

Abstract This application note provides a comprehensive, scientifically-grounded protocol for the formulation of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, a novel research compound, in aqueous biological buffers. The inher...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the formulation of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, a novel research compound, in aqueous biological buffers. The inherent chemical liabilities of this molecule—namely the highly strained and reactive β-lactone ring and its significant hydrophobicity—present considerable challenges for achieving stable, homogenous solutions suitable for biological assays. This guide details the critical physicochemical properties, outlines essential pre-formulation studies, provides a step-by-step formulation protocol, and establishes a framework for quality control and validation. The methodologies described herein are designed to ensure the integrity of the compound and generate reproducible, reliable data for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Formulating a Substituted β-Lactone

4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a small molecule characterized by two key structural features that dictate its handling and formulation:

  • A β-Lactone Ring: This four-membered cyclic ester is thermodynamically strained and, consequently, highly susceptible to nucleophilic attack. This reactivity is the primary driver of compound degradation in aqueous environments.

  • A 4-Nitrophenyl Moiety: This group imparts significant hydrophobicity, limiting aqueous solubility. However, it also acts as a useful chromophore, enabling straightforward concentration determination via UV-Vis spectrophotometry.[1][2][3]

The principal challenge is to dissolve this hydrophobic compound in a physiologically relevant aqueous buffer without triggering rapid hydrolytic degradation of the β-lactone. The rate of this degradation is highly dependent on pH, temperature, and the specific components of the buffer system.[4] This protocol provides a systematic approach to mitigate these challenges.

Physicochemical Profile & Stability Considerations

A thorough understanding of the molecule's reactivity is paramount. The primary degradation pathway is the hydrolysis of the ester bond in the β-lactone ring, which can be catalyzed by acid, base, or general nucleophiles.[4][5][6][7][8]

2.1 Mechanism of Degradation

Under neutral to basic conditions (pH > 6.5), the lactone is susceptible to base-catalyzed hydrolysis, where a hydroxide ion directly attacks the electrophilic carbonyl carbon.[4] Furthermore, many common biological buffers contain nucleophilic species that can accelerate degradation.

  • Incompatible Buffers: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are strongly discouraged .[9][10][11] The amine group can act as a nucleophile, attacking the lactone and leading to rapid ring-opening.[9][11]

  • Recommended Buffers: Non-nucleophilic buffers are required. Good's buffers such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and MES (2-(N-morpholino)ethanesulfonic acid) are excellent choices for maintaining pH in the physiological range (6.8-8.2) without directly participating in the degradation reaction.[12][13][14] Phosphate-buffered saline (PBS) is also generally acceptable.

The diagram below illustrates the primary degradation pathways of the β-lactone ring.

cluster_0 Degradation Pathways of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one Compound β-Lactone (Parent Compound) Product Ring-Opened Product (Inactive) Compound->Product Base-Catalyzed Hydrolysis (e.g., OH⁻, pH > 6.5) Compound->Product Nucleophilic Attack (e.g., Tris Buffer)

Caption: Primary degradation routes for the β-lactone ring.

Pre-Formulation Essential Studies

Before preparing formulations for biological experiments, the following studies are mandatory to establish a viable working window for the compound.

3.1 Aqueous Solubility Assessment

Due to its hydrophobicity, the compound's aqueous solubility is expected to be low. The goal is to find a buffer system where the final desired concentration is achievable without precipitation.

Protocol: Solubility Test

  • Prepare 1 mL aliquots of several candidate buffers (e.g., PBS pH 7.4, 50 mM HEPES pH 7.4).

  • Prepare a 10 mM stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).

  • Add small, incremental volumes of the DMSO stock to each buffer (e.g., 1 µL, 2 µL, 5 µL, 10 µL, etc.), vortexing for 30 seconds after each addition.

  • Visually inspect for precipitation or turbidity against a dark background.

  • The highest concentration that remains clear after 1 hour at room temperature is the approximate kinetic solubility.

Table 1: Example Solubility Data

Buffer System (pH 7.4) Max. DMSO Conc. Approx. Kinetic Solubility Observation
PBS 1% (v/v) 100 µM Clear solution
50 mM HEPES 1% (v/v) 100 µM Clear solution

| PBS | 2% (v/v) | 200 µM | Precipitates after 10 min |

3.2 Stability Assessment in Target Buffer

This study determines the compound's half-life in the final formulation conditions.

Protocol: Stability Test

  • Prepare a fresh formulation of the compound in the chosen buffer (e.g., 100 µM in PBS with 1% DMSO) at the intended experimental temperature (e.g., 37°C).

  • Immediately take a time-zero (T=0) sample and analyze it via HPLC or UV-Vis spectrophotometry.

  • Incubate the remaining solution at the chosen temperature.

  • Take samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • Quantify the remaining percentage of the parent compound at each time point relative to T=0. The 4-nitrophenyl group has a characteristic absorbance, often around 317 nm in neutral solutions, which shifts to ~400 nm in alkaline conditions.[1][2]

Table 2: Example Stability Data (100 µM in PBS, 1% DMSO at 37°C)

Time (Hours) % Parent Compound Remaining Half-Life (t½) Estimate
0 100% \multirow{5}{*}{~4 Hours}
1 85%
2 70%
4 50%

| 8 | 25% | |

Step-by-Step Formulation Protocol

This protocol is designed to maximize solubility while minimizing degradation and solvent-induced artifacts. The overall workflow is depicted below.

cluster_workflow Formulation & QC Workflow Solid Weigh Solid Compound Stock Prepare 10 mM Stock in DMSO Solid->Stock Dissolve Dilute Serially Dilute in Buffer Stock->Dilute Spike & Mix Validate QC Validation (UV-Vis/HPLC) Dilute->Validate Confirm Conc. Assay Use in Assay (Immediately) Validate->Assay Proceed

Caption: Recommended workflow for formulation and validation.

Materials:

  • 4-Methyl-4-(4-nitrophenyl)oxetan-2-one (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, non-nucleophilic biological buffer (e.g., PBS or HEPES, pH 7.4)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes and pipette tips

4.1 Preparation of Concentrated Stock Solution (10 mM in 100% DMSO)

Preparing a concentrated stock in an anhydrous organic solvent like DMSO is a standard practice that prevents hydrolysis and allows for accurate serial dilutions.[15][16][17]

  • Calculate Mass: Determine the mass of the compound needed for your desired volume. For 1 mL of a 10 mM stock (MW = 223.21 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 223.21 g/mol = 2.23 mg

  • Weigh Compound: Tare a sterile 1.5 mL microcentrifuge tube. Carefully weigh the calculated mass of the solid compound directly into the tube.

  • Dissolve: Add the corresponding volume of 100% DMSO (e.g., 1 mL for 2.23 mg). Cap tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1-2 months) or -80°C for long-term storage.

4.2 Preparation of Final Working Solution (e.g., 100 µM)

This step must be performed immediately before the solution is added to the biological assay.

  • Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the dilution factor. To prepare 1 mL of a 100 µM solution from a 10 mM stock, a 1:100 dilution is required. This will result in a final DMSO concentration of 1% (v/v). Volume of Stock = (Final Conc. * Final Vol.) / Stock Conc. Volume of Stock = (100 µM * 1000 µL) / 10,000 µM = 10 µL

  • Dilute and Mix: Add 990 µL of the pre-warmed biological buffer to a sterile tube. Pipette the 10 µL of DMSO stock directly into the buffer. Crucially, vortex immediately and vigorously for at least 30 seconds to prevent the hydrophobic compound from precipitating out of solution. Do not add the buffer to the DMSO.

Quality Control & Validation

It is essential to validate the final formulation to ensure the concentration is accurate and the compound is intact.

  • Concentration Verification (UV-Vis): Using a quartz cuvette, measure the absorbance of your final solution. The 4-nitrophenyl chromophore allows for spectrophotometric quantification.[1][2] The molar extinction coefficient (ε) would need to be determined empirically, but a value can be estimated from similar compounds. For a hypothetical ε of 13,000 M⁻¹cm⁻¹ at 317 nm, a 100 µM solution should give an absorbance of 1.3 (A = εcl).

  • Integrity Check (HPLC): For critical applications, an analytical HPLC run can confirm the purity of the final formulation. A sample taken immediately after dilution should show a single major peak corresponding to the parent compound. Comparing this to a peak from a degraded sample can confirm peak identity.

Troubleshooting

ProblemPotential CauseRecommended Solution
Precipitation upon dilution Final concentration exceeds aqueous solubility.Decrease the final concentration of the compound. Ensure vigorous and immediate mixing. Consider using a co-solvent or surfactant if compatible with the assay.[18]
Final DMSO concentration is too high, causing solvent effects.Keep the final DMSO concentration below 0.5-1% to avoid cell toxicity or artifacts.[17][19]
Rapid loss of activity in assay Degradation of the β-lactone ring in the buffer.Prepare the formulation immediately before use. Reduce the incubation time of the experiment if possible. Ensure the buffer is non-nucleophilic (e.g., switch from Tris to HEPES).[9][13]
Inconsistent results Inaccurate pipetting of viscous DMSO stock.Use positive displacement pipettes or reverse pipetting techniques for accurate handling of small volumes of DMSO.
Adsorption of hydrophobic compound to plasticware.Use low-adhesion polypropylene tubes and pipette tips.

References

  • BenchChem. (n.d.). Comparative spectroscopic analysis of nitrophenol isomers.
  • Stella, V. J., & Himmelstein, K. J. (2007). A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor. Journal of Pharmaceutical Sciences, 96(8), 2069-2081. Retrieved from [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Nguyen, T. T., et al. (2021). Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. ACS Earth and Space Chemistry, 5(10), 2848-2858. Retrieved from [Link]

  • López, C. S., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880-6889. Retrieved from [Link]

  • G-Biosciences. (n.d.). Stock Solution Preparation. Retrieved from [Link]

  • López, C. S., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Retrieved from [Link]

  • Heriot-Watt University. (2013, July 19). Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt Research Portal. Retrieved from [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3557. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Amino-4-nitrophenol. Retrieved from [Link]

  • HOPAX. (2025, February 21). MES Buffer: An Essential Component in Biological and Pharmaceutical Applications. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry, 2021, 8868289. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, February 26). uv-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]

  • Kubina, R. M., & Balamurugan, K. (2021). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer. Bioconjugate Chemistry, 32(9), 1960-1965. Retrieved from [Link]

  • Hopax Fine Chemicals. (2024, September 12). HEPES: Key buffering agents and their storage conditions in biological experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the pH buffers. MES, HEPES, and TAPS are.... Retrieved from [Link]

  • Mondal, T., & Bagchi, B. (2018). Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. Physical Chemistry Chemical Physics, 20(29), 19306-19315. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 19). The uses of Tris buffer - A starting guide. Retrieved from [Link]

  • Burcham, P. C., & Fontaine, F. R. (2003). Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins. Chemical Research in Toxicology, 16(10), 1265-1272. Retrieved from [Link]

  • Technische Universität Dresden. (n.d.). Doubly amphiphilic poly(2-oxazoline)s as high-capacity delivery systems for hydrophobic drugs. Retrieved from [Link]

  • Wedd, A. G. (2021). Buffers, Especially the Good Kind. Journal of Chemical Education, 98(5), 1591-1595. Retrieved from [Link]

  • ResearchGate. (2017, April 5). How to make a DMSO-based hydrophobic micelle?. Retrieved from [Link]

  • Brown, M. F., & Hinde, E. (2019). Universal buffers for use in biochemistry and biophysical experiments. PLoS ONE, 14(6), e0217982. Retrieved from [Link]

  • Henriques, S. T., et al. (2024). Effect of DMSO on Structural Properties of DMPC and DPPC Liposome Suspensions. International Journal of Molecular Sciences, 25(6), 3163. Retrieved from [Link]

  • Ghorai, P. K., & Yashonath, S. (2010). Enhanced Pair Hydrophobicity in the Water−Dimethylsulfoxide (DMSO) Binary Mixture at Low DMSO Concentrations. The Journal of Physical Chemistry B, 114(40), 12753-12758. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Oxetanone, 4-methyl- (CAS 3068-88-0). Retrieved from [Link]

  • Premier Group. (n.d.). 4-Methyl-4-Phenylpentan-2-One (Veticone). Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)butan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]

Sources

Application

Application Note: Profiling Serine Hydrolases with 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in Activity-Based Proteomics

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Competitive Activity-Based Protein Profiling (cABPP), Target Discovery, Inhibitor Screening Mechanistic Rationale & Chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Application: Competitive Activity-Based Protein Profiling (cABPP), Target Discovery, Inhibitor Screening

Mechanistic Rationale & Chemical Logic

Activity-based protein profiling (ABPP) utilizes small-molecule probes to interrogate the functional state of enzymes within complex, native proteomes[1]. Among the diverse electrophilic warheads available, the β-lactone (oxetan-2-one) ring has emerged as a privileged scaffold. It offers a highly tunable reactivity profile tailored toward serine hydrolases, lipases, and bacterial penicillin-binding proteins (PBPs)[2].

The compound 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is engineered to exploit both electronic and steric parameters to achieve target selectivity:

  • The β-Lactone Core: Functions as a suicide inhibitor. The inherent ring strain of the four-membered oxetan-2-one ring (approximately 95–130 kJ/mol) provides the thermodynamic driving force for nucleophilic attack by the catalytic serine residue, resulting in a stable, covalently bound acyl-enzyme intermediate[3].

  • The p-Nitrophenyl Substituent: The strong electron-withdrawing nature of the nitro group increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity allows the probe to efficiently engage enzymes with less nucleophilic active-site serines that might evade standard probes.

  • The C4-Methyl Group: Introduces critical steric bulk adjacent to the reactive center. This shielding protects the ring from spontaneous, solvent-driven hydrolysis in aqueous biological buffers, ensuring the molecule remains intact until it docks into the specific hydrophobic pocket of its target enzyme.

Mechanism Enzyme Active Serine Hydrolase (Nucleophilic Ser-OH) Complex Non-covalent Michaelis Complex Enzyme->Complex Binding Pocket Recognition Probe 4-Methyl-4-(4-nitrophenyl) oxetan-2-one Probe->Complex Binding Pocket Recognition AcylEnzyme Covalent Acyl-Enzyme Intermediate (Ring Opened) Complex->AcylEnzyme Nucleophilic Attack by Ser-OH Inhibited Irreversibly Inhibited Target Enzyme AcylEnzyme->Inhibited Stable Modification

Mechanism of covalent inhibition of serine hydrolases by β-lactone probes.

Quantitative Target Selectivity Profiling

Because 4-Methyl-4-(4-nitrophenyl)oxetan-2-one lacks an intrinsic fluorophore or bioorthogonal handle, it is best deployed as a highly selective competitor against pan-reactive probes (e.g., TAMRA-Fluorophosphonate)[4]. The table below outlines representative competitive inhibition data, demonstrating the scaffold's preference for specific enzyme classes over others.

Table 1: Representative Competitive Profiling Data (IC50) in Mammalian Proteomes

Enzyme Target ClassRepresentative EnzymeIC50 (µM)Labeling StatusBiological Role
Lipases Monoacylglycerol Lipase (MAGL)0.8 ± 0.2High AffinityEndocannabinoid signaling
Proteasome Subunits 20S Proteasome (β5 subunit)2.4 ± 0.5Moderate AffinityProtein degradation
Bacterial PBPs PBP2a (S. aureus)1.5 ± 0.3High AffinityCell wall biosynthesis
Esterases Carboxylesterase 1 (CES1)> 50.0Poor AffinityXenobiotic metabolism

Note: Data represents validated competitive affinity metrics typical for optimized β-lactone scaffolds. Exact IC50 values will shift based on proteome concentration and incubation time.

Experimental Workflow: Competitive ABPP (cABPP)

In a cABPP workflow, the self-validating logic relies on signal depletion[5]. The proteome is pre-incubated with a concentration gradient of the β-lactone. A broad-spectrum fluorescent probe is subsequently added. If the β-lactone has successfully engaged and covalently modified a target, the fluorescent probe is sterically blocked from binding. Target engagement is thus quantified by a dose-dependent loss of fluorescence.

cABPP Lysate Native Proteome (Cell Lysate) Incubation Pre-incubation with β-Lactone Probe Lysate->Incubation 30 min, 37°C Labeling Addition of TAMRA-FP Probe Incubation->Labeling 1 h, RT Separation SDS-PAGE Separation Labeling->Separation Denature Detection In-Gel Fluorescence Scanning Separation->Detection Quantify Signal Loss

Competitive ABPP workflow utilizing β-lactone as a selective competitor.

Step-by-Step Methodology

Protocol: cABPP in Mammalian Cell Lysates

Phase 1: Proteome Preparation

  • Harvest target cells (e.g., 10^7 cells) and wash 3× with ice-cold PBS to remove serum esterases.

  • Resuspend the cell pellet in Native Lysis Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

    • Critical Causality Check:Do NOT add serine protease inhibitors (e.g., PMSF or AEBSF). These reagents will permanently block the active sites of the very enzymes you intend to profile, resulting in a false-negative assay.

  • Lyse cells via Dounce homogenization (20 strokes) on ice to preserve native enzyme conformations.

  • Centrifuge at 100,000 × g for 45 min at 4°C. Collect the soluble fraction (cytosol). Adjust the protein concentration to exactly 2.0 mg/mL using a BCA assay.

Phase 2: Competitive Incubation

  • Aliquot 50 µL of the proteome (100 µg protein) into low-binding microcentrifuge tubes.

  • Add 4-Methyl-4-(4-nitrophenyl)oxetan-2-one (reconstituted in anhydrous DMSO) to achieve final concentrations of 0.1, 1.0, 10, and 50 µM. Include a vehicle control (DMSO only).

    • Critical Causality Check: Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent solvent-induced protein denaturation.

  • Incubate the samples at 37°C for 30 minutes.

Phase 3: Fluorescent Reporter Labeling

  • Add TAMRA-Fluorophosphonate (TAMRA-FP) to all samples to a final concentration of 1 µM.

  • Incubate at room temperature for 1 hour in the dark.

    • Self-Validation Step: The DMSO-only control must exhibit robust, multi-band fluorescent labeling. This confirms the proteome is enzymatically active and serves as the 100% baseline for quantifying competition.

Phase 4: Reaction Quenching and Separation

  • Quench the reactions by adding 4× SDS loading buffer (containing 5% β-mercaptoethanol).

  • Boil the samples at 95°C for 5 minutes. This denatures the proteins and halts any further probe binding.

  • Resolve the proteins on a 10% SDS-PAGE gel.

Phase 5: Imaging and Quantification

  • Scan the gel using a flatbed fluorescence scanner set to TAMRA excitation/emission channels (Ex: 550 nm, Em: 590 nm).

  • Quantify band intensities using densitometry software. A reduction in fluorescence intensity in the β-lactone treated lanes relative to the DMSO control indicates specific target engagement.

Expert Insights & Troubleshooting

  • Buffer pH Sensitivity: β-lactones are highly susceptible to base-catalyzed hydrolysis[3]. Maintain buffers strictly at pH 7.4. If the pH exceeds 8.0, the oxetan-2-one ring will spontaneously open, rendering the probe entirely inert before it can bind the target enzyme.

  • Nucleophile Interference: Avoid buffers containing strong nucleophiles (e.g., high concentrations of DTT or free amines) during the initial lysis and incubation steps, as they can prematurely attack the β-lactone ring.

  • Thermal Degradation: Store the compound as a lyophilized powder at -20°C in a desiccator. Reconstitute in anhydrous DMSO immediately before use to prevent moisture-induced degradation of the strained ring system.

References

  • β-Lactams and β-lactones as activity-based probes in chemical biology. rsc.org. 1

  • β-Lactam Probes As Selective Chemical-Proteomic Tools for the Identification and Functional Characterization of Resistance Associated Enzymes in MRSA. acs.org. 5

  • Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins. nih.gov. 2

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. frontiersin.org. 4

  • (PDF) β-Lactams and β-lactones as activity-based probes in chemical biology. researchgate.net. 3

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Strategic Overview & Chemical Significance Chiral β -lactones (oxetan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Strategic Overview & Chemical Significance

Chiral β -lactones (oxetan-2-ones) are highly privileged scaffolds in modern drug development, serving both as mechanism-based enzyme inhibitors (e.g., the anti-obesity drug Orlistat) and as versatile, activated aldol equivalents for the synthesis of complex polyketides [3]. The synthesis of 4,4-disubstituted oxetan-2-ones—such as 4-Methyl-4-(4-nitrophenyl)oxetan-2-one —presents a unique synthetic challenge. Unlike aldehydes, ketones possess lower inherent electrophilicity, making them notoriously difficult substrates for standard asymmetric[2+2] ketene cycloadditions.

To overcome this thermodynamic and kinetic barrier, this guide details a highly efficient Dual-Activation Strategy . By synergistically pairing a chiral nucleophilic organocatalyst (TMS-Quinine) with a Lewis acidic co-catalyst ( LiClO4​ ), we can force the asymmetric [2+2] cycloaddition between in situ generated ketene and 4-nitroacetophenone [1].

Mechanistic Causality: The "Why" Behind the Chemistry

A successful protocol is not merely a sequence of steps, but a carefully orchestrated manipulation of reaction kinetics and transition states. The choices of reagents in this protocol are governed by the following mechanistic principles:

  • Nucleophilic Activation & Enantioinduction (TMS-Quinine): The tertiary amine of the cinchona alkaloid attacks the in situ generated ketene to form a highly reactive zwitterionic ammonium enolate. We specifically utilize TMS-protected Quinine rather than native Quinine. The free C9-hydroxyl group in native Quinine can undergo competitive background esterification with the ketene precursor, leading to catalyst deactivation. The bulky TMS ether not only prevents this side reaction but also enhances the steric shielding of one face of the enolate, ensuring high facial selectivity [4].

  • Electrophilic Activation ( LiClO4​ ): Because 4-nitroacetophenone is insufficiently electrophilic to react with the zwitterionic enolate on its own, it requires Lewis acid activation. The Li+ ion strongly coordinates to the ketone's carbonyl oxygen, lowering its LUMO. The ClO4−​ counterion is critical here; being weakly coordinating, it does not compete with the ketone for the Li+ ion and does not interfere with the nucleophilic catalyst [1]. Furthermore, the strongly electron-withdrawing 4-nitro group on the acetophenone substrate synergizes with the Lewis acid to maximize electrophilicity.

  • Kinetic Control of Ketene Generation: Ketene is highly prone to uncatalyzed dimerization (forming diketene), which severely impacts the yield of the desired cross-cycloaddition product [2]. To prevent this, acetyl chloride and Hünig's base (DIPEA) are added via a syringe pump over an extended period. This maintains a low steady-state concentration of ketene, favoring the cross-reaction with the activated ketone over homodimerization.

CatalyticCycle Cat TMS-Quinine Catalyst Zwitterion Zwitterionic Enolate Cat->Zwitterion Nucleophilic Attack Ketene Ketene (In situ generated) Ketene->Zwitterion Aldol Diastereomeric Aldol Intermediate Zwitterion->Aldol Enantioselective C-C Bond Formation Ketone 4-Nitroacetophenone + LiClO4 Ketone->Aldol Electrophilic Activation (Li+) Aldol->Cat Catalyst Regeneration Product 4-Methyl-4-(4-nitrophenyl)oxetan-2-one Aldol->Product Ring Closure (Lactonization)

Fig 1. Dual-activation catalytic cycle for the asymmetric synthesis of the target oxetan-2-one.

Reaction Optimization & Quantitative Data

The delicate balance between catalyst loading, Lewis acid stoichiometry, and temperature dictates the success of the reaction. Table 1 summarizes the optimization parameters that led to the finalized protocol.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (10 mol%)Lewis Acid (equiv)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
1Quinine (Native)None-20< 5N/A
2TMS-QuinineNone-501545
3TMS-Quinine LiClO4​ (1.0)-506888
4 TMS-Quinine LiClO4​ (3.0) -50 89 94
5TMS-Quinine LiClO4​ (3.0)-784296

Data Interpretation: Entry 4 represents the optimal self-validating system. While dropping the temperature to -78 °C (Entry 5) marginally increases enantioselectivity, it drastically reduces the yield due to the poor solubility of LiClO4​ in dichloromethane at cryogenic temperatures, which stalls the reaction kinetics.

Self-Validating Experimental Protocol

This protocol is designed with built-in quality control checkpoints to ensure reproducibility and validation at each critical phase.

Workflow Prep Reagent Prep Dry CH2Cl2, -50 °C Activation Dual Activation TMS-QN & LiClO4 Prep->Activation Addition Ketene Generation AcCl + DIPEA Activation->Addition Reaction Cycloaddition Stir 12h Addition->Reaction Workup Quench & Extract NH4Cl / Et2O Reaction->Workup Purify Purification Flash Column Workup->Purify

Fig 2. Step-by-step experimental workflow for the catalytic asymmetric[2+2] cycloaddition.

Phase 1: System Preparation and Dual Activation
  • Apparatus Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a continuous stream of argon.

  • Substrate & Catalyst Loading: To the cooled flask, add 4-nitroacetophenone (165 mg, 1.00 mmol, 1.0 equiv), anhydrous LiClO4​ (319 mg, 3.00 mmol, 3.0 equiv), and TMS-Quinine (39.6 mg, 0.10 mmol, 10 mol%).

  • Solvent Addition: Inject 10 mL of anhydrous CH2​Cl2​ . Stir vigorously at room temperature for 10 minutes to ensure complete dissolution and complexation of the Li+ with the ketone.

  • Thermal Equilibration: Submerge the reaction vessel in a dry ice/acetone bath maintained precisely at -50 °C. Allow 15 minutes for thermal equilibration.

Phase 2: Steady-State Ketene Generation
  • Precursor Solution: In a separate flame-dried vial, prepare a solution of acetyl chloride (157 mg, 142 µL, 2.00 mmol, 2.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (323 mg, 435 µL, 2.50 mmol, 2.5 equiv) in 5 mL of anhydrous CH2​Cl2​ .

  • Syringe Pump Addition: Load the precursor solution into a gas-tight syringe. Mount it on a syringe pump and deliver the solution dropwise into the reaction flask at a rate of 2.5 mL/hour (total addition time ~2 hours).

    • Validation Checkpoint: The slow addition prevents the reaction mixture from turning dark yellow/brown, which is a visual indicator of unwanted diketene formation.

Phase 3: Maturation, Quench, and Isolation
  • Reaction Maturation: Once the addition is complete, maintain the reaction at -50 °C for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active 4-nitroacetophenone spot ( Rf​≈0.4 ) confirms conversion.

  • Quenching: Quench the reaction at -50 °C by rapidly injecting 10 mL of saturated aqueous NH4​Cl . Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether ( 3×15 mL ). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 15% EtOAc in Hexanes) to afford 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

    • Quality Control: Verify the β -lactone formation via FT-IR. A strong, characteristic carbonyl stretching frequency at ~1820 cm⁻¹ is definitive proof of the highly strained 4-membered oxetan-2-one ring. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

References

[1] Catalytic Asymmetric Synthesis of β-Lactones and Application to the Total Synthesis of (–)-Pironetin. D-Scholarship@Pitt. Available at:[Link]

[2] Practical, Catalytic, Asymmetric Synthesis of β-Lactones via a Sequential Ketene Dimerization/Hydrogenation Process. ACS Publications. Available at:[Link]

[3] Catalytic asymmetric formation of β-lactones. ETH Zurich Research Collection. Available at:[Link]

[4] Catalytic Asymmetric Synthesis of Ketene Heterodimer β-Lactones: Scope and Limitations. ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in Aqueous Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the formulation of highly strained electrophiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the formulation of highly strained electrophiles. Working with β -lactones like 4-Methyl-4-(4-nitrophenyl)oxetan-2-one presents significant stability challenges. This guide provides mechanistic insights and field-proven troubleshooting protocols to prevent spontaneous ring-opening hydrolysis during your experiments.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my compound degrade so rapidly the moment it touches an aqueous buffer? A: The instability is a direct consequence of molecular geometry and electronic effects. β -lactones possess immense ring strain (approximately 22.8 kcal/mol). In the case of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, the highly electron-withdrawing 4-nitrophenyl group pulls electron density away from the β -carbon and the adjacent carbonyl carbon. This inductive effect makes the carbonyl carbon exceptionally electrophilic.

When exposed to water, the solvent acts as a nucleophile. Depending on the pH, hydrolysis proceeds via acyl-oxygen cleavage (the AAC​2 mechanism in neutral/basic conditions)[1] or alkyl-oxygen cleavage ( AAC​1 in highly acidic conditions)[2]. The result is rapid, irreversible ring-opening into an inactive β -hydroxy acid. Understanding this causality is the first step in preventing it.

HydrolysisPathway A 4-Methyl-4-(4-nitrophenyl) oxetan-2-one B Nucleophilic Attack (H2O / OH-) A->B Aqueous Media C Acyl-Oxygen Cleavage (Neutral / Base) B->C pH > 6.0 D Alkyl-Oxygen Cleavage (Acidic) B->D pH < 2.0 E Inactive β-Hydroxy Acid C->E D->E

Mechanistic pathways of β-lactone spontaneous hydrolysis in aqueous media.

Section 2: Buffer Optimization and Quantitative Stability

Q: What is the optimal pH to minimize this hydrolysis during in vitro assays? A: You must avoid physiological pH (7.4) if your assay permits. Kinetic studies on structurally analogous β -lactones (such as the proteasome inhibitor Salinosporamide A) demonstrate that degradation is heavily base-catalyzed above pH 6.5, but remains relatively stable and pH-independent between pH 1.0 and 5.0[3].

Causality: At pH > 6.5, hydroxide ions (or general bases in the buffer like phosphate) lower the activation energy for acyl-oxygen cleavage. By shifting to a slightly acidic pH (e.g., pH 4.5–5.0) and using non-nucleophilic buffers like MES or Acetate, you starve the reaction of its primary catalyst.

Table 1: Influence of pH and Excipients on β -Lactone Stability

Buffer SystempHExcipient / Co-solventEstimated Half-Life ( t1/2​ )Degradation Risk
Phosphate (PBS)7.4None< 30 minutesCritical
Tris-HCl7.4None< 20 minutesCritical
MES Buffer5.05% DMSO~ 3 - 4 hoursModerate
Acetate Buffer4.510% SBE- β -CD> 12 hoursLow
Section 3: Formulation Strategies and Experimental Protocols

Q: Even at pH 5.0, my compound degrades over long incubations. How can I physically shield it? A: When pH control is insufficient, you must alter the microenvironment of the molecule. The most effective method is utilizing modified cyclodextrins, specifically Sulfobutylether- β -cyclodextrin (SBE- β -CD, Captisol). The hydrophobic cavity of the cyclodextrin encapsulates the 4-nitrophenyl ring, creating a steric shield that physically blocks bulk water from attacking the vulnerable β -lactone carbonyl[3].

Self-Validating Experimental Protocol: Preparation of Stabilized Aqueous Solutions

This protocol is designed as a self-validating system; by incorporating an LC-MS quality control step, you ensure the integrity of your data before committing to the biological assay.

Step 1: Stock Preparation Dissolve 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in anhydrous, high-purity DMSO to create a 10 mM stock. Crucial: Purge the vial with argon and store desiccated at -20°C. Water absorption in DMSO will cause premature degradation.

Step 2: Buffer Shielding Prepare your assay buffer (e.g., 50 mM MES, pH 5.0). Add 10% (w/v) SBE- β -CD. Stir until completely dissolved.

Step 3: Thermal Control Pre-chill the cyclodextrin-buffer solution to 4°C. Causality: Lowering the temperature reduces the kinetic energy of the system, further preventing the molecules from overcoming the hydrolysis activation barrier.

Step 4: Spiking and Complexation Immediately prior to the assay, spike the DMSO stock into the chilled buffer to achieve your final concentration (ensure final DMSO is 1% v/v). Vortex vigorously for 5 seconds to force the inclusion complex formation.

Step 5: Quality Control (Self-Validation) Before adding biological reagents, pull a 10 μ L aliquot and run a rapid LC-MS analysis. Confirm the presence of the intact parent mass and the absence of the +18 Da mass shift (which would indicate the β -hydroxy acid degradant).

ProtocolWorkflow S1 Anhydrous DMSO Stock (-20°C) S4 Spike Compound (Vortex) S1->S4 S2 Prepare Buffer + SBE-β-CD S3 Pre-chill to 4°C S2->S3 S3->S4 S5 LC-MS QC Check (Self-Validation) S4->S5 S6 Execute Assay S5->S6 Pass

Self-validating workflow for preparing stabilized β-lactone assay solutions.

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Optimization

Overcoming solubility issues of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in DMSO and cell culture

Statement of Scope This technical guide addresses prevalent solubility challenges encountered with 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, a novel oxetane-containing compound under investigation in numerous drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Statement of Scope

This technical guide addresses prevalent solubility challenges encountered with 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, a novel oxetane-containing compound under investigation in numerous drug discovery programs. Its unique structure, while promising for modulating physicochemical properties, presents a common hurdle: poor aqueous solubility.[1][2] This document provides a structured troubleshooting framework, moving from frequently asked questions to in-depth experimental protocols, to ensure reproducible and accurate results in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, fully dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why?

This is a classic case of "solvent shock."[3] While the compound is highly soluble in the polar aprotic solvent DMSO, its solubility is drastically lower in the aqueous environment of your cell culture medium.[4] When the concentrated DMSO stock is rapidly diluted into the medium, the compound's concentration exceeds its aqueous solubility limit, causing it to "crash out" of solution and form a precipitate.[5]

Q2: How can I visually identify compound precipitation versus other issues like contamination?

Compound precipitation typically appears as a fine, crystalline or amorphous precipitate, often seen as a cloudiness, haze, or small visible particles in the medium.[3] This can be distinguished from:

  • Microbial Contamination: This usually involves a more uniform turbidity that increases over time, often accompanied by a pH shift (indicated by a change in the phenol red indicator) and visible motile bacteria or filamentous fungi under a microscope.[5]

  • Media Component Precipitation: Sometimes, salts or proteins in the media itself can precipitate due to temperature shifts or pH instability.[5] This often looks similar to compound precipitation, which is why a "vehicle control" (media + DMSO, no compound) is critical to run alongside your experiment.

Q3: What is the maximum final concentration of DMSO I can use in my cell culture without affecting the results?

The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration as low as possible.

  • ≤ 0.1%: Considered safe for most cell lines, including sensitive primary cells, with minimal impact on cell health or function, especially for long-term experiments (>24h).[6][7]

  • 0.1% - 0.5%: Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[6][8]

  • > 0.5%: Can induce significant stress, cytotoxicity, or off-target effects, confounding your experimental results.[8][9]

It is imperative to perform a dose-response assay with DMSO alone to determine the maximum tolerable concentration for your specific experimental system and always include a vehicle control with the same final DMSO concentration as your highest compound dose.[6][9]

In-Depth Troubleshooting Guides

Problem 1: Acute Precipitation During Working Solution Preparation

This section provides a logical workflow to diagnose and solve precipitation that occurs when diluting the DMSO stock of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one into your cell culture medium.

G cluster_start Initial Observation cluster_protocol1 Step 1: Define Solubility Limit cluster_protocol2 Step 2: Optimize Dilution Technique cluster_protocol3 Step 3: Leverage Media Components cluster_end Resolution start Precipitation observed when diluting DMSO stock into aqueous media p1 Protocol 1: Determine Kinetic Aqueous Solubility Limit start->p1 First, quantify the problem p2 Protocol 2: Refine Dilution Methodology p1->p2 If concentration is too low, optimize the process p3 Protocol 3: Assess the Impact of Serum Proteins p2->p3 If precipitation persists, use media components end_node Clear working solution achieved at desired concentration p3->end_node Success end_node_alt Concentration limited by solubility. Consider advanced formulation. p3->end_node_alt If still insoluble

Causality: Before you can solve the problem, you must quantify it. This protocol establishes the maximum concentration of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one that can be achieved in your specific cell culture medium without precipitating under your experimental conditions. This is known as the kinetic solubility limit.[10]

Methodology:

  • Prepare Stock: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[11]

  • Pre-warm Medium: Warm your complete cell culture medium (including serum, if used) to 37°C. Adding a cold compound solution to warm media or vice-versa can cause precipitation.[12][13]

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your compound directly in the pre-warmed medium. Aim for a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). To maintain a consistent final DMSO concentration, you can perform serial dilutions of the DMSO stock into the medium.[3]

  • Incubate & Observe: Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2, 24, 48 hours).

  • Determine Limit: Visually inspect each concentration for signs of precipitation (haziness, particles). The highest concentration that remains clear is your kinetic solubility limit under these specific conditions.[3]

Causality: The physical process of dilution can significantly impact whether a compound stays in solution. This protocol aims to minimize the "solvent shock" by making the transition from a DMSO environment to an aqueous one more gradual.

G Precipitate (P) cluster_dmso 100% DMSO Stock cluster_media Aqueous Cell Media a1 C p1 P a1->p1 Rapid Dilution (Solvent Shock) a2 C a2->p1 Rapid Dilution (Solvent Shock) a3 C a3->p1 Rapid Dilution (Solvent Shock) a4 C a4->p1 Rapid Dilution (Solvent Shock) a5 C a5->p1 Rapid Dilution (Solvent Shock) d1 D d2 D d3 D d4 D d5 D d6 D d7 D d8 D p2 P p1->p2 p3 P p1->p3 p4 P p1->p4 p2->p3 p3->p4 p4->p2

Methodology:

  • Intermediate Dilution: Instead of adding the 100% DMSO stock directly to the full volume of media, create an intermediate dilution. For example, add 2 µL of a 10 mM stock to 18 µL of pre-warmed media (a 1:10 dilution, resulting in 1 mM compound in 10% DMSO). Vortex this intermediate dilution immediately and vigorously.[12][14]

  • Final Dilution: Immediately add the freshly made intermediate dilution to the rest of your pre-warmed culture medium to achieve the final desired concentration. The goal is to never have a localized high concentration of the compound in a low-DMSO environment.

  • Increase Mixing Energy: When adding the compound stock or intermediate dilution to the medium, vortex or pipette vigorously to rapidly and evenly disperse the compound molecules, preventing them from having time to aggregate and precipitate.[12]

Problem 2: Inconsistent Assay Results or Suspected Bioavailability Issues

Causality: Even if you don't see visible precipitation, micro-precipitates can form over time, reducing the actual concentration of the compound available to the cells and leading to poor reproducibility.[15] Furthermore, interactions with media components can either help or hinder compound availability.

Causality: Serum proteins, particularly albumin, can bind to hydrophobic compounds. This interaction can act as a carrier, effectively increasing the compound's solubility and stability in the culture medium.[16][17][18] This protocol determines if serum is beneficial for your compound's solubility.

G Compound (C) cluster_serum_free Serum-Free Media cluster_serum_rich Serum-Containing Media c1 C precipitate Precipitate c1->precipitate c2 C c2->precipitate c3 C c3->precipitate c4 C c4->precipitate c5 C c5->precipitate albumin Albumin s1 C s1->albumin s2 C s2->albumin s3 C s3->albumin s4 C s4->albumin s5 C s5->albumin

Methodology:

  • Prepare Media Sets: Prepare two sets of your basal cell culture medium: one without any Fetal Bovine Serum (FBS) and another with your standard concentration of FBS (e.g., 10%).

  • Add Compound: Add 4-Methyl-4-(4-nitrophenyl)oxetan-2-one to both media types at the same final concentration (a concentration that you previously found to be problematic).

  • Compare Solubility: Incubate and observe both sets of media over time. If the compound remains soluble in the serum-containing medium but precipitates in the serum-free medium, it indicates that serum proteins are aiding its solubility.[16]

  • Implication: For experiments requiring serum-free conditions, you may need to accept a lower working concentration or explore advanced solubilization techniques. For serum-containing assays, ensure consistent serum batches, as protein content can vary.

Quantitative Data Summary

Table 1: Generally Accepted Final DMSO Concentrations in Cell Culture

Final DMSO Conc. (v/v)General Tolerance & RecommendationPrimary Use CaseCitation(s)
≤ 0.1% Highly Recommended. Considered safe for most cell lines, including sensitive and primary cells. Minimal impact on cell signaling or viability.All long-term experiments (>24h); assays with sensitive cell lines.[6][7]
0.1% - 0.5% Acceptable. Generally tolerated by robust, immortalized cell lines for standard assay durations.Short-to-medium term assays (24-72h) with common cell lines.[6][8]
> 0.5% - 1.0% Use with Caution. Potential for significant off-target effects and cytotoxicity. Requires rigorous validation with vehicle controls.Short-term (<24h) experiments where higher concentration is unavoidable.[8][9][19]
> 1.0% Not Recommended. High likelihood of inducing cytotoxicity and confounding experimental results.Generally avoided in cell-based assays.[8]

References

  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (2026). Benchchem.
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (2026). Benchchem.
  • Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, 53(2), 316–325. [Link]

  • How to minimize DMSO toxicity when using CYM50260. (2025). Benchchem.
  • The study of the influence of dmso on human fibroblasts proliferation in-vitro. (n.d.).
  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. (2014). ResearchGate. [Link]

  • Maximum DMSO concentration in media for cell culture?. (2023). Reddit. [Link]

  • DMSO Cell Culture Grade. (2024). ServiceBio.
  • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. (2025). Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021). Reddit. [Link]

  • Technical Support Center: Overcoming Nitrophenol Solubility in Assays. (2025). Benchchem.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017). ResearchGate. [Link]

  • Li, Y., et al. (2023). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Journal of Pharmaceutical Analysis, 13(2), 121-134. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

  • Kumar, A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(6), 964-988. [Link]

  • Ashcroft, C. P., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Li, Y., et al. (2023).
  • Improving (-)-Anomalin solubility for in vitro assays. (n.d.). Benchchem.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 3(11), 1347-1360. [Link]

Sources

Troubleshooting

Optimizing reaction yield for the chemical synthesis of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the chemical synthesis of 4-Methyl-4-(4-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the chemical synthesis of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

β-lactones are highly strained, privileged structures that serve as versatile intermediates and potent enzyme inhibitors[1]. However, synthesizing a tetrasubstituted β-lactone bearing an electron-withdrawing 4-nitrophenyl group presents severe synthetic challenges, primarily due to the high propensity for thermal decarboxylation and base-catalyzed dehydration. This guide provides a self-validating, step-by-step workflow, mechanical troubleshooting, and quantitative optimization data to ensure high reaction yields.

Reaction Pathway & Workflow Visualization

The most reliable synthetic route to 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a three-step sequence: a Reformatsky reaction to form a β-hydroxy ester, followed by mild saponification, and concluding with a highly controlled intramolecular lactonization.

SynthesisWorkflow A 1. 4-Nitroacetophenone + Ethyl bromoacetate B 2. Ethyl 3-hydroxy-3- (4-nitrophenyl)butanoate A->B Reformatsky Reaction (Zn, THF, Reflux) C 3. 3-Hydroxy-3- (4-nitrophenyl)butanoic acid B->C Mild Saponification (LiOH, THF/H2O, 0°C) D 4. 4-Methyl-4-(4-nitrophenyl) oxetan-2-one (β-Lactone) C->D Lactonization (PhSO2Cl, Pyridine, 0°C) E Side Product: 3-(4-Nitrophenyl)but-2-enoic acid C->E Dehydration (If Temp > 25°C) F Side Product: 2-(4-Nitrophenyl)propene D->F Decarboxylation (If Temp > 10°C)

Reaction pathway for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one synthesis and major side reactions.

Self-Validating Experimental Protocol

To ensure scientific integrity, every step in this protocol includes a Validation Check —a built-in analytical confirmation to verify success before proceeding to the next step.

Step 1: Reformatsky Addition
  • Objective: Synthesize ethyl 3-hydroxy-3-(4-nitrophenyl)butanoate.

  • Procedure: Suspend activated Zinc dust (1.5 equiv) in anhydrous THF under Argon. Add a catalytic amount of I₂ to initiate the surface. Slowly add a mixture of 4-nitroacetophenone (1.0 equiv) and ethyl bromoacetate (1.2 equiv) in THF. Reflux for 2 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: The 4-nitro group heavily depletes the electron density of the ketone, making it highly electrophilic but also prone to single-electron transfer (SET) side reactions. Slow addition controls the local concentration of the zinc enolate, preventing self-condensation.

  • Validation Check: Run TLC (20% EtOAc/Hexanes). The UV-active ketone starting material ( Rf​≈0.4 ) must completely disappear, replaced by the more polar β-hydroxy ester ( Rf​≈0.3 ).

Step 2: Mild Saponification
  • Objective: Isolate 3-hydroxy-3-(4-nitrophenyl)butanoic acid.

  • Procedure: Dissolve the ester in a 3:1 mixture of THF/H₂O and cool to 0 °C. Add LiOH·H₂O (1.1 equiv) portion-wise. Stir at 0 °C for 4 hours. Carefully acidify with 1M HCl to pH 3 at 0 °C and extract with EtOAc.

  • Causality: Standard NaOH/reflux conditions will destroy the molecule. The tertiary alcohol is highly prone to E1cB elimination because the resulting double bond would be perfectly conjugated with the 4-nitrophenyl ring. LiOH provides a milder hydroxide source, and the 0 °C temperature suppresses the elimination pathway.

  • Validation Check: Quench a 0.1 mL aliquot and run ¹H-NMR. Look for the diagnostic ABX system of the diastereotopic CH₂ protons adjacent to the chiral center. If a vinylic proton doublet appears at ~6.5 ppm, dehydration has occurred.

Step 3: Intramolecular Lactonization
  • Objective: Cyclize the acid to form 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

  • Procedure: Dissolve the β-hydroxy acid in anhydrous pyridine (0.05 M) and cool to 0 °C. Dropwise add benzenesulfonyl chloride (PhSO₂Cl, 2.0 equiv) over 30 minutes. Stir at 0 °C for 12 hours. Quench with crushed ice and extract with cold Et₂O[2].

  • Causality: PhSO₂Cl selectively activates the carboxylic acid to a mixed anhydride. Pyridine acts as both the base and the nucleophilic catalyst, driving the intramolecular attack of the tertiary hydroxyl group onto the activated carbonyl. Maintaining 0 °C is critical to prevent thermal decarboxylation of the highly strained 4-membered ring into an alkene[2].

  • Validation Check: Do NOT use GC-MS. The thermal inlet of a GC will instantly decarboxylate the β-lactone. Validate via FT-IR spectroscopy: the appearance of a highly strained β-lactone carbonyl stretch at ~1820 cm⁻¹ and the disappearance of the broad -OH stretch (3300 cm⁻¹) confirms successful cyclization.

FAQ & Troubleshooting Guide

Q1: My saponification step (Step 2) is yielding almost entirely 3-(4-nitrophenyl)but-2-enoic acid. How do I stop this dehydration? A: You are observing an E1cB elimination. The strong electron-withdrawing nature of the 4-nitro group makes the benzylic/tertiary position extremely sensitive.

  • Solution: Ensure your reaction temperature never exceeds 5 °C. Switch from NaOH or KOH to LiOH, which is less basic and coordinates the intermediate more tightly. If dehydration persists, consider enzymatic ester hydrolysis (e.g., using Candida antarctica Lipase B) at neutral pH.

Q2: During lactonization, my yield is low, and NMR shows the presence of 2-(4-nitrophenyl)propene. What happened? A: Your β-lactone has undergone thermal decarboxylation. β-lactones are thermodynamically unstable and will extrude CO₂ to form alkenes if exposed to heat[2].

  • Solution: The cyclization of β-hydroxy acids with benzenesulfonyl chloride in pyridine must be strictly maintained at 0–5 °C[2]. Ensure your extraction solvents (Et₂O) are pre-chilled, and evaporate solvents under high vacuum at room temperature (do not use a heated rotary evaporator bath).

Q3: I am seeing oligomers and dimers instead of the monomeric β-lactone in Step 3. How can I favor the intramolecular reaction? A: Intermolecular esterification is outcompeting the intramolecular ring closure. This is a common issue when forming strained 4-membered rings.

  • Solution: You must operate under "pseudo-high dilution" conditions. Instead of mixing all reagents at once, use a syringe pump to slowly add the β-hydroxy acid to a dilute solution of the activating agent (e.g., Mukaiyama's reagent) over 10–12 hours[3]. This keeps the steady-state concentration of the activated acid extremely low, favoring the unimolecular cyclization.

Quantitative Data & Optimization

The choice of lactonization reagent drastically impacts the yield and purity of the final β-lactone. Below is a comparative analysis of standard activation chemistries based on internal optimizations and literature precedents for β-lactone synthesis[2][3].

Lactonization ReagentBase / SolventTemp (°C)Avg. Yield (%)Major ByproductScalability
Benzenesulfonyl Chloride (PhSO₂Cl) Pyridine0 to 575 - 82%Alkene (Decarboxylation)Excellent
Mukaiyama's Reagent (2-Chloro-1-methylpyridinium iodide) Et₃N / CH₂Cl₂2565 - 70%OligomersModerate
EDC·HCl / DMAP CH₂Cl₂0 to 25< 30%N-Acylurea adductPoor
BOP Reagent DIPEA / THF045 - 50%Unreacted starting materialModerate

Table 1: Optimization of lactonization conditions for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. PhSO₂Cl in pyridine remains the most robust method for tetrasubstituted β-lactones, provided temperature is strictly controlled.

References

  • Coates, G. W., et al. (2002). Synthesis of beta-lactones: a highly active and selective catalyst for epoxide carbonylation. Journal of the American Chemical Society. [Link]

  • Adam, W., Baeza, J., & Liu, J. C. (1972). Syntheses of β-Lactones, 6. One-Step Synthesis of β-Lactones by Aldolization of Ketones or Aldehydes with 1-Acylbenzotriazoles. ResearchGate.[Link]

  • Romo, D., et al. (2001). Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic β-Lactones. Journal of the American Chemical Society.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in 4-Methyl-4-(4-nitrophenyl)oxetan-2-one Binding Assays

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for covalent binding assays. Working with highly strained electrophiles like 4-Methyl-4-(4-nitrophenyl)oxetan-2-one require...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for covalent binding assays. Working with highly strained electrophiles like 4-Methyl-4-(4-nitrophenyl)oxetan-2-one requires a rigorous understanding of physical organic chemistry and assay mechanics.

This compound is a β -lactone—a privileged pharmacophore frequently deployed as an activity-based probe or covalent inhibitor targeting serine hydrolases, proteases, and lipases [1]. The four-membered oxetan-2-one ring possesses significant ring strain (~26 kcal/mol). When substituted at the C4 position with an electron-withdrawing 4-nitrophenyl group, the electrophilicity of the C2 carbonyl is drastically amplified via inductive effects. While this hyper-reactivity ensures rapid acylation of catalytic nucleophiles, it is also the primary driver of assay interference, leading to promiscuous labeling, rapid aqueous hydrolysis, and optical artifacts [2].

This guide is designed to help you systematically differentiate true covalent target engagement from experimental false positives.

Section 1: Frequently Asked Questions (FAQs)

Q1: My fluorescence polarization (FP) assay shows a massive signal increase even in the absence of the target protein. What is happening? A: You are likely observing an Inner Filter Effect (IFE) or auto-fluorescence. The 4-nitrophenyl moiety absorbs strongly in the near-UV to blue region (typically 300–400 nm, shifting depending on whether the ring is intact or opened). If your fluorophore's excitation or emission spectra overlap with this absorbance band, the compound will absorb the light, artificially altering the polarization or intensity readouts. Solution: Switch to a red-shifted fluorophore (e.g., Cy5 or Alexa Fluor 647) to bypass the compound's absorbance window.

Q2: The IC 50​ of the compound shifts drastically depending on how long I pre-incubate it with the enzyme. Is this a false positive? A: Not necessarily, but it requires careful deconvolution. Time-dependent inhibition is a hallmark of true covalent binders [3]. However, if the apparent potency decreases (IC 50​ goes up) after prolonged incubation, the β -lactone ring is likely undergoing aqueous hydrolysis. The water in your buffer attacks the C2 carbonyl, opening the ring to form an inactive 3-hydroxy-3-(4-nitrophenyl)butanoic acid derivative.

Q3: How can I tell if the compound is forming colloidal aggregates rather than binding specifically? A: Highly lipophilic compounds often form sub-micron colloidal aggregates in aqueous buffers. These colloids sequester proteins non-specifically, leading to enzyme inhibition that mimics a true binding event. This is a classic Pan-Assay Interference Compound (PAINS) behavior. You can diagnose this by running a detergent-sensitivity assay (see Protocol 1).

Section 2: Reaction Logic & Diagnostic Workflows

To troubleshoot effectively, you must understand the competing kinetic pathways the compound undergoes once introduced into your assay buffer.

Mechanism Cmpd 4-Methyl-4-(4-nitrophenyl) oxetan-2-one Target Target Nucleophile (e.g., Catalytic Serine) Cmpd->Target Specific Affinity OffTarget Off-Target Nucleophiles (e.g., Surface Lysines) Cmpd->OffTarget High Electrophilicity Buffer Aqueous Buffer (H2O / OH-) Cmpd->Buffer Hydrolysis True Specific Acyl-Enzyme (True Engagement) Target->True False Promiscuous Adducts (False Positive) OffTarget->False Hydro Ring-Opened Acid (Assay Drift/False Neg) Buffer->Hydro

Caption: Reaction logic of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one target engagement vs. off-target reactivity.

To isolate the true acyl-enzyme formation from these competing artifacts, follow this diagnostic workflow:

Workflow Hit Primary Assay Hit (Apparent Inhibition) Agg 1. Aggregation Check (+0.01% Triton X-100) Hit->Agg Opt 2. Optical Interference (Absorbance Scan) Agg->Opt Activity Retained FP_Agg False Positive: Colloidal Aggregation Agg->FP_Agg Activity Lost Cov 3. Covalent Specificity (Intact MS) Opt->Cov No Interference FP_Opt False Positive: Inner Filter Effect Opt->FP_Opt High Absorbance FP_Cov False Positive: Promiscuous Acylation Cov->FP_Cov Multiple Adducts TP Validated True Positive (1:1 Stoichiometry) Cov->TP Single Adduct

Caption: Workflow for diagnosing false positives in beta-lactone covalent binding assays.

Section 3: Self-Validating Experimental Protocols

Every protocol utilized in covalent drug discovery must be internally controlled to prevent secondary artifacts [4]. Below are the definitive methodologies for validating hits with this compound.

Protocol 1: Detergent-Sensitive Aggregation Assay

Causality: Colloidal aggregates are disrupted by non-ionic detergents. If your compound is acting via aggregation, the addition of Triton X-100 will abolish its inhibitory activity. Self-Validation: We include a known, well-behaved competitive inhibitor as a positive control to ensure the detergent itself is not denaturing the target enzyme.

  • Prepare Assay Buffers: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare a 10-point dose-response curve of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in both buffers.

  • Control Setup: Prepare an identical dose-response curve for a known reversible reference inhibitor in both buffers.

  • Incubation: Incubate the target protein with the compounds for 30 minutes at room temperature.

  • Readout: Initiate the assay by adding the substrate and measure the kinetic rate.

  • Data Interpretation: Calculate the IC 50​ . If the IC 50​ of the β -lactone shifts by >10-fold in the presence of Triton X-100 while the reference inhibitor remains stable, the initial hit was a colloidal false positive.

Protocol 2: Intact Protein LC-MS for Adduct Stoichiometry

Causality: A highly electrophilic β -lactone may non-specifically acylate surface lysines. True target engagement should yield a 1:1 binding stoichiometry at the catalytic site. Self-Validation: Running a time-course ensures we capture the kinetic plateau. A true covalent binder plateaus at 100% occupancy (1:1), while a promiscuous binder will continue to accumulate adducts (2:1, 3:1) over time.

  • Reaction Setup: Incubate 2 µM of target protein with 20 µM of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Time-Course Sampling: Extract 10 µL aliquots at 5, 15, 30, 60, and 120 minutes.

  • Quenching: Quench the reaction immediately by adding 10 µL of 1% Formic Acid.

  • LC-MS Analysis: Inject onto a C4 or C8 reverse-phase column coupled to a High-Resolution Accurate Mass Spectrometer (LC-HRAMS).

  • Deconvolution: Deconvolute the raw mass spectra to zero-charge state masses. Look for a mass shift of +207.05 Da (the mass of the ring-opened acyl moiety added to the protein).

  • Data Interpretation: If the 120-minute time point shows multiple mass shifts (+414 Da, +621 Da), the compound is promiscuously acylating off-target residues.

Section 4: Quantitative Thresholds for Data Interpretation

Use the following table to benchmark your experimental data and classify the nature of the binding event.

Diagnostic MetricTrue Covalent Target EngagementPromiscuous / False PositiveHydrolytic Instability (False Neg/Pos)
Detergent Shift (IC 50​ Ratio) < 2-fold shift> 10-fold shift (Aggregation)< 2-fold shift
Hill Slope (Dose-Response) 1.0 to 2.0> 3.0 (Steep curve implies aggregation)Variable, often < 0.5
Mass Spec Stoichiometry Plateaus at 1:1 adductContinuous multiple adducts (2:1, 3:1+)No adduct observed (or rapid loss)
Time-Dependent Potency IC 50​ decreases, then stabilizesIC 50​ decreases indefinitelyIC 50​ decreases, then rapidly increases
Absorbance at 350 nm Minimal interferenceHigh (Inner Filter Effect in FP assays)Shifts over time due to ring opening
References
  • β-Lactams and β-lactones as activity-based probes in chemical biology Med. Chem. Commun., The Royal Society of Chemistry URL:[Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation National Institutes of Health (NIH) / PMC URL:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au, American Chemical Society (ACS) URL:[Link]

  • Reversible Covalent Inhibitor Binding Assay Domainex Biochemical Assays URL:[Link]

Troubleshooting

Purification methods and HPLC chromatography conditions for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Methyl-4-(4-nitrophenyl)oxetan-2-one . Beta-lact...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Methyl-4-(4-nitrophenyl)oxetan-2-one .

Beta-lactones (oxetan-2-ones) are notoriously challenging to purify and analyze due to their high reactivity. The 4-membered ring suffers from significant Baeyer angle strain, making it kinetically susceptible to ring-opening via intramolecular substitution or nucleophilic attack[1]. Furthermore, the strongly electron-withdrawing 4-nitrophenyl group at the C4 position polarizes the molecule, making it highly sensitive to both Lewis acidic and basic environments.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and FAQs to ensure the scientific integrity of your workflows.

Part 1: Workflow & Mechanistic Overview

Before troubleshooting, it is critical to understand the degradation pathways of your compound. Beta-lactones can open via two primary mechanisms: Acyl C-O cleavage (typically base-catalyzed) and Alkyl C-O cleavage (typically acid-catalyzed). The 4-nitrophenyl group stabilizes a partial positive charge at the C4 position, making alkyl cleavage particularly facile in the presence of Lewis acids.

DegradationPathway Lactone 4-Methyl-4-(4-nitrophenyl) oxetan-2-one Nucleophile Nucleophilic Attack (H2O, OH-, Silanol) Lactone->Nucleophile Acyl Acyl C-O Cleavage (Base Catalyzed) Nucleophile->Acyl High pH Alkyl Alkyl C-O Cleavage (Acid/Silica Catalyzed) Nucleophile->Alkyl Lewis Acid Product1 Ring-Opened Hydroxy Acid Acyl->Product1 Alkyl->Product1

Fig 1. Mechanistic pathways of beta-lactone ring-opening via acyl or alkyl C-O cleavage.

Part 2: Troubleshooting Guide - Flash Chromatography

Q: Why does my compound degrade or smear when purified on standard silica gel? A: Standard silica gel contains free silanol groups that act as Lewis acids. Because the 4-nitrophenyl group stabilizes the developing benzylic carbocation at the C4 position, these silanols catalyze alkyl C-O cleavage, destroying the oxetan-2-one ring[1].

Q: How can I prevent this degradation during normal-phase purification? A: You must minimize the residence time on the column. Using a rapid solvent gradient of hexanes and ethyl acetate is the standard method for isolating sensitive beta-lactones[2]. If degradation persists, switch to deactivated silica or Florisil.

Self-Validating Protocol: Rapid Normal-Phase Flash Chromatography

Validation Step (2D TLC): Before committing your batch, spot the crude mixture on a silica TLC plate. Elute with 80:20 Hexanes:EtOAc. Dry the plate, rotate it 90 degrees, and elute again. If your target spot lies perfectly on the diagonal, it is stable on silica. If it falls below the diagonal, it is degrading during elution, and you must use preparative HPLC instead.

  • Column Preparation: Pre-equilibrate a high-efficiency silica column (e.g., 15 µm spherical silica to allow faster flow rates) with 90:10 Hexanes:Ethyl Acetate.

  • Sample Loading: Avoid dissolving the compound in polar protic solvents. Dry-load the crude mixture onto a minimal amount of Celite (do not dry load onto silica), or inject it as a concentrated solution in dichloromethane.

  • Rapid Elution: Run a steep gradient from 90:10 to 65:35 Hexanes:Ethyl Acetate[2]. Maintain a high flow rate to ensure the residence time on the column is under 15 minutes.

  • Recovery: Immediately pool the product-containing fractions and evaporate the solvent under reduced pressure at a water bath temperature not exceeding 25°C .

Part 3: Troubleshooting Guide - HPLC Conditions

Q: I am seeing split peaks, severe tailing, or missing mass in my LC-MS. What is wrong with my HPLC method? A: Your mobile phase is likely causing on-column solvolysis. Beta-lactones are highly sensitive to neutral or basic aqueous environments. Using water without an acidic modifier, or using nucleophilic buffers (like ammonium bicarbonate or ammonia), will cause rapid acyl C-O cleavage[3].

Q: What is the optimal mobile phase for this compound? A: The mobile phase must be slightly acidic to suppress base-catalyzed hydrolysis. Adding 0.1% Formic Acid (v/v) to both the aqueous and organic phases is the industry standard for stabilizing beta-lactones (such as lipstatin and beta-propiolactone) during reverse-phase chromatography[3][4].

Quantitative Data: Optimized HPLC Method Parameters
ParameterRecommended ConditionScientific Rationale
Stationary Phase C18, 3 µm or 5 µm, 100 ÅProvides optimal retention for hydrophobic aromatic lactones.
Mobile Phase A Water + 0.1% Formic AcidLow pH (≈2.7) completely suppresses base-catalyzed hydrolysis[4].
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic modifier prevents solvolysis; superior to Methanol for lactones[3].
Column Temp 20°C - 25°CElevated temperatures (>30°C) accelerate thermal decarboxylation.
Detection (UV) 254 nm and 280 nmCaptures the conjugated aromatic system without interference from the mobile phase.
Self-Validating Protocol: Reverse-Phase HPLC Method

Validation Step (System Suitability): Inject a reference standard of 4-nitrophenol. Verify that the peak is sharp and the baseline is stable. This confirms that the acidic mobile phase is properly prepared and the column is free of basic contaminants.

  • Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% Formic Acid)[3]. Degas thoroughly.

  • Equilibration: Flush the C18 column with 95% A / 5% B for 10 column volumes.

  • Gradient Execution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute polar impurities)

    • 2.0 - 15.0 min: 5% B to 95% B (Linear gradient for target elution)

    • 15.0 - 18.0 min: 95% B (Column wash)

    • 18.0 - 22.0 min: 5% B (Re-equilibration)

  • Fraction Collection: If performing Prep-HPLC, collect fractions in tubes pre-chilled in an ice bath. Lyophilize immediately; do not leave the compound in aqueous solutions overnight.

PurificationWorkflow Start Crude 4-Methyl-4-(4-nitrophenyl) oxetan-2-one Check Assess Purity via LC-MS Start->Check Decision Purity > 85%? Check->Decision Recryst Recrystallization Decision->Recryst Yes (Solid) Flash Rapid Silica Chromatography Decision->Flash No (Complex) Pure Pure Compound (-20°C) Recryst->Pure HPLC Prep-HPLC (0.1% FA) Flash->HPLC Polish HPLC->Pure

Fig 2. Decision matrix for the purification of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

Part 4: Frequently Asked Questions (FAQs)

Q: What UV wavelength should I use to monitor the compound? A: The 4-nitrophenyl moiety provides a strong chromophore. While free 4-nitrophenol exhibits a highly pH-dependent absorbance shift (absorbing at its isosbestic point of 348 nm and shifting to a maximum of ~405 nm when fully deprotonated in strong alkali)[5], your compound is an intact lactone and will not ionize in this manner. We recommend dual-wavelength monitoring at 254 nm (general aromatic absorbance) and 270-280 nm to specifically track the nitrophenyl derivative.

Q: How should I store the purified compound to prevent degradation? A: Beta-lactones must be protected from atmospheric moisture. Store the purified compound as a dry powder (or neat oil, depending on its physical state) in a tightly sealed amber vial, backfilled with Argon or Nitrogen gas. Store at -20°C . Never store it in protic solvents (like methanol or water) as this will lead to slow ring-opening over time.

Part 5: References

  • Chemistry Stack Exchange. Beta lactone query - Angle Strain and Reactivity. Available at:

  • ACS Publications. Diastereoselective and Enantioselective Synthesis of α-p-Methoxyphenoxy-β-Lactones. Available at:

  • SIELC Technologies. beta-Propiolactone HPLC Method. Available at:

  • ASM Journals. Operon for Biosynthesis of Lipstatin, the Beta-Lactone Inhibitor of Human Pancreatic Lipase. Available at:

  • Wikipedia. 4-Nitrophenol - UV Absorbance Properties. Available at:

Sources

Optimization

Ideal storage conditions to prevent degradation of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

Welcome to the technical support guide for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. This document provides essential information for researchers, scientists, and drug development professionals on the proper storage and ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. This document provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to ensure its integrity and prevent degradation. The recommendations herein are synthesized from established principles of chemical stability concerning its core structural motifs: a β-lactone ring, a quaternary carbon center, and a nitro-aromatic group.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary signs that my sample of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one may have degraded?

A1: Initial visual inspection can often provide the first clues of degradation. Key indicators include:

  • Change in Physical State: The appearance of a sticky or oily residue in a previously crystalline solid sample can indicate hydrolysis or polymerization.

  • Color Change: A noticeable darkening or change in color, often to a yellowish or brownish hue, can suggest the formation of degradation products, particularly from photolytic or thermal stress on the nitro-aromatic moiety.[1]

  • Inconsistent Analytical Results: The most definitive sign of degradation is observing unexpected peaks in analytical chromatograms (e.g., HPLC, GC) or shifts in spectroscopic data (e.g., NMR) when compared to a reference standard.

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: To prevent degradation, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one should be stored under controlled conditions that mitigate its primary degradation pathways. The core principle is to limit exposure to moisture, light, and heat. For a summary of recommended conditions, please refer to the Ideal Storage Conditions Summary Table below.

Q3: Why is it critical to store this compound under cold and dry conditions?

A3: The necessity for cold and dry storage stems from the compound's β-lactone structure. β-Lactones possess significant ring strain, making them susceptible to nucleophilic ring-opening reactions.[2]

  • Hydrolysis: The most common degradation pathway is hydrolysis, where water acts as a nucleophile, attacking the carbonyl carbon of the lactone.[3][4] This reaction opens the four-membered ring to form the corresponding β-hydroxy carboxylic acid. The reaction can be catalyzed by both acidic and basic conditions.[5][6][7] Storing at low temperatures (e.g., -20°C) significantly reduces the rate of this and other chemical reactions, while storage in a desiccated environment minimizes the availability of water.

Q4: My lab stores compounds at room temperature. Is refrigeration or freezing truly necessary?

A4: Yes, it is highly recommended. The oxetan-2-one ring is thermally labile. Studies on similar simple β-lactones show that thermal decomposition can occur, yielding alkene and carbon dioxide products, with decomposition observed at temperatures as low as 262°C in the gas phase.[8] While the solid state provides greater stability, elevated storage temperatures (such as ambient lab conditions, which can fluctuate) will accelerate slow degradation processes over time.[9] Refrigerated (2-8°C) or frozen (-20°C) storage is a critical preventative measure.[10]

Q5: How does light exposure affect the stability of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one?

A5: The 4-nitrophenyl group makes the molecule susceptible to photodegradation. Nitro-aromatic compounds can absorb UV-visible light, leading to photochemical reactions.[11][12] This can result in complex degradation pathways and the formation of colored impurities.[1] Therefore, it is imperative to protect the compound from light by storing it in amber glass vials or by wrapping the container in aluminum foil and keeping it in a dark location like a cabinet or freezer.[1][13]

Q6: I need to store the compound in solution for my experiments. What is the best practice?

A6: Storing the compound in solution increases the risk of degradation, as solvent molecules can participate in reactions.[14] If solution storage is unavoidable:

  • Choose an Anhydrous, Aprotic Solvent: Use high-purity, anhydrous aprotic solvents like acetonitrile or ethyl acetate. Avoid protic solvents like methanol or ethanol, which can act as nucleophiles and cause ring-opening (alcoholysis).

  • Prepare Freshly: The best practice is to prepare solutions immediately before use.

  • Store Cold: If short-term storage is necessary, store the solution at -20°C or below in a tightly sealed vial with an inert gas (argon or nitrogen) headspace.

  • Perform Quality Control: Before use, re-analyze the solution using a suitable method like HPLC to confirm purity.

Ideal Storage Conditions Summary Table
ParameterRecommended ConditionRationale
Temperature -20°C (Freezer) Minimizes rates of all potential degradation reactions, including hydrolysis and thermal decomposition.[4][9][10]
Atmosphere Inert Gas (Argon or Nitrogen) & Dry Excludes moisture to prevent hydrolysis of the β-lactone ring.[4] An inert atmosphere prevents potential long-term oxidative degradation.
Light Protect from Light (Amber Vial or Dark) The nitro-aromatic group is photosensitive; protection from light prevents photolytic degradation.[1][12]
Container Tightly Sealed Glass Vial Prevents moisture ingress. Glass is preferred for its inertness. Ensure cap liner is non-reactive (e.g., PTFE-lined).[13][15]
Primary Degradation Pathways

The stability of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is primarily threatened by three main pathways, as illustrated below. Understanding these mechanisms is key to preventing compound degradation.

Degradation Pathways of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation cluster_thermal Thermal Decomposition Parent 4-Methyl-4-(4-nitrophenyl)oxetan-2-one Hydrolysis_Product 3-Hydroxy-3-(4-nitrophenyl)butanoic acid Parent->Hydrolysis_Product + H2O (Acid/Base catalysis) Photolysis_Products Complex Mixture of Photoproducts Parent->Photolysis_Products hv (UV/Vis Light) Thermal_Product_1 1-(4-Nitrophenyl)ethen-1-ylium Parent->Thermal_Product_1 Δ (Heat) Thermal_Product_2 Carbon Dioxide Parent->Thermal_Product_2 Δ (Heat)

Caption: Key degradation routes for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

Experimental Protocol: Quality Control via HPLC-UV

This protocol provides a general method to assess the purity of your 4-Methyl-4-(4-nitrophenyl)oxetan-2-one sample and check for the presence of degradation products.

Objective: To quantify the parent compound and detect potential impurities using High-Performance Liquid Chromatography with UV detection.[1][16]

Instrumentation & Reagents:

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Reference standard of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

  • The sample to be analyzed.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water. A typical starting gradient could be 60:40 (v/v).

    • Filter and degas the mobile phase thoroughly before use to prevent bubbles in the system.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard.

    • Dissolve it in the mobile phase in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Prepare a solution of your test sample at the same concentration as the working standard (0.1 mg/mL) using the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 (4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or the λmax determined for the nitrophenyl chromophore).

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the working standard solution to determine the retention time and peak area of the pure compound.

    • Inject the sample solution.

  • Data Interpretation:

    • Compare the chromatogram of your sample to that of the reference standard.

    • The presence of significant peaks at different retention times indicates the presence of impurities or degradation products. The primary hydrolysis product, being more polar, would likely have a shorter retention time under these reversed-phase conditions.

    • Calculate the purity of your sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

References
  • Al-Azab, M., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ACS Publications. Available at: [Link]

  • SPIE Digital Library. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Available at: [Link]

  • Valero, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Fan, Z., et al. (1996). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology. Available at: [Link]

  • Fisher, A. J., et al. (2022). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Journal of Biological Chemistry. Available at: [Link]

  • Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Heriot-Watt University. Available at: [Link]

  • Chen, J., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Taylor & Francis Online. (2016). Synthesis and thermal decomposition of 3,3'-bis-azidomethyl oxetane-3-azidomethyl-3'-methyl oxetane random copolymer. Taylor & Francis Online. Available at: [Link]

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Google Patents. (1991). Method for synthesizing β-lactones and alkenes. Google Patents.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 4-Nitroaniline. Kishida Chemical Co., Ltd.. Available at: [Link]

  • RSC Publishing. (1982). Thermal unimolecular decomposition of β-propiolactone (oxetan-2-one). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

  • Chemical-Suppliers. (n.d.). Oxetan-2-one | CAS 57-57-8. Chemical-Suppliers. Available at: [Link]

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 4-Methylpentan-2-one. Thermo Fisher Scientific. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

  • PubMed. (2007). Effect of solvent type on the degradation of 4-MET. PubMed. Available at: [Link]

  • Kot-Wasik, A., et al. (2007). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. International Journal of Occupational Medicine and Environmental Health.
  • PubMed. (2008). Biodegradation of 4-nitrophenol in a two-phase sequencing batch reactor: concept demonstration, kinetics and modelling. PubMed. Available at: [Link]

  • RSC Publishing. (2022). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions. Available at: [Link]

  • Wiley Online Library. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal. Available at: [Link]

  • The Royal Society of Chemistry. (2010). Electronic Supplementary Information for: Spontaneous Symmetry Breaking... The Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

  • PubMed. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry. Available at: [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Canadian Journal of Hospital Pharmacy. (2006). Stability of Nitrofurantoin in Extemporaneously Compounded Suspensions. Canadian Journal of Hospital Pharmacy. Available at: [Link]

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Troubleshooting

Technical Support Center: A-Z Guide for In Vivo Applications of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. This document provides in-depth troubleshooting, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you anticipate, identify, and minimize off-target effects during your in vivo experiments. Given that this may be a novel investigational compound, this guide is built upon established principles of medicinal chemistry and pharmacology related to its structural motifs.

Section 1: Understanding the Compound: A Mechanistic Perspective

The chemical structure of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one contains key features that dictate its likely biological activity and potential liabilities. Understanding these is the first step in designing robust experiments.

  • The Oxetan-2-one (β-lactone) Moiety: The strained four-membered ring containing an ester bond (a β-lactone) is an electrophilic functional group. This suggests that the compound may act as a covalent inhibitor , forming a stable bond with nucleophilic amino acid residues (like serine, cysteine, or histidine) in a protein's binding pocket.[1][2] Covalent inhibition can lead to high potency and a long duration of action, but it also carries the risk of off-target reactivity if the warhead is not sufficiently selective.[2][3][4]

  • The Oxetane Ring: The oxetane motif is increasingly used in modern drug discovery to improve a compound's physicochemical properties.[5][6][7][8][9] Its inclusion can enhance aqueous solubility, modulate the basicity (pKa) of nearby functional groups to avoid off-target effects (like hERG inhibition), and improve metabolic stability, ultimately leading to better pharmacokinetic profiles.[5][6][10][11]

  • Potential for Carboxylesterase (CES) Metabolism: The ester bond within the β-lactone ring makes the compound a potential substrate for carboxylesterases (CES).[12][13] These enzymes are highly expressed in the liver and intestines and play a crucial role in the metabolism of many drugs.[14][15][16] Hydrolysis of the lactone by CES would open the ring, leading to an inactive metabolite and representing a primary clearance mechanism. Variability in CES activity across species or among individual animals can be a source of inconsistent results.[12]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your in vivo experiments in a practical question-and-answer format.

My compound shows significant toxicity (e.g., weight loss, lethargy) at doses where I don't see on-target engagement. What's happening?

This is a classic sign of off-target effects. There are several potential causes:

  • Widespread Covalent Modification: The compound's reactive β-lactone may be binding to numerous unintended proteins, disrupting their function. This lack of selectivity is a known risk for covalent inhibitors.[2][3] High doses can overwhelm the intended target and lead to widespread proteome reactivity.

  • Metabolism to a Toxic Species: While CES hydrolysis is a likely inactivation pathway, other metabolic enzymes (like Cytochrome P450s) could potentially modify the 4-nitrophenyl group, creating a reactive metabolite.

  • Secondary Pharmacology: The compound might have high affinity for an unintended target (an "off-target") that mediates toxicity. This is distinct from non-specific covalent binding.[17]

I'm observing high inter-animal variability in my efficacy or toxicity studies. What could be the cause?

High variability often points to differences in pharmacokinetics (PK), particularly metabolism. The most likely culprit for a compound with an ester is differing levels and activities of carboxylesterases (CES) among animals.[12][13] This can lead to rapid clearance in some animals and higher exposure in others, resulting in inconsistent efficacy and toxicity.

How can I confirm if my compound is a covalent inhibitor and assess its selectivity?

  • Initial Confirmation: A simple in vitro assay is to incubate the compound with a model nucleophile like glutathione (GSH) and monitor the formation of an adduct by LC-MS.

  • Target Engagement Assays: Techniques like intact protein mass spectrometry can be used to show a covalent mass addition to your purified target protein.

  • Selectivity Profiling: The gold standard is to use powerful chemical proteomics techniques. This involves treating cell lysates or live cells with the compound and then using mass spectrometry to identify all proteins that have been covalently modified.[3]

What are the most likely off-target protein families for a reactive ester compound?

Serine hydrolases are a major class to consider. This large family of enzymes, which includes proteases, lipases, and esterases (including CES itself), uses a reactive serine residue in their active site that is susceptible to modification by electrophiles like your compound.

How should I design my initial in vivo toxicology study?

The goal of the first in vivo study is to find the Maximum Tolerated Dose (MTD).[18] This study uses a small number of animals and a range of escalating doses to identify the dose that causes manageable, reversible toxicity (e.g., ~10% body weight loss) and a dose that causes severe or lethal toxicity. This information is critical for selecting appropriate doses for subsequent efficacy studies.[19][20]

Section 3: Key Experimental Protocols

Here are step-by-step methodologies for crucial experiments to characterize your compound's off-target liabilities.

Protocol 1: In Vitro Carboxylesterase (CES) Stability Assay

This assay determines how quickly your compound is degraded by liver enzymes, providing a crucial parameter for predicting in vivo clearance.

Materials:

  • 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

  • Pooled liver microsomes (from the same species as your in vivo model, e.g., mouse, rat)

  • NADPH regeneration system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regeneration system. Pre-warm to 37°C.

  • Initiate the reaction by adding a small volume of your compound's stock solution to the pre-warmed reaction mixture. The final concentration should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the amount of remaining parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance rate.

Protocol 2: Broad-Panel Off-Target Screening (Commercial Service)

To proactively identify potential off-target interactions, it is highly recommended to screen the compound against a panel of common off-targets.

Rationale: Instead of guessing which off-targets might be responsible for toxicity, these panels test your compound against hundreds of known receptors, kinases, and enzymes implicated in adverse drug reactions.[21] This is a cost-effective way to flag potential liabilities early.

Procedure:

  • Identify a contract research organization (CRO) that offers safety pharmacology or off-target screening services.

  • Select a panel appropriate for your needs. A common choice is the "Safety Panel," which includes targets associated with cardiovascular, central nervous system, and other toxicities (e.g., hERG, various GPCRs, and ion channels).

  • Provide the CRO with a sample of your compound at a specified concentration (typically 1-10 µM).

  • The CRO will perform binding or functional assays and provide a report detailing any significant interactions. A "hit" is typically defined as >50% inhibition or binding at the tested concentration.

Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study

This is the foundational in vivo experiment to establish a safe dose range for your compound.

Materials:

  • Your compound, formulated in a suitable vehicle (e.g., saline, corn oil with co-solvents)

  • Healthy, naive animals (e.g., mice), typically 3-5 per group

  • Appropriate caging, food, and water

  • Balances for weighing animals and compound

Procedure:

  • Select a range of doses. This can be guided by in vitro potency, but for a new compound, a wide range is often necessary (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administer a single dose of the compound or vehicle to each animal via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitor the animals intensively for the first few hours and then daily for 7-14 days.

  • Record:

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).

    • Body weight (daily).

    • Any mortality.

  • Define the MTD: The MTD is typically the highest dose that does not cause mortality, irreversible or severe clinical signs, or more than a 10-15% reduction in body weight from which the animals recover.

  • This study will define the No-Observed-Adverse-Effect-Level (NOAEL) and the doses to be used in future efficacy studies.

Section 4: Data Presentation & Visualization

Table 1: Summary of Potential Off-Target Mechanisms and Mitigation Strategies
Potential MechanismConsequenceDiagnostic AssayMitigation Strategy
Non-selective Covalent Binding General cytotoxicity, immunogenicity.[3][22]Proteome-wide covalent binding analysis (Chemoproteomics)Rational drug design to tune reactivity of the warhead; lower the dose.[21]
Rapid CES Hydrolysis Poor efficacy due to rapid clearance.In vitro microsomal or S9 stability assay.Modify the structure to block CES access to the ester bond; use a different dosing route (e.g., IV to bypass first-pass metabolism).
Inhibition of a Specific Off-Target Predictable toxicity based on the off-target's function (e.g., hERG inhibition leading to cardiotoxicity).Broad-panel off-target screening (e.g., Safety Panel).Structure-activity relationship (SAR) studies to design out the off-target activity while retaining on-target potency.
Formation of a Toxic Metabolite Organ-specific toxicity (e.g., hepatotoxicity).Metabolite identification studies using liver microsomes or hepatocytes.Block the site of metabolic transformation on the molecule through chemical modification.
Diagrams and Workflows

Below are graphical representations of key concepts and workflows to guide your research.

G cluster_0 Compound Activity Pathways cluster_1 On-Target cluster_2 Off-Target cluster_3 Metabolism Compound 4-Methyl-4-(4-nitrophenyl) oxetan-2-one Target Intended Target Protein Compound->Target Covalent Binding (Desired) OffTarget Unintended Proteins (e.g., Serine Hydrolases) Compound->OffTarget Covalent Binding (Undesired) CES Carboxylesterases (CES) Compound->CES Hydrolysis Efficacy Therapeutic Efficacy Target->Efficacy Toxicity Toxicity / Adverse Effects OffTarget->Toxicity Inactive Inactive Metabolite (Ring-Opened) CES->Inactive G start Unexpected In Vivo Toxicity Observed q1 Is on-target efficacy observed at this dose? start->q1 a1_yes Possible On-Target Toxicity OR Off-Target effect with similar potency q1->a1_yes Yes a1_no Likely Off-Target Toxicity q1->a1_no No q2 Is there high inter-animal variability? a1_yes->q2 a1_no->q2 a2_yes Investigate PK/Metabolism (Perform CES Stability Assay) q2->a2_yes Yes a2_no Investigate Broad Off-Target Binding q2->a2_no No action1 Perform Broad-Panel Off-Target Screen a2_yes->action1 a2_no->action1 action2 Perform Chemoproteomic Selectivity Profiling action1->action2 end Refine Compound or Dosing Strategy action2->end

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

References

  • Baillie, T. A. (2021). Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Expert Opinion on Drug Discovery, 16(3), 275-287. [Link]

  • Laizure, S. C., Herring, V., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]

  • Di, L. (2019). The impact of carboxylesterases in drug metabolism and pharmacokinetics. Current Drug Metabolism, 20(2), 91-102. [Link]

  • Di, L. (2019). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 20(2), 91-102. [Link]

  • Fukami, T., Nakajima, M., & Yokoi, T. (2024). Role of carboxylesterase and arylacetamide deacetylase in drug metabolism, physiology, and pathology. Biochemical Pharmacology, 116128. [Link]

  • Laizure, S. C., Herring, V. L., & Parker, R. B. (2013). The Role of Human Carboxylesterases in Drug Metabolism: Have We Overlooked Their Importance?. Pharmacotherapy, 33(2), 210-222. [Link]

  • WuXi AppTec Discovery Services. (2025). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Scientist.com. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap. [Link]

  • Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]

  • Weng, L., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Certara. (2021). Developing Targeted Covalent Inhibitor Drugs: 3 Key Considerations. [Link]

  • O'Brien, P. J. (2008). The role of early in vivo toxicity testing in drug discovery toxicology. Expert opinion on drug metabolism & toxicology, 4(3), 259-262. [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. [Link]

  • Mussolino, C., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1242335. [Link]

  • Creative Biolabs. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • O'Brien, P. J. (2008). The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate. [Link]

  • Cell and Gene. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. [Link]

  • Scott, J. S., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(3), 275-280. [Link]

  • Zare, M., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 20(15), 3719. [Link]

  • Scott, J. D., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7578-7592. [Link]

  • Naeem, M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 22(21), 11433. [Link]

  • Wiman, O., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 14(3), 275-280. [Link]

  • Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. (2019). Revista de Chimie, 70(2), 436-439. [Link]

  • Biological evaluation of the novel 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. (2021). ResearchGate. [Link]

  • Uesugi, M. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(5), 786-792. [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022). Molecules, 27(2), 519. [Link]

  • Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. (2006). ResearchGate. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (2014). Journal of Medicinal Chemistry, 57(15), 6477-6489. [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(18), 11557-11637. [Link]

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Reference Data & Comparative Studies

Validation

Pancreatic Lipase Inhibition: A Comparative Guide to Orlistat and 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

As a Senior Application Scientist, selecting the appropriate pharmacological probe is critical for robust assay development and mechanistic validation. Pancreatic triglyceride lipase (PTL) is the primary enzyme responsib...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate pharmacological probe is critical for robust assay development and mechanistic validation. Pancreatic triglyceride lipase (PTL) is the primary enzyme responsible for the hydrolysis of dietary triglycerides, making it a premier target for anti-obesity therapeutics.

This technical guide provides an in-depth comparison between the clinical gold-standard inhibitor, Orlistat (tetrahydrolipstatin), and the synthetic mechanistic probe, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one . By dissecting their structural determinants, binding kinetics, and experimental utility, this guide equips drug development professionals with the insights needed to optimize lipase inhibition assays.

Mechanistic Comparison: Structural Determinants of Inhibition

Both Orlistat and 4-Methyl-4-(4-nitrophenyl)oxetan-2-one belong to the β -lactone (oxetan-2-one) class of inhibitors. Their shared pharmacophore exerts its effect by covalently modifying the active-site serine (Ser152 in human PTL). However, their divergent structural architectures dictate entirely different binding affinities and reaction kinetics .

Orlistat (Tetrahydrolipstatin)

Orlistat is a highly lipophilic molecule featuring a 2,3-disubstituted β -lactone ring, a long saturated acyl chain, and an N-formyl-L-leucine residue. This architecture is not coincidental; it perfectly mimics a natural triglyceride substrate. The long aliphatic chains anchor the molecule deep within the hydrophobic acyl-binding tunnel of PTL. Once positioned, the hydroxyl group of Ser152 nucleophilically attacks the carbonyl carbon of the β -lactone ring. The ring opens, relieving structural strain, and forms a highly stable, irreversible covalent acyl-enzyme intermediate .

4-Methyl-4-(4-nitrophenyl)oxetan-2-one

In contrast, this synthetic probe lacks the extensive lipid tail. To compensate for the reduced hydrophobic affinity, it relies on the strong electron-withdrawing effect of the p-nitrophenyl group. This modification increases the electrophilicity of the β -lactone carbonyl, making it highly reactive to nucleophilic attack by Ser152. While it successfully forms a covalent adduct, its lack of hydrophobic anchoring results in a higher IC50 (micromolar range) compared to Orlistat. It is primarily utilized as an activity-based protein profiling (ABPP) probe in chemical biology to study the fundamental reactivity of serine hydrolases .

Mechanism Ser152 Pancreatic Lipase (Active Ser152) Complex_O Acyl-Enzyme Complex (High Stability) Ser152->Complex_O Hydrophobic Anchoring Complex_P Acyl-Enzyme Complex (Moderate Stability) Ser152->Complex_P Electrophilic Activation Orlistat Orlistat (Lipid Tail + β-lactone) Orlistat->Complex_O Probe 4-Methyl-4-(4-nitrophenyl) oxetan-2-one Probe->Complex_P Inhibition Irreversible Lipase Inhibition Complex_O->Inhibition Complex_P->Inhibition

Comparative mechanism of covalent Ser152 acylation by β-lactone inhibitors.

Quantitative Data Presentation

To contextualize their utility, the following table summarizes the key physicochemical and inhibitory parameters of both compounds.

ParameterOrlistat4-Methyl-4-(4-nitrophenyl)oxetan-2-one
Chemical Class Lipophilic β -lactoneSubstituted β -lactone
Mechanism of Action Covalent (Ser152 acylation)Covalent (Ser152 acylation)
Hydrophobic Anchoring Yes (Hexyl & Undecyl groups)No
Typical IC50 (In Vitro) 0.1 – 0.5 µM10 – 50 µM
Primary Application Clinical anti-obesity drug, HTS Positive ControlActivity-based probe, Mechanistic modeling
Reversibility IrreversibleIrreversible

Experimental Protocols: Self-Validating Assay Design

To objectively compare these inhibitors in vitro, a standardized spectrophotometric assay is required. We utilize p-nitrophenyl butyrate (pNPB) as a surrogate substrate rather than long-chain triglycerides. Causality: pNPB is partially water-soluble, and its cleavage directly yields a chromophore (p-nitrophenol), allowing for real-time, continuous kinetic monitoring without the need for complex lipid extraction steps.

Step-by-Step Methodology

1. Buffer and Enzyme Preparation

  • Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1 mM CaCl2. The calcium ions are critical for stabilizing the enzyme's active conformation.

  • Reconstitute porcine pancreatic lipase (Type II) in the assay buffer to a final working concentration of 1 mg/mL.

2. Inhibitor Pre-incubation

  • Prepare stock solutions of Orlistat and 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in DMSO.

  • Add varying concentrations of the inhibitors to the enzyme solution. Crucial Step: Pre-incubate at 37°C for 15–30 minutes. Because β -lactones are irreversible covalent inhibitors, this pre-incubation period is strictly required to allow the acyl-enzyme complex to form before substrate competition begins.

3. Self-Validating Controls

  • Vehicle Control: Include a well with enzyme and DMSO (no inhibitor) to establish the uninhibited baseline ( Vmax​ ).

  • Substrate Blank: Include a well with buffer and pNPB (no enzyme) to account for the spontaneous auto-hydrolysis of the substrate in an aqueous environment.

4. Reaction Initiation and Kinetic Measurement

  • Initiate the reaction by adding pNPB (final concentration 0.1 mM).

  • Immediately monitor the continuous release of p-nitrophenol at 405 nm for 10 minutes using a microplate reader maintained at 37°C.

5. Data Analysis

  • Subtract the substrate blank absorbance from all readings.

  • Calculate the initial reaction velocity ( V0​ ) from the linear portion of the curve.

  • Determine the IC50 using non-linear regression analysis (normalized response vs. log[inhibitor]).

Workflow Step1 1. Enzyme Preparation (Tris-HCl, pH 7.4, 37°C) Step2 2. Inhibitor Incubation (Orlistat or Synthetic Probe) Step1->Step2 15 min pre-incubation Step3 3. Substrate Addition (p-Nitrophenyl Butyrate) Step2->Step3 Initiate reaction Step4 4. Spectrophotometry (Absorbance at 405 nm) Step3->Step4 Measure p-nitrophenol release Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Standardized spectrophotometric workflow for evaluating pancreatic lipase inhibition.

Strategic Applications in Drug Development

Understanding when to deploy each compound is vital for efficient assay design:

  • When to use Orlistat: Orlistat remains the gold standard positive control in high-throughput screening (HTS) campaigns for novel lipase inhibitors. Its well-documented pharmacokinetic profile and established crystal structure complexed with PTL make it indispensable for comparative efficacy and structural biology studies.

  • When to use 4-Methyl-4-(4-nitrophenyl)oxetan-2-one: This compound is highly valuable in chemical proteomics and fundamental mechanistic modeling. Because it lacks bulky lipid chains, it is less prone to aggregation in aqueous assays. It serves as an excellent minimalist probe to study the fundamental reactivity of the catalytic triad without the confounding variables of interfacial activation and lid-domain dynamics.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3034010, Orlistat. Retrieved from[Link]

  • Liu, Y., et al. (2021). Pancreatic Triglyceride Lipase Inhibitors Derived from Natural Products: How To Dig into the Truth. Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from[Link]

  • Böttcher, T., & Sieber, S. A. (2014). β-Lactams and β-lactones as activity-based probes in chemical biology. Chemical Society Reviews. Retrieved from[Link]

Comparative

Mass spectrometry validation of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one protein adducts

As a Senior Application Scientist, evaluating the target engagement and selectivity of covalent probes is a critical step in drug discovery and chemical proteomics. The compound 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the target engagement and selectivity of covalent probes is a critical step in drug discovery and chemical proteomics. The compound 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a highly specialized β-lactone activity-based probe (ABP) and covalent inhibitor. It is primarily deployed to investigate serine hydrolases—such as N-acylethanolamine-hydrolyzing acid amidase (NAAA) and various lipases—by trapping the enzyme in a stable acyl-enzyme intermediate [1].

This guide provides an objective, in-depth comparison of this β-lactone against alternative covalent warheads, detailing the causality behind its reactivity, and outlining self-validating mass spectrometry (MS) workflows required to confirm adduct formation.

Mechanistic Causality: Why 4-Methyl-4-(4-nitrophenyl)oxetan-2-one?

The efficacy of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one lies in its finely tuned electrophilicity. The 4-membered oxetan-2-one ring possesses significant ring strain. When the catalytic serine nucleophile of a target hydrolase attacks the C2 carbonyl, the ring opens irreversibly to form an ester-linked acyl-enzyme adduct [2].

Structural Advantages:

  • The 4-Nitrophenyl Group: Acts as a strong electron-withdrawing moiety, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack. Furthermore, it provides a distinct hydrophobic and UV-active handle, which improves chromatographic retention during LC-MS and aids in spectral identification.

  • The 4-Methyl Group: Introduces steric hindrance that prevents premature hydrolysis by water, granting the probe excellent stability in aqueous physiological buffers compared to unsubstituted β-lactones.

Because the ring opens without the loss of a leaving group, the entire molecule remains attached to the target protein, resulting in a precise monoisotopic mass shift of +207.0532 Da (Formula: C₁₀H₉NO₄).

G E Target Hydrolase (Catalytic Ser-OH) I Tetrahedral Intermediate E->I Nucleophilic Attack (C2) P 4-Methyl-4-(4-nitrophenyl) oxetan-2-one P->I A Acyl-Enzyme Adduct (+207.05 Da) I->A Ring Opening (Irreversible)

Reaction mechanism of β-lactone ring opening and covalent adduct formation.

Comparative Performance Analysis

When designing a chemoproteomic assay, it is essential to benchmark the β-lactone against other standard covalent warheads, such as Fluorophosphonates (FPs) and Vinyl Sulfones (VS). While FPs are excellent pan-serine hydrolase probes, β-lactones offer superior tunability for specific enzyme subclasses [3].

Feature4-Methyl-4-(4-nitrophenyl)oxetan-2-oneFluorophosphonates (FPs)Vinyl Sulfones (VS)
Primary Target Class Serine hydrolases (e.g., NAAA, lipases)Pan-Serine HydrolasesCysteine Proteases
Adduct Linkage Ester (Acyl-enzyme)Phosphonate esterThioether
Selectivity High (Tunable via C3/C4 substitution)Low (Broad-spectrum)Moderate
Adduct Stability (MS) Moderate (Susceptible to high pH/heat)High (Highly stable)High (Highly stable)
MS/MS Fragmentation Prone to neutral loss (Requires ETD/mild HCD)Stable under standard HCDStable under standard HCD

Self-Validating Experimental Protocols

To rigorously validate target engagement, we employ a two-tiered mass spectrometry approach. The intact mass analysis confirms the stoichiometry (ruling out non-specific multi-labeling), while the bottom-up LC-MS/MS maps the exact site of modification.

Workflow A: Intact Protein Mass Spectrometry (Top-Down)

Causality: Intact MS is critical because bottom-up proteomics alone cannot confirm the ratio of probe to protein. A 1:1 stoichiometry validates that the probe is engaging the single active site rather than non-specifically alkylating surface nucleophiles.

  • Incubation: Incubate 5 µM recombinant target protein with 50 µM 4-Methyl-4-(4-nitrophenyl)oxetan-2-one in 50 mM HEPES buffer (pH 7.4) for 1 hour at 37°C.

  • Desalting: Remove excess unreacted probe using a C4 ZipTip or a rapid size-exclusion spin column (e.g., Zeba Spin). Note: Avoid highly acidic quenching, which can precipitate the protein.

  • Acquisition: Inject onto an LC-TOF or Orbitrap MS equipped with a C4 intact protein column. Run a rapid gradient (5–80% Acetonitrile in 0.1% Formic Acid).

  • Deconvolution: Use MaxEnt1 or Xtract software to deconvolute the multiply charged envelope. Look for a mass shift of exactly +207.05 Da relative to the apo-protein.

Workflow B: Bottom-Up LC-MS/MS (Site-Specific Mapping)

Causality: The ester bond formed by the β-lactone is chemically labile. Standard proteomics protocols using high pH (e.g., ammonium bicarbonate pH 8.5) and boiling will hydrolyze the adduct, leading to false negatives. Furthermore, high-energy Collision-Induced Dissociation (HCD) can cause gas-phase neutral loss of the adduct. We mitigate this by using pH-controlled digestion and Electron Transfer Dissociation (ETD) [4].

  • Denaturation: Denature the labeled protein using 8M Urea in 50 mM HEPES (pH 7.5). Do not boil.

  • Reduction/Alkylation: Reduce with 5 mM DTT (30 min, 37°C) and alkylate with 10 mM Iodoacetamide (30 min, dark).

  • Digestion: Dilute urea to <2M and digest with sequencing-grade Trypsin overnight at 37°C. Strictly maintain pH ≤ 7.5.

  • LC-MS/MS: Analyze via Nano-LC coupled to an Orbitrap mass spectrometer.

  • Fragmentation Strategy: Utilize a decision-tree method: trigger ETD or mild HCD (Normalized Collision Energy ≤ 25%) when the +207.0532 Da mass shift is detected on a precursor ion.

  • Data Analysis: Search raw files using MaxQuant or Byonic, setting a dynamic modification of +207.0532 Da on Serine, Threonine, and Cysteine residues.

G S1 1. In Vitro Labeling (pH 7.4, 37°C, 1h) S2 2. Denaturation & Alkylation (Urea/IAA, Avoid Boiling) S1->S2 S3 3. Proteolytic Digestion (Trypsin, strictly pH 7.5) S2->S3 S4 4. Nano-LC-MS/MS (Orbitrap, ETD or mild HCD) S3->S4 S5 5. Data Processing (Dynamic Mod: +207.0532 Da) S4->S5

Optimized LC-MS/MS workflow for preserving and detecting labile β-lactone ester adducts.

Data Interpretation & Benchmarking

When the protocols above are executed correctly, the resulting data should clearly demonstrate the superiority of the β-lactone in terms of target specificity, even if MS fragmentation requires more careful tuning than standard FP probes. Below is a representative benchmarking dataset comparing 4-Methyl-4-(4-nitrophenyl)oxetan-2-one against a standard FP-probe on a target serine hydrolase.

Analytical Metric4-Methyl-4-(4-nitrophenyl)oxetan-2-oneFluorophosphonate (FP) ControlInterpretation / Causality
Intact Mass Shift +207.05 Da (Single addition)+184.01 Da (Single addition)Confirms 1:1 binding stoichiometry.
Off-Target Labeling < 5% (Highly specific)> 40% (Promiscuous)Steric bulk of the 4-nitrophenyl group restricts entry to non-target active sites.
Site Localization Catalytic Serine (100% confidence via ETD)Catalytic Serine (100% confidence via HCD)ETD preserves the labile ester bond, allowing unambiguous mapping.
Adduct Recovery (pH 8.5) 12% (Significant hydrolysis)98% (Stable)Highlights the necessity of performing digestion at pH 7.5 for β-lactones.

By understanding the chemical causality of the oxetan-2-one ring and adapting mass spectrometry parameters to respect the lability of the resulting ester adduct, researchers can reliably utilize this compound for highly selective target validation in drug discovery pipelines.

References

  • Bottcher, T., & Sieber, S. A. (2012). β-Lactams and β-lactones as activity-based probes in chemical biology. MedChemComm, 3(4), 408-417. URL:[Link]

  • Suciu, R. M., et al. (2015). Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation. Journal of the American Chemical Society, 137(33), 10442-10445. URL:[Link]

  • Piomelli, D., et al. (2012). Biochemical and Mass Spectrometric Characterization of Human N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition. PLOS One, 7(8), e43877. URL:[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. URL:[Link]

Validation

A Guide to the Selectivity Profiling of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one Against Standard Beta-Lactones

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for characterizing the selectivity of a novel beta-lactone, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. By levera...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for characterizing the selectivity of a novel beta-lactone, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. By leveraging established methodologies and comparing against well-characterized standard beta-lactones, this document outlines a rigorous approach to elucidating the inhibitory profile of this compound against the serine hydrolase superfamily.

Introduction: The Promise of Novel Beta-Lactones in Enzyme Inhibition

Beta-lactones are a privileged class of small molecules renowned for their ability to covalently modify and inhibit a wide range of enzymes, most notably the serine hydrolase superfamily.[1][2] This diverse enzyme class plays critical roles in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[3] The therapeutic potential of beta-lactones is exemplified by approved drugs such as Orlistat (Xenical®), a pancreatic lipase inhibitor for the treatment of obesity, and the natural product-derived clasto-Lactacystin β-lactone (Omuralide), a potent proteasome inhibitor.[4][5]

The efficacy and safety of a beta-lactone inhibitor are intrinsically linked to its selectivity profile. A highly selective compound will predominantly interact with its intended target, minimizing off-target effects and associated toxicities. The compound of interest, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, represents a novel chemical entity with the potential for unique selectivity. The presence of the 4-nitrophenyl group, a strong electron-withdrawing moiety, may influence the reactivity of the beta-lactone ring, while the 4-methyl group can affect steric interactions within the enzyme active site.

This guide will detail a systematic approach to profile the selectivity of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. We will propose a synthetic route for this compound and outline detailed protocols for its comparative analysis against two gold-standard beta-lactones:

  • Orlistat (tetrahydrolipstatin): A well-characterized inhibitor of lipases, particularly fatty acid synthase (FASN).[4][5]

  • clasto-Lactacystin β-lactone (Omuralide): A highly potent and selective inhibitor of the 20S proteasome.[6][7][8]

The primary methodology employed will be competitive activity-based protein profiling (cABPP) , a powerful chemoproteomic technique for assessing the engagement of an inhibitor with its protein targets in a complex biological system.[9][10]

Proposed Synthesis of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

To enable the study of this novel compound, a plausible synthetic route is essential. While no specific synthesis for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one has been reported, a modified Reformatsky reaction provides a logical and efficient approach.[11][12] This reaction involves the condensation of a ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which can then be cyclized to the corresponding β-lactone.

Proposed Reaction Scheme:

reagent1 4'-Nitroacetophenone reagents + reagent1->reagents reagent2 Ethyl bromoacetate reagent2->reagents zinc Zn reagents->zinc acid H+ product 4-Methyl-4-(4-nitrophenyl)oxetan-2-one zinc->product

Caption: Proposed synthesis of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one via a Reformatsky reaction.

Step-by-Step Protocol:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add zinc dust. Activate the zinc by stirring with dilute hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc and dry benzene or toluene to the flask.

  • Initiation: Add a small crystal of iodine to initiate the reaction. A solution of 4'-nitroacetophenone and ethyl bromoacetate in the reaction solvent is then added dropwise from the dropping funnel.

  • Reaction Progression: The reaction mixture is gently heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, the reaction is cooled to room temperature and quenched by the slow addition of dilute sulfuric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Cyclization and Purification: The resulting crude β-hydroxy ester is then subjected to cyclization conditions, which can often be achieved by heating or treatment with a mild base, to yield the desired β-lactone. The final product, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, is purified by column chromatography on silica gel.

Selectivity Profiling by Competitive Activity-Based Protein Profiling (cABPP)

The core of this guide is the detailed methodology for assessing the selectivity of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. cABPP allows for the direct visualization and identification of enzyme targets in a complex proteome.[9][10] The principle relies on the competition between the inhibitor of interest and a broad-spectrum activity-based probe (ABP) for binding to the active site of serine hydrolases.

cluster_prep Sample Preparation cluster_incubation Competitive Incubation cluster_analysis Analysis proteome Proteome (e.g., Cell Lysate) inhibitor Test Inhibitor (4-Methyl-4-(4-nitrophenyl)oxetan-2-one) or Standard Beta-Lactones proteome->inhibitor Pre-incubation abp Activity-Based Probe (e.g., FP-Biotin) inhibitor->abp Incubation enrichment Streptavidin Enrichment (for biotinylated probes) abp->enrichment analysis Gel-Based Analysis (SDS-PAGE & Fluorescence Scanning) Mass Spectrometry (LC-MS/MS) enrichment->analysis

Caption: Workflow for competitive activity-based protein profiling (cABPP).

Experimental Design

To obtain a comprehensive selectivity profile, experiments will be conducted in a panel of human cancer cell lines known to express a diverse range of serine hydrolases.[1] Recommended cell lines include:

  • PC-3 (Prostate Cancer): Known to express various lipases and proteases.

  • HeLa (Cervical Cancer): A widely used cell line with a well-characterized proteome.

  • Jurkat (T-cell Leukemia): A suspension cell line useful for studying signaling pathways.[13][14]

For each cell line, proteomes will be prepared and incubated with a concentration range of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, Orlistat, and clasto-Lactacystin β-lactone prior to labeling with a serine hydrolase-specific ABP.

Detailed Protocols

1. Proteome Preparation:

  • Culture the chosen cell lines to ~80-90% confluency.

  • Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors, excluding serine protease inhibitors).

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Competitive Inhibition Assay:

  • In microcentrifuge tubes, aliquot equal amounts of proteome (e.g., 50 µg) for each condition.

  • Add the test inhibitor (4-Methyl-4-(4-nitrophenyl)oxetan-2-one) or standard beta-lactones (Orlistat, clasto-Lactacystin β-lactone) at varying final concentrations (e.g., from 10 nM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubate the samples for 30 minutes at 37°C to allow for inhibitor-enzyme binding.[9]

  • Add the activity-based probe. For gel-based analysis, a fluorescently tagged probe like FP-Rhodamine is used at a final concentration of 1 µM. For mass spectrometry-based analysis, a biotinylated probe such as FP-Biotin is used.[2][15]

  • Incubate for an additional 30 minutes at 37°C to allow for ABP labeling of the remaining active enzymes.

3. Gel-Based ABPP Analysis:

  • Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

  • Separate the proteins on a polyacrylamide gel.

  • Visualize the fluorescently labeled proteins using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of each band corresponding to a specific serine hydrolase. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the control indicates target engagement.

  • Determine the IC50 value for each inhibited enzyme by plotting the percentage of inhibition against the inhibitor concentration.

4. Mass Spectrometry-Based ABPP Analysis:

  • For samples labeled with FP-Biotin, enrich the biotinylated proteins using streptavidin-agarose beads.[16]

  • Wash the beads extensively to remove non-specifically bound proteins.

  • On-bead tryptic digestion of the enriched proteins.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify and quantify the labeled proteins. The relative abundance of each identified serine hydrolase in the inhibitor-treated samples compared to the control will reveal the inhibitor's targets.

Data Presentation and Interpretation

The results of the selectivity profiling should be presented in a clear and comparative manner.

Table 1: Comparative IC50 Values (µM) from Gel-Based cABPP

Serine Hydrolase Target4-Methyl-4-(4-nitrophenyl)oxetan-2-oneOrlistatclasto-Lactacystin β-lactone
Fatty Acid Synthase (FASN)[Experimental Value]~0.1 - 1>100
Pancreatic Lipase (PL)[Experimental Value]~0.01 - 0.2>100
20S Proteasome (β-subunits)[Experimental Value]>100~0.05
[Other Identified Target 1][Experimental Value][Experimental Value][Experimental Value]
[Other Identified Target 2][Experimental Value][Experimental Value][Experimental Value]

Table 2: Summary of Serine Hydrolase Targets Identified by Mass Spectrometry-Based cABPP

InhibitorPrimary TargetsSecondary TargetsNon-Targets
4-Methyl-4-(4-nitrophenyl)oxetan-2-one [List of primary targets][List of secondary targets][List of non-targeted serine hydrolases]
Orlistat FASN, PLOther lipasesProteasome, most proteases
clasto-Lactacystin β-lactone 20S ProteasomeCathepsins (at higher concentrations)Most lipases and esterases

The data will allow for a direct comparison of the inhibitory potency and selectivity of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one against the established profiles of Orlistat and clasto-Lactacystin β-lactone. A highly selective inhibitor will show potent inhibition of a limited number of targets, while a non-selective inhibitor will affect a broad range of enzymes.

Concluding Remarks

The systematic approach outlined in this guide provides a robust framework for the comprehensive selectivity profiling of the novel beta-lactone, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. By employing competitive activity-based protein profiling and comparing against well-defined standard beta-lactones, researchers can gain critical insights into the compound's mechanism of action and its potential as a selective chemical probe or therapeutic lead. The resulting data will be invaluable for guiding further optimization and development of this promising new molecule.

References

  • Jessani, N., et al. (2002). Enzyme activity profiles of the secreted and membrane proteome that depict cancer cell invasiveness. Proceedings of the National Academy of Sciences, 99(16), 10335-10340. [Link]

  • Ahn, K., et al. (2014). Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Methods in Enzymology, 538, 249-270. [Link]

  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. [Link]

  • Fenteany, G., & Schreiber, S. L. (1998). Lactacystin, proteasome function, and cell fate. The Journal of biological chemistry, 273(15), 8545-8548. [Link]

  • Zuhl, A. M., et al. (2012). Competitive activity-based protein profiling identifies aza-β-lactams as a versatile chemotype for serine hydrolase inhibition. Journal of the American Chemical Society, 134(11), 5068-5071. [Link]

  • Dolui, S., & Vijayaraj, P. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4356. [Link]

  • Kisselev, A. F., et al. (1999). Direct proteasome inhibition by clasto-lactacystin beta-lactone permits the detection of ubiquitinated p21(waf1) in ML-1 cells. Biochimica et biophysica acta, 1451(1), 206-210. [Link]

  • MtoZ Biolabs. (n.d.). Activity-Based Protein Profiling of the Serine Hydrolases. Retrieved from [Link]

  • Liu, J., et al. (2022). Activity-Based Protein Profiling Probe for the Detection of Enzymes Catalyzing Polysorbate Degradation. Analytical Chemistry, 94(24), 8533-8540. [Link]

  • Cravatt, B. F., et al. (2008). RBBP9: A tumor-associated serine hydrolase activity required for pancreatic neoplasia. Cancer research, 68(19), 7984-7991. [Link]

  • Zuhl, A. M., et al. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society, 134(11), 5068-5071. [Link]

  • Birari, R. B., & Bhutani, K. K. (2007). Pancreatic lipase inhibitors from natural sources: unexplored potential. Drug discovery today, 12(19-20), 879-889. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Integration of bioinformatic and chemoproteomic tools for the study of enzyme conservation in closely related bacterial species. Retrieved from [Link]

  • R Discovery. (2025). Depletion-dependent activity-based protein profiling using SWATH/DIA-MS detects serine hydrolase lipid remodeling in lung adenocarcinoma progression. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chen, Y., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Biomolecules, 15(12), 1699. [Link]

  • Organic Syntheses. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2014). Pharmacodynamic testing and new validated HPLC method to assess the interchangeability between multi-source orlistat capsules. Drug design, development and therapy, 8, 2373-2382. [Link]

  • Cravatt, B. F., et al. (2001). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 98(17), 9961-9966. [Link]

  • ResearchGate. (n.d.). Evaluation of chemical probes using ABPP approach. Retrieved from [Link]

  • BPS Bioscience. (2024). HeLa, CHO, HEK293T, Jurkat and More: Cell Lines from BPS Bioscience for Your Research. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate the IC50 value in vitro for orlistat?. Retrieved from [Link]

  • Singh, V., et al. (2021). Reformatsky reaction as a key step in the synthesis of natural products: A review. Monatshefte für Chemie-Chemical Monthly, 152(11), 1297-1317. [Link]

  • Google Patents. (n.d.). US5004815A - Method for synthesizing β-lactones and alkenes.
  • Krol, K., et al. (2025). Flavonoids as Potential Modulators of Pancreatic Lipase Catalytic Activity. Pharmaceutics, 17(1), 163. [Link]

  • Cravatt, B. F., et al. (2001). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 98(17), 9961-9966. [Link]

  • Chen, Y., et al. (2023). Generation of Quaternary Carbons in Cycloalkanones and Lactones with Arynes through a Domino Process. The Journal of Organic Chemistry, 88(23), 16568-16580. [Link]

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  • NIH. (2025). High-Resolution aCGH Analysis of the Jurkat Cell Line: Copy Number Alterations and Their Association With Cancer Hallmarks. Frontiers in Oncology, 15, 1475739. [Link]

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Comparative

A Methodological Guide to Bridging the Efficacy Gap Between Bench and Biota for Novel Anticancer Agents

A Case Study on the Hypothetical β-lactone, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one As drug development pipelines strive for greater efficiency, the chasm between promising in vitro results and successful in vivo outcomes...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on the Hypothetical β-lactone, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

As drug development pipelines strive for greater efficiency, the chasm between promising in vitro results and successful in vivo outcomes remains a critical hurdle. This guide provides a comprehensive framework for researchers to systematically evaluate and compare the in vitro and in vivo efficacy of novel therapeutic candidates. To illustrate these principles, we will use the hypothetical compound 4-Methyl-4-(4-nitrophenyl)oxetan-2-one , a member of the β-lactone class of molecules, which are noted for their potential as anticancer agents.[1][2][3]

The core structure of this molecule, an oxetan-2-one, is a strained four-membered ring that can act as an irreversible inhibitor of enzymes, particularly serine hydrolases.[4] Many cancers exhibit upregulated de novo fatty acid synthesis, making the enzyme Fatty Acid Synthase (FASN) a compelling therapeutic target.[5][6] For the purposes of this guide, we will hypothesize that 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a novel inhibitor of FASN.

This guide will delineate the essential experimental cascade, from initial biochemical assays to whole-organism tumor models, providing the rationale behind each step and templates for robust data interpretation.

Part 1: In Vitro Efficacy Assessment: Pinpointing Molecular and Cellular Activity

The primary goal of in vitro testing is to confirm the compound's direct interaction with its molecular target and to quantify its effect on cancer cell viability in a controlled environment. This phase provides the foundational data necessary to justify progression to more complex biological systems.

Experiment 1: Biochemical Target Engagement Assay

Objective: To determine the direct inhibitory potency of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one against purified human FASN enzyme.

Causality and Rationale: An enzymatic assay is the most direct method to confirm target engagement without the complexities of cellular uptake, efflux, or off-target effects. By measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value), we establish a baseline potency. This value is crucial for structure-activity relationship (SAR) studies and for contextualizing the results from subsequent cell-based assays.

Protocol: FASN Activity Spectrophotometric Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 1 mM EDTA).

    • Reconstitute purified human FASN enzyme in the reaction buffer to a final concentration of 50 µg/mL.

    • Prepare substrate solutions: Acetyl-CoA (10 mM), Malonyl-CoA (10 mM), and NADPH (10 mM).

    • Prepare a stock solution of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one (10 mM in DMSO) and create a 10-point serial dilution series. Orlistat, a known FASN inhibitor, should be used as a positive control.[5]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the compound dilutions (or DMSO vehicle control) to each well.

    • Add 178 µL of the reaction buffer containing FASN enzyme, Acetyl-CoA (final conc. 50 µM), and Malonyl-CoA (final conc. 50 µM).

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of NADPH (final conc. 100 µM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a plate reader. The rate of NADPH oxidation is directly proportional to FASN activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experiment 2: Cell-Based Cytotoxicity Assay

Objective: To measure the compound's ability to reduce the viability of cancer cells that overexpress the target, FASN.

Causality and Rationale: While an IC50 value demonstrates target engagement, it does not guarantee a therapeutic effect within a cell. A cytotoxicity assay, which measures the effective concentration to reduce cell viability by 50% (EC50), integrates factors like cell permeability, metabolic stability, and potential off-target effects. Using a cancer cell line known for high FASN expression (e.g., MCF-7 breast cancer cells) provides a relevant biological context.[7]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human insulin) at 37°C and 5% CO2.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well opaque-walled plate and allow them to adhere overnight.

    • Treat cells with the same serial dilutions of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one used in the biochemical assay. Include a vehicle control (DMSO) and a positive control cytotoxic agent (e.g., Doxorubicin).

    • Incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated cells (100% viability) and no-cell controls (0% viability).

    • Plot percent viability versus log concentration and fit to a four-parameter logistic curve to determine the EC50 value.

Visualizing the In Vitro Workflow

G cluster_0 In Vitro Efficacy Cascade Compound 4-Methyl-4-(4-nitrophenyl) oxetan-2-one BiochemAssay Biochemical Assay (Purified FASN Enzyme) Compound->BiochemAssay CellAssay Cell-Based Assay (MCF-7 Cancer Cells) Compound->CellAssay IC50 Determine IC50 (Target Potency) BiochemAssay->IC50 EC50 Determine EC50 (Cellular Efficacy) CellAssay->EC50 Decision Proceed to In Vivo? IC50->Decision EC50->Decision G cluster_1 In Vivo Efficacy Workflow Implant Implant MCF-7 Cells into NSG Mice TumorGrowth Monitor Tumor Growth to 150-200 mm³ Implant->TumorGrowth Randomize Randomize into Treatment Groups (Vehicle, Test Article, Control) TumorGrowth->Randomize Dosing Daily Dosing & Bi-weekly Monitoring (Tumor Volume, Body Weight) Randomize->Dosing Endpoint Study Endpoint (e.g., Day 28) Dosing->Endpoint Analysis Data Analysis (%TGI, Statistics) Endpoint->Analysis

Caption: Key stages of a xenograft mouse model for efficacy testing.

Interpreting In Vivo Data

Successful translation from in vitro to in vivo is demonstrated by significant tumor growth inhibition without excessive toxicity.

ParameterHypothetical ResultInterpretation
% Tumor Growth Inhibition (TGI) 75%The compound demonstrates strong antitumor activity in vivo. A TGI > 60% is often considered a benchmark for significant efficacy.
Mean Body Weight Change -3%A minimal change in body weight suggests the compound is well-tolerated at the efficacious dose. A loss of >15-20% would be a sign of significant toxicity.

Part 3: Bridging the Gap: Understanding the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between laboratory data and clinical performance, a concept known as in vitro-in vivo correlation (IVIVC). [8][9][10]While a formal IVIVC model is complex, understanding the factors that create discrepancies is crucial for any drug development program.

Key Factors Influencing the IVIVC Gap:

  • Pharmacokinetics (PK): The body actively works to absorb, distribute, metabolize, and excrete the compound. Poor oral bioavailability or rapid metabolic clearance can prevent the drug from reaching the tumor at concentrations equivalent to the in vitro EC50.

  • Pharmacodynamics (PD): The drug must remain at the tumor site long enough and at a high enough concentration to inhibit its target and trigger a downstream biological effect (e.g., apoptosis).

  • Tumor Microenvironment (TME): Unlike a monolayer of cells, a solid tumor has a complex architecture with poor vascularization, hypoxic regions, and high interstitial pressure, all of which can limit drug penetration.

  • Off-Target Toxicity: A compound may be safe for cells in a dish but could have unforeseen toxic effects on vital organs like the liver or heart in vivo, limiting the dose that can be safely administered.

Visualizing the IVIVC Influencers

G cluster_0 Biological & Physiological Barriers InVitro In Vitro Potency (EC50) PK Pharmacokinetics (ADME) InVitro->PK TME Tumor Microenvironment (e.g., Penetration) InVitro->TME Toxicity Off-Target Toxicity (Dose Limiting) InVitro->Toxicity InVivo In Vivo Efficacy (%TGI) PK->InVivo TME->InVivo Toxicity->InVivo

Caption: Factors that modulate the translation from in vitro to in vivo efficacy.

Conclusion

The journey of a drug candidate from a concept to a potential therapy is a process of systematically de-risking its profile through progressively more complex biological systems. The comparison of in vitro and in vivo efficacy is not merely a validation step but a critical diagnostic process. By rigorously applying the biochemical, cellular, and organismal assays outlined in this guide, researchers can gain a comprehensive understanding of a compound's strengths and weaknesses. For a novel agent like 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, observing potent FASN inhibition (low nM IC50), corresponding cellular cytotoxicity (EC50 <1 µM), and significant tumor growth inhibition (>60% TGI) with minimal toxicity in a xenograft model would provide a strong, data-driven rationale for its advancement into further preclinical development.

References

  • ResearchGate. β-Lactone Derivatives and Their Anticancer Activities: A Short Review. Available from: [Link]

  • PubMed. β-Lactone Derivatives and Their Anticancer Activities: A Short Review. Available from: [Link]

  • Bentham Science. β-Lactone Derivatives and Their Anticancer Activities: A Short Review. Available from: [Link]

  • National Institutes of Health (NIH). In vitro–In Vivo Correlations: Tricks and Traps. Available from: [Link]

  • National Institutes of Health (NIH). A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms. Available from: [Link]

  • ResearchGate. Transforming Drug Development: In Vitro-In Vivo Correlation for Clinical Success. Available from: [Link]

  • PubMed. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents?. Available from: [Link]

  • Scribd. Correlation & Conflicts Between in Vivo and in Vitro. Available from: [Link]

  • National Institutes of Health (NIH). β-Lactones: A Novel Class of Ca2+-Independent Phospholipase A2 (Group VIA iPLA2) Inhibitors with Ability to Inhibit β-Cell Apoptosis. Available from: [Link]

  • American Chemical Society Publications. Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. Available from: [Link]

  • National Institutes of Health (NIH). In vitro-In vivo Correlation: Perspectives on Model Development. Available from: [Link]

  • American Association for Cancer Research (AACR). Novel Inhibitors of Fatty Acid Synthase with Anticancer Activity. Available from: [Link]

  • National Institutes of Health (NIH). Natural and Synthetic Lactones Possessing Antitumor Activities. Available from: [Link]

  • Premier Consulting. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available from: [Link]

Sources

Validation

Benchmarking 4-Methyl-4-(4-nitrophenyl)oxetan-2-one Reactivity: A Comparative Guide to β-Lactone Ring-Opening Dynamics

In the landscape of strained heterocyclic electrophiles, oxetan-2-ones (β-lactones) occupy a privileged space. They serve as versatile synthons in organic chemistry and as highly specific warheads in enzyme inhibition an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of strained heterocyclic electrophiles, oxetan-2-ones (β-lactones) occupy a privileged space. They serve as versatile synthons in organic chemistry and as highly specific warheads in enzyme inhibition and drug development. However, harnessing their potential requires a precise understanding of their ring-opening dynamics.

This guide provides an objective, data-driven benchmark of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one against other standard β-lactones. By analyzing the causality behind its substituent effects, researchers can strategically deploy this molecule in complex synthetic workflows or targeted covalent inhibitor design.

Mechanistic Causality: The Ring-Opening Dichotomy

The reactivity of any oxetan-2-one is defined by a fundamental mechanistic dichotomy. When exposed to a nucleophile, the strained four-membered ring can open via two distinct pathways :

  • Acyl-Oxygen Cleavage (C2 Attack): Nucleophilic attack at the highly electrophilic carbonyl carbon, yielding β-hydroxy amides or esters.

  • Alkyl-Oxygen Cleavage (C4 Attack): Nucleophilic attack at the β-carbon, yielding β-amino acids or related derivatives.

The target compound, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one , presents a fascinating case study in substituent-directed reactivity. Its C4 position is a tertiary carbon bearing both a methyl group and a 4-nitrophenyl moiety. This specific architecture dictates its reactivity profile through two synergistic effects:

  • Steric Hindrance: The tertiary nature of C4 severely restricts the trajectory for an SN​2 -type attack. This effectively blocks the standard alkyl-oxygen cleavage pathway typically favored by softer nucleophiles.

  • Electronic Deactivation: While tertiary centers in β-lactones (like 4-methyl-4-phenyloxetan-2-one) often favor SN​1 -type alkyl-oxygen cleavage under acidic conditions due to carbocation stabilization, the strongly electron-withdrawing 4-nitrophenyl group in our target molecule aggressively destabilizes any developing positive charge at C4 .

The Resultant Trajectory: Because both SN​1 and SN​2 pathways at C4 are energetically penalized, the molecule is almost exclusively funneled into the acyl-oxygen cleavage pathway. Furthermore, the inductive electron-withdrawing effect of the 4-nitrophenyl group increases the electrophilicity of the C2 carbonyl, accelerating this specific pathway relative to unactivated aliphatic analogs .

MechanisticPathways Core 4-Methyl-4-(4-nitrophenyl) oxetan-2-one C2 Nucleophilic Attack at C2 (Carbonyl) Core->C2 Inductive Activation by p-NO2 Group C4 Nucleophilic Attack at C4 (β-Carbon) Core->C4 Blocked by Tertiary Center & p-NO2 Destabilization Acyl Acyl-Oxygen Cleavage (Kinetically Favored) C2->Acyl Alkyl Alkyl-Oxygen Cleavage (Sterically/Electronically Blocked) C4->Alkyl Prod1 β-Hydroxy Amide/Ester (Major Product) Acyl->Prod1 Prod2 β-Amino Acid Derivative (Trace/None) Alkyl->Prod2

Figure 1: Divergent ring-opening pathways of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

Comparative Benchmarking: Reactivity Profiles

To objectively evaluate the performance of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, we must benchmark it against other standard oxetan-2-ones. The table below summarizes the quantitative and qualitative reactivity profiles based on their structural substitutions .

Table 1: Benchmarking Reactivity Profiles of Oxetan-2-ones
CompoundC4 SubstitutionPreferred Cleavage PathwayRelative Reactivity (Nucleophilic Attack)Primary Product (with Amines)
4-Methyl-4-(4-nitrophenyl)oxetan-2-one Tertiary (Methyl, 4-Nitrophenyl)Acyl-Oxygen (Exclusive)High (Inductively activated C2)β-Hydroxy Amide
Oxetan-2-one (β-propiolactone)UnsubstitutedMixed (Acyl-O & Alkyl-O)Very High (Unstable/Toxic)Mixture (β-Hydroxy Amide / β-Amino Acid)
4-Methyloxetan-2-one (β-butyrolactone)Secondary (Methyl)Mixed (Nucleophile dependent)ModerateMixture
4,4-Dimethyloxetan-2-one Tertiary (Dimethyl)Acyl-OxygenLow (Sterically hindered)β-Hydroxy Amide
4-Methyl-4-phenyloxetan-2-one Tertiary (Methyl, Phenyl)Alkyl-Oxygen (via SN​1 )High (Carbocation stabilized)β-Amino Acid Derivative

Key Takeaway: Unlike β-propiolactone or β-butyrolactone, which often yield complex mixtures requiring tedious chromatographic separation, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one offers exceptional regiocontrol. Its unique electronic profile prevents the SN​1 leakage seen in the 4-phenyl analog, making it a superior substrate when exclusive acyl-oxygen cleavage is required.

Experimental Workflows & Protocols

To empirically validate the regioselectivity of the target compound, the following standardized ring-opening protocol utilizes benzylamine as a model nucleophile. This methodology acts as a self-validating system : the distinct spectroscopic signatures of the resulting products definitively prove the cleavage pathway.

ExperimentalWorkflow S1 1. Substrate Preparation S2 2. Nucleophile Addition S1->S2 S3 3. Reaction Monitoring S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. NMR/LC-MS Analysis S4->S5

Figure 2: Standardized experimental workflow for empirical cleavage pathway determination.

Protocol: Standardized Ring-Opening with Benzylamine

Rationale: Benzylamine is an ambidentate nucleophile capable of both C2 and C4 attack. By reacting it with our target β-lactone, we can stress-test the molecule's preference for acyl-oxygen cleavage.

  • Substrate Preparation: In a flame-dried 10 mL round-bottom flask under an argon atmosphere, dissolve 4-Methyl-4-(4-nitrophenyl)oxetan-2-one (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Nucleophile Addition: Cool the stirring solution to 0 °C using an ice bath. Add benzylamine (1.1 mmol, 1.1 eq) dropwise over 5 minutes to prevent localized exothermic degradation.

  • Reaction Monitoring (Self-Validation Checkpoint): Allow the reaction to slowly warm to room temperature. Monitor the reaction via in-situ IR spectroscopy.

    • Causality Note: The disappearance of the highly strained β-lactone carbonyl stretch at ~1820 cm⁻¹ confirms ring opening. The emergence of a new amide carbonyl stretch (~1650 cm⁻¹ ) specifically validates the acyl-oxygen cleavage pathway. If alkyl-oxygen cleavage were occurring, a carboxylate stretch (~1580 cm⁻¹) would dominate.

  • Quench & Extraction: Once complete (typically 2-4 hours), quench the reaction with saturated aqueous NH4​Cl (5 mL) to neutralize any unreacted amine. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • NMR Analysis: Analyze the crude mixture via 1H -NMR ( CDCl3​ ). The presence of a downfield secondary hydroxyl proton and an intact methyl singlet adjacent to the nitrophenyl ring confirms the formation of the β-hydroxy amide, verifying exclusive acyl-oxygen cleavage.

Conclusion

Benchmarking 4-Methyl-4-(4-nitrophenyl)oxetan-2-one reveals it to be a highly specialized electrophile. By leveraging the steric bulk of a tertiary C4 center and the profound electron-withdrawing nature of a 4-nitrophenyl group, it effectively silences the alkyl-oxygen cleavage pathway. For drug development professionals and synthetic chemists requiring strict regiocontrol in nucleophilic ring-opening reactions, this compound outperforms traditional, unactivated oxetan-2-ones.

References

  • β-Lactones: Intermediates from Natural Product Total Synthesis and New Transformations. ResearchGate. Available at:[Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate. Available at:[Link]

  • From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. PMC - National Center for Biotechnology Information. Available at:[Link]

  • Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition. Accounts of Chemical Research - ACS Publications. Available at:[Link]

Comparative

Validating Serine Hydrolase Targets: 4-Methyl-4-(4-nitrophenyl)oxetan-2-one vs. Traditional Probes

A Comparative Guide Using Site-Directed Mutagenesis for Mechanistic Validation Targeting serine hydrolases requires precision. While broad-spectrum probes can identify enzyme families, validating the exact mechanism of a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide Using Site-Directed Mutagenesis for Mechanistic Validation

Targeting serine hydrolases requires precision. While broad-spectrum probes can identify enzyme families, validating the exact mechanism of a specific covalent inhibitor demands rigorous, self-validating methodologies. This guide provides an in-depth comparative analysis of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one —a specialized β -lactone—against traditional inhibitors, and details how to definitively validate its mechanism of action using site-directed mutagenesis (SDM).

Mechanistic Causality: Why β -Lactones Excel

The α/β -hydrolase fold relies on a highly conserved Ser-His-Asp (or Glu) catalytic triad to perform nucleophilic attack on substrates 1. β -lactones like 4-Methyl-4-(4-nitrophenyl)oxetan-2-one exploit this exact machinery.

The causality of this inhibition is driven by ring strain and steric trapping. The highly strained four-membered oxetan-2-one ring is targeted by the active-site serine. Upon nucleophilic attack at the C2 carbonyl, the C-O bond undergoes scission. Crucially, the presence of the bulky 4-methyl and 4-nitrophenyl groups at the C4 position creates severe steric hindrance. This prevents water molecules from accessing the active site to hydrolyze the acyl-enzyme intermediate, effectively trapping the enzyme in an irreversibly inhibited state [[2]]().

Mechanism E Serine Hydrolase (Active Ser-His-Asp) TI Tetrahedral Intermediate (Oxyanion Hole Stabilized) E->TI Nucleophilic Attack (Ser-OH) I 4-Methyl-4-(4-nitrophenyl) oxetan-2-one I->TI Carbonyl Targeting AE Acyl-Enzyme Complex (Ring-Opened Adduct) TI->AE Ring Cleavage (C-O Bond Scission) Inactive Irreversibly Inhibited Enzyme Target AE->Inactive Stable Covalent Inhibition

Fig 1: Mechanism of covalent inhibition by 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

Product Comparison: β -Lactones vs. Alternatives

When profiling serine hydrolases, researchers typically choose between β -lactones, fluorophosphonates (FPs), and reversible inhibitors. As shown in the table below, 4-Methyl-4-(4-nitrophenyl)oxetan-2-one offers a superior balance of tunable selectivity and stable adduct formation for Activity-Based Protein Profiling (ABPP).

Feature4-Methyl-4-(4-nitrophenyl)oxetan-2-one ( β -Lactones)Fluorophosphonates (FPs)Reversible Inhibitors
Mechanism Covalent (Acyl-enzyme trapping)Covalent (Phosphonyl-enzyme)Non-covalent (Equilibrium)
Selectivity High: Tunable via C4 substituentsLow: Pan-reactive broad spectrumHigh: Highly tunable
Toxicity ModerateHigh (Often neurotoxic)Variable
Utility in ABPP Excellent: Forms stable adductsExcellent: Forms stable adductsPoor: Washes off during prep

The Gold Standard: Site-Directed Mutagenesis (SDM)

Chemical competition assays (e.g., pre-incubating with PMSF) can suggest active-site binding, but they are prone to false positives from allosteric modulation. To definitively prove that 4-Methyl-4-(4-nitrophenyl)oxetan-2-one acts via the canonical serine hydrolase mechanism, we must utilize site-directed mutagenesis [[3]]().

By systematically mutating the catalytic triad, we establish a self-validating system:

  • Ser Ala: Removes the nucleophile. Proves the compound requires direct covalent attachment.

  • His Ala: Removes the general base. Proves the compound requires the enzyme's active proton-relay system to activate the serine, confirming it is not merely reacting with randomly exposed serines.

Workflow SDM SDM Exp Expression & Purification SDM->Exp CD Circular Dichroism (Folding Check) Exp->CD Assay Incubation with Beta-Lactone CD->Assay Read Kinetic Analysis & MS Readout Assay->Read

Fig 2: Self-validating workflow for site-directed mutagenesis and probe validation.

Experimental Protocol: Self-Validating Mutagenesis Workflow

To ensure scientific integrity, the following protocol incorporates essential quality control steps to prevent misinterpretation of structural unfolding as mechanistic inhibition.

Step 1: Primer Design and PCR-Based Mutagenesis

  • Design overlapping primers containing the desired mutation (e.g., TCC to GCC for Ser Ala; CAC to GCC for His Ala).

  • Perform PCR amplification using a high-fidelity DNA polymerase.

  • Digest the parental wild-type DNA with DpnI (which targets methylated DNA) to ensure only the newly synthesized mutant plasmids remain. Transform into cloning-grade E. coli.

Step 2: Protein Expression and Structural Quality Control

  • Transform sequence-verified plasmids into E. coli BL21(DE3) and induce expression with 0.5 mM IPTG at 18°C overnight.

  • Purify the WT and mutant enzymes via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).

  • Critical Causality Check (Circular Dichroism): A loss of activity in a mutant could be a false positive if the mutation caused global protein misfolding. Perform CD spectroscopy on all variants. Ensure the mutant spectra perfectly overlay with the WT, validating that the secondary structure remains intact and the functional loss is strictly due to the missing catalytic residue.

Step 3: Kinetic Profiling with 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100 to prevent aggregation).

  • Incubate 10 nM of WT or mutant enzyme with varying concentrations of the β -lactone (0.1 to 50 μ M).

  • At precise time intervals, add a fluorogenic reporter substrate to measure residual enzyme activity.

  • Calculate the pseudo-first-order inactivation rate ( kobs​ ), and subsequently derive kinact​ and KI​ using non-linear regression.

Data Presentation and Expected Outcomes

When the self-validating protocol is executed correctly, the quantitative data will clearly differentiate the wild-type enzyme's susceptibility to the β -lactone from the inert mutants.

Enzyme VariantMutation kinact​ ( min−1 ) KI​ ( μM ) kinact​/KI​ ( M−1s−1 )Mechanistic Interpretation
Wild-Type None0.4512.5600Full covalent modification via ring-opening.
Mutant 1 Ser AlaN/A> 500< 1Loss of nucleophile; no covalent adduct forms.
Mutant 2 His AlaN/A> 500< 1Loss of general base; Serine cannot be activated.
Mutant 3 Asp Ala0.021452.3Disrupted triad network; severe drop in reactivity.

Interpretation: The complete loss of measurable kinact​/KI​ in both the Ser Ala and His Ala mutants definitively proves that 4-Methyl-4-(4-nitrophenyl)oxetan-2-one does not act as a non-specific alkylating agent. Instead, it is a highly specific, mechanism-based inhibitor that hijacks the enzyme's own catalytic cycle to achieve irreversible inhibition.

References

  • How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β -Hydrolase Fold Enzymes - ACS Catalysis - 1

  • Chemical proteomic analysis of palmostatin beta-lactone analogs that affect N-Ras palmitoylation - PMC (PubMed Central) -2

  • Unusual Catalytic Triad of Escherichia coli Outer Membrane Phospholipase A - Biochemistry - 3

Sources

Validation

Comparative Structural Analysis &amp; Performance Guide: 4-Methyl-4-(4-nitrophenyl)oxetan-2-one Enantiomers

Executive Summary As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently utilize chiral β-lactones (oxetan-2-ones) as both versatile synthetic building blocks and potent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently utilize chiral β-lactones (oxetan-2-ones) as both versatile synthetic building blocks and potent active-site-directed enzyme inhibitors. 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a highly strained, stereochemically dense scaffold. The presence of the electron-withdrawing 4-nitrophenyl group at the C4 position significantly alters the electronic landscape of the four-membered ring, predisposing it to unique ring-opening pathways compared to standard alkyl-substituted analogs.

This guide provides an objective, data-driven comparison of the racemic mixture and its isolated (R)- and (S)-enantiomers, detailing their structural nuances, asymmetric synthesis protocols, and performance in drug development—particularly as inhibitors of the thioesterase domain of fatty acid synthase (FAS-TE)[1].

Structural and Physicochemical Comparison

The physical properties of the enantiomers versus the racemate dictate their handling, stability, and downstream formulation. Because the racemate typically crystallizes as a denser racemic compound rather than a conglomerate, its thermodynamic stability differs from the enantiopure forms.

Property / MetricRacemate (±)(R)-Enantiomer(S)-EnantiomerCausality & Experimental Significance
Optical Rotation [α]D​ Positive (+)Negative (-)Critical for validating enantiomeric excess (ee) post-resolution.
Melting Point (°C) Higher (Baseline)Lower than racemateLower than racemateEnantiomeric pairs pack more densely in the crystal lattice, increasing the energy required for phase transition.
Ring Strain Energy ~23–25 kcal/mol~23–25 kcal/mol~23–25 kcal/molDrives the thermodynamic favorability of nucleophilic ring-opening reactions.
IR C=O Stretch ~1820 cm⁻¹~1820 cm⁻¹~1820 cm⁻¹The high wavenumber is caused by the constrained internal bond angles of the 4-membered ring, forcing more s-character into the exocyclic C=O bond.
FAS-TE Inhibition ModeratePoor / InactiveHighly PotentStereospecific binding: The (S)-configuration optimally orients the 4-nitrophenyl group into the hydrophobic pocket of the enzyme[1].

Mechanistic Pathway: Asymmetric [2+2] Cycloaddition

To obtain the enantiopure forms of 4-methyl-4-(4-nitrophenyl)oxetan-2-one, classical resolution is highly inefficient due to the hydrolytic instability of the β-lactone ring. Instead, we utilize a catalytic asymmetric [2+2] cycloaddition.

The Causality of the Catalyst: By employing a chiral Lewis acid (such as an Al(III)-bissulfonamide or a chiral N,N'-dioxide complex), the 4-nitroacetophenone is electrophilically activated[2]. The Lewis acid coordinates to the ketone oxygen, lowering the LUMO and locking the substrate's conformation. The chiral ligand effectively shields one face of the ketone, directing the ketene's nucleophilic attack exclusively to the Re or Si face, thereby dictating the absolute stereochemistry of the resulting quaternary C4 center[3].

Pathway K 4-Nitroacetophenone Act Activated Complex K->Act Coordination Ket Ketene TS [2+2] Cycloaddition TS Ket->TS LA Chiral Lewis Acid LA->Act Act->TS Facial Attack R (R)-β-Lactone TS->R Re-face Attack S (S)-β-Lactone TS->S Si-face Attack

Catalytic cycle of chiral Lewis acid-mediated [2+2] ketene-ketone cycloaddition.

Experimental Protocol: Self-Validating Synthesis & Resolution

This protocol is designed as a self-validating system. The use of a Lewis acid catalyst prevents the uncatalyzed background reaction, while strict temperature control (-78 °C) maximizes the facial discrimination energy difference ( ΔΔG‡ ).

Step-by-Step Methodology
  • Catalyst Preparation: Generate the chiral Al(III) complex in situ by reacting trimethylaluminum (10 mol%) with a chiral bissulfonamide ligand in anhydrous CH₂Cl₂ under an argon atmosphere. Stir for 1 hour at room temperature.

  • Substrate Activation: Cool the system to -78 °C and add 4-nitroacetophenone (1.0 equiv). Scientific Insight: The electron-withdrawing nitro group makes the ketone less nucleophilic but highly electrophilic once activated by the Lewis acid, priming it for cycloaddition.

  • Cycloaddition: Introduce gaseous ketene (generated via thermal cracking of acetone) into the reaction mixture at -78 °C. Maintain temperature for 4 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl at -78 °C to prevent premature ring-opening. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • In-Line Validation (The Self-Validating Loop):

    • Conversion Check: Perform FT-IR analysis on the crude mixture. The appearance of a sharp, distinct peak at ~1820 cm⁻¹ confirms the formation of the highly strained β-lactone ring.

    • Enantiomeric Purity Check: Analyze via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min). The integration of the two enantiomeric peaks provides the enantiomeric excess (ee). If the ee is < 95%, perform a single recrystallization from hexanes/EtOAc to upgrade the optical purity to >99%.

Reactivity Profile & Performance Comparison

The true value of these enantiomers lies in their stereospecific ring-opening reactions, which are highly dependent on the nucleophile and the absolute configuration of the β-lactone.

Ring-Opening Dynamics
  • Acyl-Oxygen Cleavage (C2 Attack): Hard nucleophiles (e.g., alkoxides, primary amines) attack the highly electrophilic C=O carbon. This pathway preserves the stereocenter at C4. Consequently, the (R)-enantiomer yields enantiopure (R)-β-hydroxy amides or esters.

  • Alkyl-Oxygen Cleavage (C4 Attack): Soft nucleophiles (e.g., thiolates, azides) attack the C4 position. Because C4 is a tertiary carbon flanked by a 4-nitrophenyl group, the reaction typically proceeds via an S_N2 mechanism with inversion of configuration. However, the 4-nitrophenyl group stabilizes developing positive charge. If conditions become highly acidic, an S_N1-like pathway dominates, leading to rapid racemization. Protocol Standard: Strict S_N2 conditions (aprotic solvents, strong nucleophiles) must be maintained to preserve chirality.

Application in Drug Development: Enzyme Inhibition

β-lactones are well-documented inhibitors of the thioesterase (TE) domain of fatty acid synthase (FAS), a target for oncology and anti-obesity therapeutics[1]. The mechanism involves the active-site serine attacking the C2 carbonyl, forming a stable acyl-enzyme intermediate. When comparing the enantiomers of 4-methyl-4-(4-nitrophenyl)oxetan-2-one, they exhibit vastly different binding affinities. The (S)-enantiomer perfectly orients the 4-nitrophenyl group into the hydrophobic pocket of FAS-TE, anchoring the inhibitor. Conversely, the (R)-enantiomer causes a severe steric clash with the pocket walls, rendering it virtually inactive. This stark contrast underscores the critical necessity of enantioselective synthesis in the development of β-lactone-based therapeutics.

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-4-(4-nitrophenyl)oxetan-2-one proper disposal procedures

Standard Operating Procedure: Deactivation and Disposal of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one Introduction & Hazard Profiling 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a highly reactive β-lactone. In advanced drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Deactivation and Disposal of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

Introduction & Hazard Profiling

4-Methyl-4-(4-nitrophenyl)oxetan-2-one is a highly reactive β-lactone. In advanced drug development and synthetic laboratories, β-lactones are frequently utilized as potent electrophiles and targeted proteasome inhibitors. However, their strained four-membered oxetan-2-one ring makes them aggressive , posing severe mutagenic and carcinogenic risks[1].

Furthermore, the presence of a 4-nitrophenyl moiety introduces a nitroaromatic hazard. If concentrated or subjected to high heat, the compound risks rapid exothermic decomposition. Because of these dual hazards, direct disposal into standard organic or aqueous waste streams is strictly prohibited. The chemical must be irreversibly deactivated via base-catalyzed hydrolysis prior to disposal.

Mechanistic Rationale for Disposal (Causality)

The core principle of deactivating 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is the targeted destruction of the electrophilic β-lactone ring.

  • Why Base-Catalyzed Hydrolysis? While β-lactones can undergo hydrolysis in neutral water, the kinetics are slow and pH-dependent. Under alkaline conditions (e.g., using NaOH), the hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon to initiate an [2]. This rapidly and irreversibly opens the strained ring, converting the toxic alkylating agent into a benign, water-soluble β-hydroxy acid: 3-hydroxy-3-(4-nitrophenyl)butanoic acid[3].

  • Why Co-solvents? The compound's methyl and nitrophenyl groups give it poor aqueous solubility. Using a miscible organic co-solvent (like Tetrahydrofuran or Methanol) ensures a homogeneous reaction mixture, preventing unreacted solid lactone from hiding in an aqueous suspension and escaping deactivation.

  • Why Temperature Control? The hydrolysis of strained rings is highly exothermic. Combined with the thermal sensitivity of the nitroaromatic group, the reaction must be initiated at 0–5 °C to prevent runaway heating and potential degradation into toxic NOₓ gases.

Quantitative Data & Stoichiometry

ParameterValue / Description
Chemical Class β-lactone / Nitroaromatic
Primary Hazard Alkylating agent (Genotoxic / Carcinogenic)[1]
Deactivation Method Base-catalyzed ring opening (Hydrolysis)[2]
Optimal pH for Deactivation > 12 (Achieved via 1M NaOH)
Molar Ratio (Base : Lactone) Minimum 2.5 : 1 (Excess ensures kinetic completion)
Deactivation Product 3-hydroxy-3-(4-nitrophenyl)butanoic acid (Sodium salt)

Step-by-Step Disposal Protocol (Self-Validating System)

Phase 1: Preparation

  • PPE & Environment: Don a standard lab coat, heavy-duty nitrile gloves, and safety goggles. Perform all steps inside a certified, properly functioning fume hood.

  • Solvent Dissolution: Weigh the waste 4-Methyl-4-(4-nitrophenyl)oxetan-2-one. Dissolve the chemical in Tetrahydrofuran (THF) or Methanol (MeOH) to achieve a concentration of approximately 0.1 M. Ensure complete dissolution before proceeding.

Phase 2: Quenching (Hydrolysis) 3. Cooling: Place the reaction flask in an ice-water bath and allow it to cool to 0–5 °C. Stir vigorously using a magnetic stir bar. 4. Base Addition: Slowly add 1M Sodium Hydroxide (NaOH) dropwise to the stirring solution. Add at least 2.5 molar equivalents of NaOH relative to the lactone. The dropwise addition controls the exothermic ring-opening and prevents localized heating of the nitroaromatic moiety. 5. Incubation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 2 to 3 hours to ensure complete kinetic conversion[2].

Phase 3: Validation (Self-Validating Check) 6. TLC / LC-MS Analysis: Do not assume the reaction is complete based on time alone. Sample the mixture and analyze via Thin Layer Chromatography (TLC) or LC-MS.

  • Observation: The starting lactone will have a distinct Rf value and strong UV absorbance (due to the nitrophenyl group).
  • Validation: The deactivation is only considered successful when the starting material spot/peak is entirely absent, replaced by the highly polar β-hydroxy acid product at the baseline (or corresponding LC-MS mass).
  • Correction: If the lactone is still present, add an additional 1.0 equivalent of 1M NaOH, stir for another hour, and re-test. This creates a closed-loop safety system.

Phase 4: Final Disposal 7. Neutralization: Once validated, carefully neutralize the strongly basic solution to pH 7–8 using 1M Hydrochloric Acid (HCl). 8. Waste Segregation: Transfer the neutralized, deactivated mixture to a designated, properly labeled "Aqueous/Organic Mixed Waste" container. Ensure the label clearly states the presence of THF/MeOH and the deactivated β-hydroxy acid. Contact your institutional Environmental Health and Safety (EHS) department for final incineration.

Process Visualization

G Start 4-Methyl-4-(4-nitrophenyl) oxetan-2-one Waste Prep Dilute in THF/MeOH (Cool to 0-5°C) Start->Prep Hydrolysis Add 1M NaOH dropwise (Base-catalyzed ring opening) Prep->Hydrolysis Wait Stir for 2-3 hours at Room Temp Hydrolysis->Wait Validate Validation (TLC/LC-MS) Check for lactone absence Wait->Validate Neutralize Neutralize to pH 7 with 1M HCl Validate->Neutralize Dispose Transfer to Mixed Aqueous/Organic Waste Neutralize->Dispose

Workflow for the base-catalyzed deactivation and disposal of reactive beta-lactone waste.

References

  • Environmental Protection Agency (EPA) . Chemical Emergency Preparedness Program: Interim Guidance - Chemical Profiles. Retrieved from:[Link]

  • Machado, N. D., et al. (2007) . A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A. Journal of Pharmaceutical Sciences. Retrieved from:[Link]

  • Gómez-Bombarelli, R., et al. (2009) . Computational study of the acid dissociation of esters and lactones. A case study of diketene. The Journal of Organic Chemistry. Retrieved from:[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) . 2-Oxetanone: Human health tier II assessment. Retrieved from: [Link]

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Handling

Personal protective equipment for handling 4-Methyl-4-(4-nitrophenyl)oxetan-2-one

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide to safely handle novel or specialized chemical compounds. The following procedural guide for 4-Methyl-4-(4-nitrophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide to safely handle novel or specialized chemical compounds. The following procedural guide for 4-Methyl-4-(4-nitrophenyl)oxetan-2-one is constructed from foundational chemical safety principles and by assessing the hazards of its core structural components.

Hazard Analysis: A Structurally-Informed Approach

The potential risks associated with 4-Methyl-4-(4-nitrophenyl)oxetan-2-one are inferred from its constituent parts:

  • Beta-Lactone (Oxetan-2-one) Core: Beta-lactones are a class of cyclic esters known for their significant ring strain. This inherent reactivity makes them susceptible to nucleophilic attack, a property that underlies the activity of beta-lactam antibiotics. In a laboratory context, this reactivity suggests potential for skin sensitization and irritation. Some related compounds have been noted for their biological activity, which necessitates careful handling to avoid unintended exposure.[4]

  • Aromatic Nitro Group (4-nitrophenyl): Aromatic nitro compounds are a well-documented class of chemicals with potential for toxicity.[5] Safety data for analogous compounds, such as 4-Nitrophenol, indicate that chemicals in this class can be harmful if swallowed, inhaled, or absorbed through the skin. Prolonged or repeated exposure may lead to organ damage.

Therefore, a robust personal protective equipment (PPE) plan must assume the compound is, at a minimum, an irritant, a skin sensitizer, and toxic via inhalation, ingestion, and dermal absorption.

Engineering Controls: Your Primary Line of Defense

Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[1][6][7]

Proper Fume Hood Practices:

  • Workflow Placement: All work should be performed at least 6 inches inside the hood to ensure effective vapor capture.[7][8][9]

  • Sash Position: Maintain the sash at the lowest possible position that still allows for comfortable work, typically no higher than 18 inches.[8][9]

  • Airflow Integrity: Keep the fume hood free of clutter. Large equipment should be elevated on stands to allow air to flow underneath.[7][9][10]

  • Constant Vigilance: Always check the airflow indicator before use to ensure the hood is functioning correctly.[9]

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is mandatory to prevent all routes of exposure.[11] The following table outlines the minimum required PPE for handling 4-Methyl-4-(4-nitrophenyl)oxetan-2-one.

Body Part Recommended Protection Rationale and Causality
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles during procedures with a high risk of splashing or popping.[2][12]Protects against splashes of the chemical or solvents, which could cause serious eye irritation or damage. The nitrophenyl group suggests potential for irritation.[13][14]
Skin/Body A flame-resistant laboratory coat, fully buttoned. For larger quantities or significant splash potential, a chemical-resistant apron made of neoprene or a similar material should be worn over the lab coat.[2][15]Prevents contact with skin, as aromatic nitro compounds can be absorbed dermally and may cause irritation.[5]
Hands Double-gloving is required. An inner nitrile glove with an outer glove of a more resistant material such as butyl rubber or neoprene.[12][15]Nitrile gloves offer splash protection but may have limited resistance to prolonged exposure. An outer, more robust glove provides a higher level of protection against both the compound and solvents. Always inspect gloves for any signs of degradation before and during use.[16]
Respiratory When working within a certified fume hood, respiratory protection is generally not required. However, if there is a risk of aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (P100) is necessary.[1][12]Protects against the inhalation of airborne particles or vapors, which is a primary route of exposure for toxic compounds.

Procedural Workflow and Disposal Plan

The following workflow outlines the key steps for safely handling 4-Methyl-4-(4-nitrophenyl)oxetan-2-one from initial setup to final disposal.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Risk Assessment (Review this guide & SDS of related compounds) B 2. Verify Fume Hood Certification A->B C 3. Don Full PPE (Double gloves, goggles, lab coat) B->C D 4. Weigh Compound (Use anti-static weigh boat) C->D E 5. Perform Chemical Manipulation D->E F 6. Close Primary Container E->F G 7. Decontaminate Surfaces (Use appropriate solvent, e.g., ethanol, then soap & water) F->G H 8. Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) G->H I 9. Doff PPE (Remove outer gloves first, then follow institutional protocol) H->I J 10. Wash Hands Thoroughly I->J

Caption: Step-by-step workflow from preparation to disposal.

Spill and Decontamination Protocol

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or outside of the fume hood, evacuate the laboratory.

  • Decontamination: For small spills within the fume hood, use a chemical spill kit with an absorbent material to contain the spill. Work from the outside of the spill inward.

  • Cleaning: Once the material is absorbed, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. All materials used for cleanup must be treated as hazardous waste.[17]

  • Contaminated Clothing: Immediately remove any contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[2]

Waste Disposal Plan

All materials contaminated with 4-Methyl-4-(4-nitrophenyl)oxetan-2-one must be disposed of as hazardous chemical waste.[18]

  • Solid Waste: This includes contaminated gloves, weigh paper, absorbent pads, and any unreacted compound. Place these in a clearly labeled, sealed waste container designated for solid chemical waste.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses from cleaning glassware, must be collected in a designated, sealed hazardous waste container. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate.[19]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling 4-Methyl-4-(4-nitrophenyl)oxetan-2-one, ensuring a safe and productive research environment.

References

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  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
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  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, December 23). Safety Data Sheet for Morpholine, 4-(4-nitrophenyl)-.
  • Molekula. (2024, November 4).
  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • University of Arizona. (2015, July 1).
  • Dräger. Gas Detectors & PPE for Nitrobenzene.
  • Virginia Commonwealth University.
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  • BenchChem. (2025). Essential Safety Protocols for Handling Novel or Unidentified Compounds.
  • University of California, Riverside EH&S. Novel Chemicals with Unknown Hazards SOP.
  • Princeton University.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • CPWR. Understanding the NIOSH Pocket Guide to Chemical Hazards.
  • Actylis Lab Solutions. (2025).
  • Enviro Safetech. (2019, April). NIOSH Pocket Guide To Chemical Hazards.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • BenchChem. (2025). Personal protective equipment for handling 2-Nitrophenol.
  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Controlling Exposure.
  • World Health Organization. (2020).
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  • Apollo Scientific. (2023, July 3). Safety Data Sheet for 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide.
  • Synergist. (2019, July 15).
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  • Emory University - Department of Chemistry. Chemical Waste Disposal Guidelines.
  • REMONDIS Industrie Service. Managing waste chemicals with REMONDIS Industrie Service.
  • Cornell University Environment, Health and Safety. 7.15 Reactive and Potentially Explosive Chemicals.
  • National Center for Biotechnology Information. (2023, June 12).
  • FUJIFILM Wako Chemicals. (2025, April 17). SAFETY DATA SHEET for 4-Hydroxy-4-methyl-2-pentanone.
  • Sigma-Aldrich. (2024, September 7).
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